molecular formula C27H40O5 B10773773 Calcitriol lactone CAS No. 208408-46-2

Calcitriol lactone

Cat. No.: B10773773
CAS No.: 208408-46-2
M. Wt: 444.6 g/mol
InChI Key: WMYIVSWWSRCZFA-RWVJFQLJSA-N
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Description

1,25-Dihydroxyvitamin D3-26,23-lactone (Calcitriol lactone) is a key metabolite of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol) . This compound is characterized by a unique lactone ring structure at the 26,23 positions and possesses distinct biological activities that are often antagonistic to its parent compound, making it a valuable tool for studying the complex regulation of bone metabolism and vitamin D receptor (VDR) signaling . Main Applications & Research Value Bone Metabolism Research: This lactone exhibits a unique dual function in bone biology. It has been demonstrated to inhibit 1,25-(OH)2D3-induced bone resorption while concurrently stimulating bone formation in vivo . This makes it a critical reagent for investigating anabolic bone therapies and the pathways that uncouple bone formation from resorption. Vitamin D Receptor (VDR) Antagonism: The compound and its synthetic derivatives, such as lactams, function as effective VDR antagonists in both human and rodent cell models . Researchers can use it to block VDR-mediated differentiation, such as in human promyelocytic leukemia (HL-60) cells, and to inhibit osteoclast formation, providing a means to dissect genomic versus non-genomic vitamin D actions. Molecular Probe for Pathway Analysis: With a significantly lower binding affinity for the classical VDR compared to calcitriol, the biological effects of 1,25-dihydroxyvitamin D3-26,23-lactone are believed to be mediated through mechanisms that may not involve direct genomic transcription via the VDR . It is an excellent probe for studying alternative signaling pathways and the role of the vitamin D metabolite side-chain structure in biological activity. Mechanism of Action The unique inhibitory actions of 1,25-dihydroxyvitamin D3-26,23-lactone are primarily attributed to the presence of the lactone ring in its structure . Unlike 1,25-(OH)2D3, which promotes bone resorption, the lactone does not directly stimulate resorptive activity. Instead, evidence suggests it may act by inducing cells like osteoblasts to release inhibitory factors that suppress osteoclast formation and activity . Furthermore, its synthetic lactam analogues have been shown to directly antagonize VDR-mediated gene transcription, thereby inhibiting cellular differentiation and expression of VDR-target genes like 25-hydroxyvitamin D3-24-hydroxylase . Note: This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,5S)-5-[(2R)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-3-hydroxy-3-methyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O5/c1-16(12-21-15-27(4,31)25(30)32-21)22-9-10-23-18(6-5-11-26(22,23)3)7-8-19-13-20(28)14-24(29)17(19)2/h7-8,16,20-24,28-29,31H,2,5-6,9-15H2,1,3-4H3/b18-7+,19-8-/t16-,20-,21+,22-,23+,24+,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYIVSWWSRCZFA-RWVJFQLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC(C(=O)O1)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@H]1C[C@@](C(=O)O1)(C)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1051359
Record name Vitamin D3, 1,25-dihydroxy-, 26, 23-lactone, (1alpha)-
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Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,25-Dihydroxyvitamin D3-26,23-lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000969
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

81203-50-1, 208408-46-2
Record name Calcitriol lactone
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Record name 1,25-Dihydroxyvitamin D3-26,23-lactone
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Record name Vitamin D3, 1,25-dihydroxy-, 26, 23-lactone, (1alpha)-
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Record name 1,25-Dihydroxyvitamin D3-26,23-lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000969
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of Calcitriol Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and biological significance of calcitriol (B1668218) lactone, a major metabolite of the active form of vitamin D, 1α,25-dihydroxyvitamin D₃ (calcitriol). This document details the initial identification and stereochemical elucidation of the natural (23S,25R) isomer, its biosynthesis from calcitriol, and its distinct biological activities, including its interaction with the vitamin D receptor (VDR). The guide includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to support researchers and professionals in the fields of endocrinology, bone metabolism, and drug development.

Introduction

Vitamin D₃ is a prohormone that undergoes sequential hydroxylation, first in the liver to form 25-hydroxyvitamin D₃ (calcifediol) and then in the kidneys to produce the hormonally active form, 1α,25-dihydroxyvitamin D₃ (calcitriol).[1] Calcitriol is a critical regulator of calcium and phosphate (B84403) homeostasis, primarily by modulating gene expression through its interaction with the nuclear vitamin D receptor (VDR).[2] The metabolic fate of calcitriol involves further enzymatic modifications that lead to its inactivation and excretion. One of the major metabolic pathways for calcitriol involves a series of hydroxylation and cyclization reactions to form calcitriol lactone.[3] This document provides an in-depth exploration of the discovery, synthesis, and biological characterization of this significant metabolite.

Discovery and Stereochemical Elucidation

The existence of a lactonic metabolite of calcitriol was first reported in the early 1980s. However, the definitive stereochemical configuration of the naturally occurring form was established in 1985 by Ishizuka and colleagues.[4] Through chemical synthesis of the four possible diastereoisomers at the C-23 and C-25 positions, they were able to identify the natural metabolite.

Key Experiment: Determination of Natural Stereochemistry

The pivotal study by Ishizuka et al. utilized high-performance liquid chromatography (HPLC) and a competitive vitamin D receptor (VDR) binding assay to distinguish between the synthetic diastereoisomers and the natural this compound isolated from canine serum.[4] The natural metabolite was found to co-migrate with the chemically synthesized (23S,25R)-1α,25-dihydroxyvitamin D₃-26,23-lactone.[4] This finding was further supported by competitive binding assays, which demonstrated that while the (23S,25R) isomer was the poorest competitor for the VDR among the four diastereoisomers, its binding affinity matched that of the natural lactone.[4]

Biosynthesis of this compound

This compound is a product of the C-23 oxidation pathway of calcitriol metabolism. This pathway is an alternative to the C-24 oxidation pathway, which leads to the production of calcitroic acid. The conversion of calcitriol to its lactone form involves a series of enzymatic steps.

The biosynthesis is a multi-step process initiated by hydroxylation at the C-26 position, followed by further hydroxylation at C-23, and subsequent intramolecular cyclization to form the lactone ring.[3]

Calcitriol 1α,25-Dihydroxyvitamin D₃ (Calcitriol) Intermediate 1α,25,26-Trihydroxyvitamin D₃ Calcitriol->Intermediate C-26 Hydroxylation Lactone (23S,25R)-1α,25-Dihydroxyvitamin D₃ 26,23-lactone (this compound) Intermediate->Lactone C-23 Hydroxylation & Cyclization

Biosynthesis of this compound from Calcitriol.

Chemical Synthesis

The total synthesis of this compound and its diastereomers has been a subject of significant research, driven by the need for pure standards for biological testing and the exploration of structure-activity relationships.[5][6] The syntheses are complex, often involving the stereoselective construction of the side chain and its subsequent coupling to a vitamin D A-ring synthon.

A common strategy involves the diastereoselective Reformatsky-type crotylation to establish the C-23 stereocenter and a diastereoselective epoxidation to control the stereochemistry at C-25.[5][6] The resulting CD-ring synthon is then coupled with an A-ring synthon, often via a palladium-catalyzed reaction, to yield the final this compound diastereomers.[5][6]

start Starting Materials aldehyde Aldehyde Intermediate start->aldehyde crotylation Diastereoselective Crotylation aldehyde->crotylation homoallylic_alcohol Homoallylic Alcohol (C-23 Stereocenter set) crotylation->homoallylic_alcohol epoxidation Diastereoselective Epoxidation homoallylic_alcohol->epoxidation epoxy_diol Epoxy Diol (C-25 Stereocenter set) epoxidation->epoxy_diol cd_ring CD-Ring Synthon epoxy_diol->cd_ring coupling Palladium-Catalyzed Coupling cd_ring->coupling a_ring A-Ring Synthon a_ring->coupling lactone This compound Diastereomers coupling->lactone

General Synthetic Strategy for this compound.

Biological Activity and Mechanism of Action

This compound exerts its biological effects primarily through its interaction with the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor. Upon binding to the VDR, this compound can modulate the expression of target genes involved in a variety of physiological processes, including calcium homeostasis and cell differentiation.

Vitamin D Receptor (VDR) Binding

The binding affinity of this compound for the VDR is notably lower than that of its precursor, calcitriol. The stereochemistry at the C-23 and C-25 positions significantly influences this binding. The naturally occurring (23S,25R) isomer has been shown to be the weakest binder among the four possible diastereoisomers.[4]

CompoundRelative Binding Affinity to VDR (Compared to Calcitriol)
1α,25-Dihydroxyvitamin D₃ (Calcitriol)100%
(23S,25S)-Calcitriol LactoneHigher than other lactone isomers
(23R,25R)-Calcitriol LactoneIntermediate
(23R,25S)-Calcitriol LactoneIntermediate
(23S,25R)-Calcitriol Lactone (Natural)Lowest among diastereomers

Note: This table represents a qualitative comparison based on competitive binding assays. Precise Kᵢ values are not consistently reported in the literature.

Calcitriol_Lactone This compound VDR Vitamin D Receptor (VDR) Calcitriol_Lactone->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds Transcription Modulation of Gene Transcription VDRE->Transcription Response Biological Response Transcription->Response

Genomic Signaling Pathway of this compound via VDR.

Effects on Cell Differentiation and Bone Metabolism

This compound has been shown to have distinct biological activities compared to calcitriol. For instance, certain synthetic analogs of this compound, such as TEI-9647 ((23S)-25-dehydro-1α-hydroxyvitamin D₃-26,23-lactone), act as VDR antagonists in human cells, inhibiting the genomic actions of calcitriol.[1][3] This antagonistic activity is species-specific, as TEI-9647 acts as a weak agonist in rodent cells.[1][3]

The antagonistic properties of these lactone analogs have been demonstrated in their ability to inhibit the differentiation of human promyelocytic leukemia (HL-60) cells induced by calcitriol.[1] Furthermore, these compounds can inhibit bone resorption.[1] The mechanism of antagonism is thought to involve a unique conformational change in the VDR upon ligand binding, which affects the interaction with coactivator proteins.[7]

Experimental Protocols

Competitive Radioligand Binding Assay for VDR

This protocol outlines a general procedure for determining the binding affinity of a test compound (e.g., this compound) to the VDR.

Materials:

  • Receptor Source: Purified recombinant VDR or nuclear extracts from VDR-expressing cells.

  • Radioligand: [³H]-1α,25(OH)₂D₃ (Tritiated Calcitriol) at a concentration at or below its Kₔ.

  • Test Compound: this compound or its analogs at serial dilutions.

  • Unlabeled Ligand: A high concentration of unlabeled calcitriol for determining non-specific binding.

  • Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

  • Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters with a cell harvester.

  • Scintillation Cocktail & Counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and control compounds in assay buffer.

  • Reaction Setup: In microtiter plates or tubes, add in order: Assay Buffer, receptor preparation, radioligand, and the test compound or control.

  • Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation: Separate the bound from free radioligand using either the HAP method (centrifugation and washing of the HAP pellet) or by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Osteoclast Differentiation Assay (TRAP Staining)

This protocol describes a method to assess the effect of this compound on osteoclast formation.

Materials:

  • Bone marrow cells or RAW 264.7 macrophage cell line.

  • Alpha-MEM or DMEM supplemented with FBS.

  • M-CSF (Macrophage Colony-Stimulating Factor).

  • RANKL (Receptor Activator of Nuclear Factor-κB Ligand).

  • Test compound (this compound).

  • TRAP (Tartrate-Resistant Acid Phosphatase) staining kit.

Procedure:

  • Cell Seeding: Plate bone marrow cells or RAW 264.7 cells in a multi-well plate.

  • Differentiation Induction: Culture the cells in the presence of M-CSF and RANKL to induce differentiation into osteoclasts.

  • Treatment: Concurrently treat the cells with various concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for 5-7 days, replacing the medium as required.

  • TRAP Staining: Fix the cells and stain for TRAP activity according to the manufacturer's protocol.

  • Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells, which are considered mature osteoclasts.

Quantification of this compound in Serum by LC-MS/MS

This protocol provides a general workflow for the analysis of this compound in biological samples.

Workflow:

  • Sample Preparation:

    • Protein Precipitation: Precipitate proteins in the serum sample using a suitable organic solvent (e.g., acetonitrile).

    • Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): Extract the analytes from the supernatant. SPE with a C18 or similar cartridge is commonly used for cleanup and concentration.

  • Derivatization (Optional but common): To enhance ionization efficiency and sensitivity, derivatize the extracted analytes with a reagent such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).[8]

  • LC Separation:

    • Column: Use a high-resolution reversed-phase column (e.g., C18).

    • Mobile Phase: Employ a gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • MS/MS Detection:

    • Ionization: Use electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.

    • Analysis: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

Serum Serum Sample Precipitation Protein Precipitation Serum->Precipitation Extraction Solid-Phase Extraction (SPE) Precipitation->Extraction Derivatization Derivatization (e.g., with PTAD) Extraction->Derivatization LC LC Separation (Reversed-Phase) Derivatization->LC MS MS/MS Detection (MRM) LC->MS Data Data Analysis MS->Data

LC-MS/MS Workflow for this compound Quantification.

Conclusion

This compound, the (23S,25R) stereoisomer in its natural form, is a major metabolite of calcitriol. Its discovery and characterization have revealed a molecule with distinct biological properties compared to its potent precursor. While exhibiting a lower affinity for the VDR, this compound and its synthetic analogs have been instrumental in elucidating the structure-activity relationships of VDR ligands. The antagonistic properties of certain lactone derivatives highlight their potential as pharmacological tools and therapeutic leads. Further research into the specific gene regulatory networks modulated by this compound and its in vivo physiological roles will continue to deepen our understanding of vitamin D metabolism and its impact on human health.

References

The Calcitriol Lactone Biosynthesis Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), the hormonally active form of vitamin D, plays a crucial role in calcium and phosphate (B84403) homeostasis. Its biological activity is tightly regulated not only through its synthesis but also through its catabolism into less active metabolites. The primary enzyme responsible for this catabolic process is the mitochondrial cytochrome P450 enzyme, CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase). CYP24A1 catalyzes the inactivation of calcitriol through two main oxidative pathways: the C-24 oxidation pathway leading to calcitroic acid and the C-23 oxidation pathway which results in the formation of 1α,25-dihydroxyvitamin D3-26,23-lactone, commonly known as calcitriol lactone.[1][2] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, including its enzymatic steps, regulation, quantitative aspects, and detailed experimental protocols for its study.

The C-23 Oxidation Pathway: Biosynthesis of this compound

The formation of this compound is a multi-step process initiated by the hydroxylation of calcitriol at the C-23 position, catalyzed by CYP24A1. This pathway is considered an alternative catabolic route to the more predominant C-24 oxidation pathway.[1][3]

The key enzymatic steps in the C-23 oxidation pathway leading to this compound are as follows:

  • 23-Hydroxylation: The pathway begins with the hydroxylation of 1α,25-dihydroxyvitamin D3 (calcitriol) at the 23-position to form 1α,25-dihydroxy-23(S)-hydroxyvitamin D3.[3][4]

  • Oxidation: This is followed by the oxidation of the 23-hydroxyl group to a ketone, yielding 1α,25-dihydroxy-23-oxovitamin D3.

  • 26-Hydroxylation and Lactonization: Subsequent hydroxylation at the C-26 position and intramolecular cyclization (lactonization) leads to the formation of 1α,25-dihydroxyvitamin D3-26,23-lactone.[4][5]

Calcitriol_Lactone_Biosynthesis Calcitriol 1α,25-Dihydroxyvitamin D3 (Calcitriol) Intermediate1 1α,25-Dihydroxy-23(S)-hydroxyvitamin D3 Calcitriol->Intermediate1 23-Hydroxylation Intermediate2 1α,25-Dihydroxy-23-oxovitamin D3 Intermediate1->Intermediate2 Oxidation Lactone 1α,25-Dihydroxyvitamin D3-26,23-lactone (this compound) Intermediate2->Lactone 26-Hydroxylation & Lactonization CYP24A1 CYP24A1

Figure 1: The C-23 oxidation pathway for this compound biosynthesis.

Quantitative Data

Quantitative analysis of the this compound pathway is challenging due to the low circulating concentrations of its metabolites. While extensive kinetic data for the C-24 oxidation pathway has been published, specific kinetic parameters for the C-23 pathway are less well-characterized. For comparative purposes, the kinetic parameters for human CYP24A1 metabolism of intermediates in the C-24 oxidation pathway are presented below.

Table 1: Kinetic Parameters of Human CYP24A1 for C-24 Oxidation Pathway Intermediates [6]

SubstrateKm (mmol·mol phospholipid-1)kcat (min-1)kcat/Km
1,24,25-Trihydroxyvitamin D315342.27
24-Oxo-1,25-dihydroxyvitamin D3Not ReportedNot ReportedNot Reported
24-Oxo-1,23,25-trihydroxyvitamin D30.34Not ReportedHighest

Note: The kcat for 24-oxo-1,23,25-trihydroxyvitamin D3 was the lowest, yet it displayed the highest catalytic efficiency (kcat/Km).

Table 2: Representative Serum Concentrations of Vitamin D Metabolites [7][8][9]

MetaboliteTypical Concentration Range
25-Hydroxyvitamin D3 (Calcifediol)15.4 ± 1.1 ng/mL
1α,25-Dihydroxyvitamin D3 (Calcitriol)18-78 pg/mL
This compoundLow pg/mL range (variable)

Regulation of this compound Biosynthesis

The biosynthesis of this compound is intrinsically linked to the regulation of its key enzyme, CYP24A1. The expression and activity of CYP24A1 are tightly controlled by several factors, ensuring a fine-tuned balance of active vitamin D levels.

Vitamin D Receptor (VDR)-Mediated Regulation

Calcitriol itself is a potent inducer of CYP24A1 expression. This constitutes a classic negative feedback loop. Calcitriol binds to the Vitamin D Receptor (VDR), which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) in the promoter region of the CYP24A1 gene, leading to increased transcription and subsequent synthesis of the CYP24A1 enzyme.[1]

VDR_Regulation Calcitriol Calcitriol VDR VDR Calcitriol->VDR binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR dimerizes with RXR RXR RXR->VDR_RXR VDRE VDRE (CYP24A1 Gene Promoter) VDR_RXR->VDRE binds to CYP24A1_mRNA CYP24A1 mRNA VDRE->CYP24A1_mRNA initiates transcription CYP24A1_Protein CYP24A1 Enzyme CYP24A1_mRNA->CYP24A1_Protein translation

Figure 2: VDR-mediated regulation of CYP24A1 expression.
Parathyroid Hormone (PTH) Regulation

Parathyroid hormone (PTH) plays a crucial role in calcium homeostasis and reciprocally regulates the enzymes involved in calcitriol synthesis and catabolism. PTH suppresses the expression of CYP24A1, thereby decreasing the degradation of calcitriol and increasing its circulating levels. This suppression is primarily mediated through a cAMP/PKA-dependent signaling pathway.

PTH_Regulation PTH PTH PTHR1 PTH Receptor 1 PTH->PTHR1 binds AC Adenylate Cyclase PTHR1->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB (and other transcription factors) PKA->CREB phosphorylates CYP24A1_Gene CYP24A1 Gene CREB->CYP24A1_Gene suppresses transcription

Figure 3: PTH signaling pathway leading to suppression of CYP24A1.
Fibroblast Growth Factor 23 (FGF23) Regulation

Fibroblast Growth Factor 23 (FGF23) is a hormone primarily produced by osteocytes and osteoblasts that regulates phosphate and vitamin D metabolism. FGF23 strongly induces the expression of CYP24A1. This action is mediated through the binding of FGF23 to its receptor complex, which consists of an FGF receptor (FGFR) and the co-receptor α-Klotho. This signaling cascade ultimately leads to increased transcription of the CYP24A1 gene.

FGF23_Regulation FGF23 FGF23 Receptor_Complex FGF23-FGFR-Klotho Complex FGF23->Receptor_Complex binds to FGFR FGF Receptor FGFR->Receptor_Complex Klotho α-Klotho Klotho->Receptor_Complex Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor_Complex->Signaling_Cascade activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors activates CYP24A1_Gene CYP24A1 Gene Transcription_Factors->CYP24A1_Gene induces transcription

Figure 4: FGF23 signaling pathway leading to induction of CYP24A1.

Experimental Protocols

The study of the this compound biosynthesis pathway requires sensitive and specific analytical methods to detect and quantify the low-abundance vitamin D metabolites. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for this purpose.

Protocol 1: Quantification of this compound and Other Vitamin D Metabolites in Serum by LC-MS/MS

This protocol outlines a general workflow for the extraction and analysis of vitamin D metabolites from serum samples.

1. Sample Preparation (Supported Liquid Extraction - SLE) [3]

  • Protein Precipitation and Analyte Extraction:

    • To 100 µL of serum, add 300 µL of acetonitrile (B52724) containing 1% formic acid to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Load the supernatant onto an SLE plate.

    • Apply a vacuum to draw the sample into the sorbent.

    • Elute the analytes with an appropriate organic solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 or other suitable reverse-phase column.

    • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 10-20 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each vitamin D metabolite and internal standard are monitored.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Serum Serum Sample Precipitation Protein Precipitation (Acetonitrile/Formic Acid) Serum->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation SLE Supported Liquid Extraction (SLE) Centrifugation->SLE Supernatant Elution Analyte Elution SLE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Eluate Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation (Reverse Phase) Injection->Separation Ionization Ionization (ESI/APCI) Separation->Ionization MS1 Mass Selection (Q1) Ionization->MS1 Fragmentation Collision-Induced Dissociation (Q2) MS1->Fragmentation MS2 Fragment Ion Detection (Q3) Fragmentation->MS2 Data Data Acquisition & Processing MS2->Data

Figure 5: Experimental workflow for LC-MS/MS analysis of vitamin D metabolites.
Protocol 2: CYP24A1 Enzyme Activity Assay using a Two-Hybrid System

This protocol provides a method to assess the enzymatic activity of CYP24A1 in a cellular context.[2]

1. Principle:

This assay utilizes a mammalian two-hybrid system where the activation of a reporter gene is dependent on the interaction of the Vitamin D Receptor (VDR) and the Retinoid X Receptor (RXR). The substrate for CYP24A1, calcitriol, induces this interaction. The activity of co-transfected CYP24A1 will reduce the intracellular concentration of calcitriol, leading to a decrease in the reporter gene signal.

2. Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in appropriate media.

    • Co-transfect the cells with expression vectors for:

      • A fusion of the GAL4 DNA-binding domain to VDR (GAL4-VDR).

      • A fusion of the VP16 activation domain to RXR (VP16-RXR).

      • A reporter plasmid containing GAL4 upstream activating sequences driving the expression of a reporter gene (e.g., luciferase).

      • An expression vector for CYP24A1 (or a mutant of interest).

  • Treatment and Lysis:

    • Treat the transfected cells with varying concentrations of calcitriol.

    • After an incubation period, lyse the cells to release the cellular contents, including the reporter protein.

  • Reporter Assay:

    • Measure the activity of the reporter protein (e.g., luciferase activity using a luminometer).

  • Data Analysis:

    • A decrease in reporter activity in the presence of CYP24A1 compared to a control (e.g., empty vector) indicates CYP24A1 enzymatic activity.

    • Kinetic parameters (Km and Vmax) can be determined by measuring the rate of calcitriol degradation at different substrate concentrations.

Two_Hybrid_Workflow cluster_Transfection Cell Transfection cluster_Treatment Treatment & Incubation cluster_Assay Reporter Assay cluster_Analysis Data Analysis Cells Mammalian Cells (e.g., HEK293T) Plasmids Co-transfect with: - GAL4-VDR - VP16-RXR - GAL4-Luciferase Reporter - CYP24A1 Expression Vector Cells->Plasmids Treatment Treat cells with varying concentrations of Calcitriol Plasmids->Treatment Lysis Cell Lysis Treatment->Lysis Luciferase_Assay Measure Luciferase Activity Lysis->Luciferase_Assay Data Calculate decrease in luciferase signal to determine CYP24A1 activity Luciferase_Assay->Data

Figure 6: Experimental workflow for CYP24A1 activity assay using a two-hybrid system.

Logical Relationships and Integrated Control

The biosynthesis of this compound is a highly regulated process that is integrated with overall vitamin D metabolism and calcium/phosphate homeostasis. The interplay between the biosynthetic pathway and its regulatory inputs from VDR, PTH, and FGF23 ensures that the levels of active vitamin D are maintained within a narrow physiological range. Experimental approaches such as LC-MS/MS provide the necessary tools to quantitatively assess the components of this system, allowing researchers to investigate the impact of genetic variations, disease states, and pharmacological interventions on calcitriol metabolism.

Integrated_Control cluster_Regulation Regulatory Inputs cluster_Biosynthesis Biosynthesis & Catabolism cluster_Analysis Experimental Analysis VDR VDR Signaling (Calcitriol Feedback) CYP24A1 CYP24A1 VDR->CYP24A1 + PTH PTH Signaling PTH->CYP24A1 - FGF23 FGF23 Signaling FGF23->CYP24A1 + Calcitriol Calcitriol Calcitriol->CYP24A1 LCMS LC-MS/MS (Metabolite Quantification) Calcitriol->LCMS Lactone This compound CYP24A1->Lactone C23-Oxidation Calcitroic_Acid Calcitroic Acid CYP24A1->Calcitroic_Acid C24-Oxidation Enzyme_Assay Enzyme Activity Assays CYP24A1->Enzyme_Assay Lactone->LCMS Calcitroic_Acid->LCMS

Figure 7: Integrated control of calcitriol catabolism and its analysis.

Conclusion

The biosynthesis of this compound via the C-23 oxidation pathway represents an important, albeit less predominant, route for the catabolism of active vitamin D. The central role of CYP24A1 in this process and its intricate regulation by VDR, PTH, and FGF23 highlight the complexity of maintaining vitamin D homeostasis. A thorough understanding of this pathway, facilitated by advanced analytical techniques, is crucial for researchers in the fields of endocrinology, bone metabolism, and drug development. Further investigation into the specific kinetics and physiological relevance of the C-23 pathway will continue to enhance our knowledge of vitamin D metabolism and its implications for human health and disease.

References

The Physiological Role of Calcitriol Lactone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Calcitriol (B1668218) lactone, scientifically known as (23S,25R)-1α,25-dihydroxyvitamin D3 26,23-lactone, is a major metabolite of calcitriol, the hormonally active form of vitamin D3.[1] While calcitriol's role in calcium homeostasis and bone metabolism is well-established, the precise physiological functions of calcitriol lactone remain less characterized. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its biosynthesis, mechanism of action through the vitamin D receptor (VDR), and its known biological activities. This document also includes detailed experimental protocols for key assays relevant to its study and summarizes the available quantitative data to serve as a resource for researchers in the field.

Introduction

Vitamin D3 is a crucial prohormone that undergoes sequential hydroxylation steps in the liver and kidneys to form its biologically active metabolite, calcitriol (1α,25-dihydroxyvitamin D3). Calcitriol exerts its diverse physiological effects primarily by binding to the nuclear vitamin D receptor (VDR), which functions as a ligand-activated transcription factor regulating a multitude of genes.[2] The metabolic inactivation of calcitriol is a critical process for maintaining mineral homeostasis and preventing hypercalcemia. One of the major metabolic pathways involves the conversion of calcitriol to this compound.[3] Although initially considered an inactive metabolite, emerging evidence suggests that this compound may possess unique biological activities, distinct from its precursor.[1][4] Understanding the physiological role of this compound is therefore essential for a complete picture of vitamin D metabolism and signaling.

Biosynthesis of this compound

This compound is synthesized from calcitriol through a series of enzymatic reactions. The primary enzyme responsible for this conversion is the 24-hydroxylase (CYP24A1), a mitochondrial cytochrome P450 enzyme. The expression of CYP24A1 is tightly regulated and is notably induced by calcitriol itself, creating a negative feedback loop to control the levels of the active hormone.[5]

The biosynthetic pathway from calcitriol to this compound involves a C-23 hydroxylation pathway, which is an alternative to the C-24 oxidation pathway that leads to the inactive calcitroic acid.

This compound Biosynthesis Calcitriol Calcitriol (1α,25-(OH)₂D₃) Intermediate 23-hydroxy-calcitriol Calcitriol->Intermediate CYP24A1 (23-Hydroxylation) Lactone This compound ((23S,25R)-1α,25-(OH)₂D₃-26,23-lactone) Intermediate->Lactone Cyclization

Figure 1: Biosynthesis pathway of this compound from Calcitriol.

Mechanism of Action: Interaction with the Vitamin D Receptor (VDR)

The biological effects of this compound, similar to calcitriol, are primarily mediated through its interaction with the VDR. The VDR is a member of the nuclear receptor superfamily of ligand-activated transcription factors. Upon binding its ligand, the VDR undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol_Lactone This compound VDR_RXR_inactive VDR-RXR (inactive) Calcitriol_Lactone->VDR_RXR_inactive Binding VDR_RXR_active This compound-VDR-RXR (active) VDR_RXR_inactive->VDR_RXR_active Conformational Change VDR_RXR_nucleus This compound-VDR-RXR VDR_RXR_active->VDR_RXR_nucleus Nuclear Translocation VDRE VDRE VDR_RXR_nucleus->VDRE Binds to Coactivators Co-activators VDRE->Coactivators Recruits Transcription Modulation of Gene Transcription Coactivators->Transcription Initiates Biological_Effects Biological Effects Transcription->Biological_Effects Radioligand Binding Assay Workflow A Prepare Reagents (VDR, [³H]-calcitriol, Competitors) B Incubate VDR, Radioligand, and Competitor A->B C Separate Bound and Free Ligand (Filtration/Precipitation) B->C D Wash to Remove Unbound Ligand C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis (IC50 and Ki Calculation) E->F

References

Calcitriol Lactone and the Vitamin D Receptor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol (B1668218), the hormonally active form of Vitamin D, exerts its pleiotropic effects primarily through the Vitamin D Receptor (VDR), a ligand-activated transcription factor. A major metabolite of calcitriol is (23S,25R)-1α,25-dihydroxyvitamin D₃ 26,23-lactone, commonly known as calcitriol lactone.[1][2] This endogenous compound has garnered significant interest within the scientific community for its distinct biological activities and potential as a therapeutic agent.[1][2] Unlike its precursor, calcitriol, which is a potent VDR agonist, this compound and its synthetic analogues have been shown to exhibit partial agonist and antagonist properties, with their effects being notably species-specific.[2][3]

This technical guide provides a comprehensive overview of the interaction between this compound and the VDR. It delves into the quantitative aspects of this interaction, details the experimental protocols used to elucidate its mechanism, and visualizes the complex signaling pathways involved. This document is intended to serve as a core resource for researchers and professionals in the fields of endocrinology, molecular biology, and drug development.

Core Interaction: this compound and the Vitamin D Receptor

The biological actions of this compound are mediated through its binding to the VDR, a member of the nuclear receptor superfamily.[1][2] Upon binding, the VDR typically forms a heterodimer with the Retinoid X Receptor (RXR).[4] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[4]

The interaction of this compound with the VDR is nuanced. While it binds to the receptor, its subsequent actions can differ significantly from that of the full agonist, calcitriol. Research on this compound analogues, such as TEI-9647, has revealed a fascinating species-specific duality: they act as VDR antagonists in human cells while functioning as agonists in rodent cells.[3] This differential activity is attributed to structural differences in the C-terminal region of the VDR between species.[3]

As an antagonist in human cells, this compound analogues have been shown to inhibit the VDR-RXR heterodimerization and the subsequent recruitment of coactivators, which are essential for initiating gene transcription.[5] This antagonistic activity makes this compound and its derivatives promising candidates for conditions where dampening of VDR signaling is desirable.

Quantitative Data on VDR Interaction

The binding affinity and functional potency of ligands for the VDR are critical parameters for understanding their biological effects. While direct quantitative data for the natural (23S,25R)-calcitriol lactone is limited in publicly available literature, studies on its analogues provide valuable insights.

LigandParameterValueReceptor/SystemComments
Calcitriol IC₅₀ (VDR Binding)0.4 nMVitamin D ReceptorDemonstrates high-affinity binding.[6]
EC₅₀ (Transcriptional Activation)0.01 nMHuman Osteosarcoma (HOS) cellsPotent agonist activity.[6]
(23S,25S)-DLAM-1P Relative Binding Affinity36.4-fold weaker than calcitriolChick VDRA lactam analogue of this compound.
(23S,25S)-DLAM-2P Relative Binding Affinity12.6-fold weaker than calcitriolChick VDRA lactam analogue of this compound with higher affinity than DLAM-1P.
TEI-9647 Antagonistic Activity-Human VDRInhibits 1α,25-(OH)₂D₃-induced gene expression.[5]
Agonistic Activity-Rat VDRActivates VDR-mediated gene expression.[3]

Experimental Protocols

The characterization of the this compound-VDR interaction relies on a suite of established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for its receptor.

  • Objective: To determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC₅₀) of this compound for the VDR.

  • Principle: A radiolabeled ligand (e.g., [³H]calcitriol) competes with an unlabeled ligand (this compound) for binding to the VDR. The amount of radioactivity bound to the receptor is measured at various concentrations of the unlabeled ligand.

  • Materials:

    • Purified recombinant VDR or nuclear extracts from VDR-expressing cells.

    • Radiolabeled calcitriol ([³H]1α,25(OH)₂D₃).

    • Unlabeled this compound (test compound).

    • Unlabeled calcitriol (for determining non-specific binding).

    • Assay buffer (e.g., Tris-HCl, EDTA, DTT, KCl, glycerol).

    • Hydroxylapatite slurry or glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of unlabeled this compound.

    • Incubate a constant amount of VDR and [³H]calcitriol with varying concentrations of unlabeled this compound. A parallel incubation with a high concentration of unlabeled calcitriol is used to determine non-specific binding.

    • After incubation to reach equilibrium, separate the bound from free radioligand using either hydroxylapatite precipitation or vacuum filtration through glass fiber filters.

    • Quantify the radioactivity of the bound fraction using a scintillation counter.

    • Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀. The Kd can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis prep_ligand Prepare serial dilutions of unlabeled ligand incubation Incubate VDR, [3H]calcitriol, and unlabeled ligand prep_ligand->incubation prep_receptor Prepare VDR source prep_receptor->incubation separation Separate bound from free radioligand incubation->separation quantification Quantify radioactivity separation->quantification analysis Calculate IC50/Kd quantification->analysis

Workflow for Radioligand Binding Assay.
Luciferase Reporter Gene Assay

This cell-based assay measures the functional activity of a ligand as either an agonist or antagonist.

  • Objective: To determine the half-maximal effective concentration (EC₅₀) for agonistic activity or the half-maximal inhibitory concentration (IC₅₀) for antagonistic activity of this compound.

  • Principle: Cells are co-transfected with a VDR expression vector and a reporter plasmid containing a luciferase gene under the control of a VDRE. Agonist binding to the VDR activates transcription of the luciferase gene, leading to light emission upon addition of a substrate. Antagonists inhibit this activation.

  • Materials:

    • Mammalian cell line (e.g., HEK293, COS-1).

    • VDR expression plasmid.

    • VDRE-luciferase reporter plasmid.

    • Transfection reagent.

    • Calcitriol (agonist control).

    • This compound (test compound).

    • Luciferase assay substrate and buffer.

    • Luminometer.

  • Procedure:

    • Seed cells in a multi-well plate.

    • Co-transfect the cells with the VDR expression and VDRE-luciferase reporter plasmids.

    • After an incubation period, treat the cells with varying concentrations of this compound. For antagonist assays, co-treat with a fixed concentration of calcitriol.

    • Lyse the cells and add the luciferase substrate.

    • Measure the luminescence using a luminometer.

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

    • Plot the normalized luciferase activity against the ligand concentration to determine the EC₅₀ or IC₅₀.

G cell_culture Cell Seeding transfection Co-transfection with VDR and Reporter Plasmids cell_culture->transfection treatment Ligand Treatment transfection->treatment lysis Cell Lysis treatment->lysis luminescence Measure Luminescence lysis->luminescence analysis Calculate EC50/IC50 luminescence->analysis

Workflow for Luciferase Reporter Gene Assay.
Co-Immunoprecipitation (Co-IP)

This technique is used to study protein-protein interactions, such as the heterodimerization of VDR and RXR or the recruitment of coactivators/corepressors.

  • Objective: To determine if this compound affects the interaction between VDR and RXR, or between VDR and co-regulatory proteins.

  • Principle: An antibody specific to a "bait" protein (e.g., VDR) is used to pull down the entire protein complex from a cell lysate. The presence of "prey" proteins (e.g., RXR, coactivators) in the precipitate is then detected by Western blotting.

  • Materials:

    • Cells expressing the proteins of interest.

    • Lysis buffer.

    • Antibody against the bait protein (e.g., anti-VDR).

    • Protein A/G-conjugated beads.

    • Wash buffer.

    • Elution buffer.

    • Antibodies against the prey proteins for Western blotting.

  • Procedure:

    • Lyse cells treated with or without this compound.

    • Incubate the cell lysate with the anti-VDR antibody.

    • Add Protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads.

    • Separate the eluted proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with antibodies against RXR or specific co-regulators to detect their presence in the immunoprecipitated complex.

G cell_lysis Cell Lysis incubation_ab Incubate lysate with anti-VDR antibody cell_lysis->incubation_ab capture Capture complexes with Protein A/G beads incubation_ab->capture wash Wash beads capture->wash elution Elute proteins wash->elution western_blot Western Blot for RXR/Co-regulators elution->western_blot

Workflow for Co-Immunoprecipitation.

Signaling Pathways and Molecular Interactions

The binding of a ligand to the VDR initiates a cascade of events that ultimately leads to the regulation of gene expression. The nature of this cascade is dependent on whether the ligand is an agonist or an antagonist.

VDR Agonist (Calcitriol) Signaling Pathway

As a full agonist, calcitriol binding to the VDR induces a conformational change in the receptor that promotes the dissociation of corepressors and the recruitment of coactivators. This coactivator complex, which often includes histone acetyltransferases (HATs), facilitates the unwinding of chromatin and the initiation of transcription by RNA polymerase II.

G Calcitriol Calcitriol VDR_RXR VDR-RXR Heterodimer Calcitriol->VDR_RXR binds Corepressor Corepressor VDR_RXR->Corepressor dissociates Coactivator Coactivator VDR_RXR->Coactivator recruits VDRE VDRE VDR_RXR->VDRE binds Coactivator->VDRE Transcription Gene Transcription VDRE->Transcription activates

VDR Agonist Signaling Pathway.
VDR Antagonist (this compound Analogue) Mechanism

In contrast, an antagonist like a this compound analogue binds to the VDR but induces a different conformational change. This altered conformation prevents the stable recruitment of coactivators and may even stabilize the binding of corepressors. As a result, the transcriptional machinery is not effectively assembled at the VDRE, and gene expression is inhibited.

G Calcitriol_Lactone This compound Analogue VDR_RXR VDR-RXR Heterodimer Calcitriol_Lactone->VDR_RXR binds Coactivator Coactivator VDR_RXR->Coactivator recruitment blocked VDRE VDRE VDR_RXR->VDRE binds Transcription Gene Transcription VDRE->Transcription inhibits

VDR Antagonist Mechanism.

Conclusion

This compound represents a fascinating endogenous modulator of the Vitamin D signaling pathway. Its ability, and that of its analogues, to act as partial agonists or antagonists of the VDR opens up new avenues for therapeutic intervention in a variety of diseases. While much has been learned from the study of its synthetic derivatives, a deeper understanding of the precise quantitative and structural aspects of the interaction between the natural this compound and the VDR is still needed. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to further explore this intriguing molecule and its potential in drug discovery and development. Future research, including X-ray crystallography of the this compound-VDR complex and more extensive quantitative binding and functional assays, will be crucial in fully elucidating its role in human physiology and pathology.

References

An In-depth Technical Guide to the Biological Activity of Calcitriol Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol (B1668218) lactone, specifically the (23S,25R)-1α,25-dihydroxyvitamin D3-26,23-lactone isomer, is a major metabolite of calcitriol (1α,25-dihydroxyvitamin D3), the hormonally active form of Vitamin D.[1][2] While calcitriol is a well-established regulator of calcium homeostasis and cellular processes, the biological activities of its metabolites, including calcitriol lactone, are less characterized.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its interaction with the Vitamin D Receptor (VDR), downstream signaling pathways, and effects on cellular processes. This document is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of Vitamin D analogs.

Core Biological Activity: Interaction with the Vitamin D Receptor (VDR)

The biological effects of this compound are primarily mediated through its binding to the Vitamin D Receptor (VDR), a nuclear hormone receptor that functions as a ligand-activated transcription factor.[1][2] The binding affinity of the naturally occurring (23S,25R) diastereomer of this compound to the VDR is significantly lower than that of calcitriol.

Quantitative VDR Binding Affinity Data

The following table summarizes the relative competitive index (RCI) for VDR binding of this compound diastereomers compared to calcitriol.

CompoundDiastereomerRelative Competitive Index (RCI)*Reference
Calcitriol-100[3]
This compound(23S,25R)0.17[3]
This compound(23R,25S)0.22[3]
This compound(23R,25R)2.27[3]
This compound(23S,25S)7.90[3]

*The Relative Competitive Index (RCI) is a measure of the compound's ability to displace radiolabeled calcitriol from the chick intestinal VDR. An RCI of 100 is assigned to calcitriol.

Signaling Pathways

This compound, through its interaction with the VDR, modulates gene expression via the genomic signaling pathway. While non-genomic actions have been described for calcitriol, they are less characterized for this compound.

Genomic Signaling Pathway

The genomic signaling pathway of this compound involves its binding to the VDR, which leads to a cascade of events culminating in the regulation of target gene transcription.

Genomic Signaling Pathway of this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound VDR_cyto VDR This compound->VDR_cyto Binding VDR_RXR VDR-RXR Heterodimer VDR_cyto->VDR_RXR Heterodimerization with RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds to CoReg Co-regulators (Co-activators/ Co-repressors) VDR_RXR->CoReg Recruitment RNA_Pol_II RNA Polymerase II VDRE->RNA_Pol_II Initiates Transcription CoReg->VDRE mRNA mRNA RNA_Pol_II->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Genomic signaling pathway of this compound.

Effects on Cellular Processes

The biological activity of this compound manifests in its effects on various cellular processes, including cell proliferation, differentiation, and bone metabolism.

Cell Proliferation and Differentiation

Studies on the effects of this compound on cell proliferation have shown varied results depending on the cell type and the specific diastereomer used. The naturally occurring (23S,25R)-calcitriol lactone has been observed to have little effect on the protein and DNA content of osteoblastic cells (clone MC3T3-E1).[4] In contrast, the synthetic analog TEI-9647, a derivative of this compound, has been shown to inhibit the differentiation of human leukemia (HL-60) cells induced by calcitriol.[2]

Bone Metabolism

This compound diastereomers exhibit distinct effects on calcium metabolism. While some isomers stimulate intestinal calcium transport and bone calcium mobilization, the naturally occurring (23S,25R) isomer is significantly less potent in these activities compared to calcitriol.[3] Interestingly, both the (23S,25R) and (23R,25S) diastereomers have been shown to decrease serum calcium levels 24 hours after administration in vivo.[3] Furthermore, the (23S,25R)-lactone can inhibit bone resorption induced by 1α,25-(OH)2D3.[4]

Experimental Protocols

VDR Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the VDR.

VDR Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation and Detection cluster_analysis Data Analysis Receptor_Prep Prepare VDR Source (e.g., nuclear extract) Incubation Incubate VDR, [3H]-Calcitriol, and this compound Receptor_Prep->Incubation Radioligand_Prep Prepare [3H]-Calcitriol (Radioligand) Radioligand_Prep->Incubation Competitor_Prep Prepare serial dilutions of This compound (Competitor) Competitor_Prep->Incubation Controls Include controls: - Total binding (no competitor) - Non-specific binding (excess unlabeled calcitriol) Incubation->Controls Separation Separate bound from free radioligand (e.g., hydroxylapatite precipitation) Incubation->Separation Detection Quantify bound radioactivity using liquid scintillation counting Separation->Detection Analysis Plot % specific binding vs. log[Competitor] Detection->Analysis IC50_Ki Determine IC50 and calculate Ki Analysis->IC50_Ki

Workflow for VDR Radioligand Binding Assay.

Methodology:

  • Receptor Preparation: Prepare a source of VDR, such as nuclear extracts from a VDR-expressing cell line (e.g., MCF-7) or purified recombinant VDR.

  • Reaction Setup: In a microtiter plate, combine the VDR preparation, a fixed concentration of radiolabeled calcitriol (e.g., [3H]-1α,25(OH)2D3), and varying concentrations of unlabeled this compound.

  • Controls: Include wells for total binding (VDR + radioligand) and non-specific binding (VDR + radioligand + a high concentration of unlabeled calcitriol).

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Separation: Separate the VDR-bound radioligand from the free radioligand. A common method is hydroxylapatite (HAP) precipitation, where the HAP slurry binds the receptor-ligand complex.

  • Washing: Wash the HAP pellets to remove unbound radioligand.

  • Quantification: Resuspend the pellets in scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of this compound. Plot this against the logarithm of the competitor concentration to generate a competition curve and determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Cell Proliferation (MTT) Assay

This protocol outlines the use of an MTT assay to assess the effect of this compound on the proliferation of a chosen cell line.

Methodology:

  • Cell Seeding: Seed cells (e.g., a cancer cell line like MCF-7 or a keratinocyte line like HaCaT) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot cell viability against the concentration of this compound to determine the IC50 value, if applicable.

Gene Expression Analysis by qPCR

This protocol describes how to analyze changes in the expression of VDR target genes in response to this compound treatment using quantitative real-time PCR (qPCR).

Methodology:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., osteoblasts, keratinocytes) and treat with various concentrations of this compound or a vehicle control for a specific duration.

  • RNA Isolation: Isolate total RNA from the cells using a suitable method (e.g., TRIzol reagent or a column-based kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (e.g., VDR, CYP24A1, RANKL, Osteopontin), and a suitable qPCR master mix (e.g., containing SYBR Green or TaqMan probes). Include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling program.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated samples compared to the vehicle control.

Conclusion

This compound, particularly the (23S,25R) diastereomer, exhibits distinct biological activities that differ significantly from its parent compound, calcitriol. Its lower affinity for the VDR and its varied effects on cellular processes such as proliferation, differentiation, and bone metabolism suggest a more nuanced role in Vitamin D signaling. The antagonistic properties of some of its synthetic analogs highlight the potential for developing novel VDR modulators based on the this compound scaffold. Further research is warranted to fully elucidate the physiological and pathophysiological significance of this compound and to explore its therapeutic potential in various diseases.

References

Endogenous Functions of Calcitriol Lactone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcitriol (B1668218) lactone, with the stereochemical designation (23S,25R)-1α,25-dihydroxyvitamin D3-26,23-lactone, is a major endogenous metabolite of calcitriol (1α,25-dihydroxyvitamin D3), the hormonally active form of Vitamin D. While historically viewed as a product of the calcitriol catabolism pathway, emerging evidence suggests that calcitriol lactone possesses its own distinct biological activities. This technical guide provides a comprehensive overview of the known endogenous functions of this compound, with a focus on its interaction with the Vitamin D Receptor (VDR), its role in bone metabolism and cell differentiation, and the signaling pathways it modulates. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction

The Vitamin D endocrine system plays a crucial role in maintaining calcium and phosphate (B84403) homeostasis, bone health, and modulating immune function and cell proliferation.[1][2] The primary effector of this system is calcitriol, which exerts its effects by binding to the nuclear Vitamin D Receptor (VDR). Calcitriol undergoes metabolic inactivation through a series of hydroxylation reactions, leading to the formation of various metabolites. Among these, this compound is a significant product, formed via hydroxylation at C-23 and C-26 followed by lactonization.[3] While initially considered an inactive byproduct, studies have revealed that this compound can bind to the VDR and exhibit biological effects, some of which are distinct from those of calcitriol.[1][4] This guide aims to consolidate the current understanding of the endogenous functions of this compound, providing a technical resource for researchers exploring its physiological significance and therapeutic potential.

Metabolism and Synthesis of this compound

The formation of this compound is a key step in the C-23 oxidation pathway of calcitriol metabolism. This process involves the sequential hydroxylation of calcitriol, with C-23 hydroxylation preceding C-26 hydroxylation.[3]

Metabolic Pathway

Calcitriol Calcitriol (1α,25-dihydroxyvitamin D3) Intermediate (23S)-1α,23,25-trihydroxyvitamin D3 Calcitriol->Intermediate C-23 Hydroxylation Lactone This compound ((23S,25R)-1α,25-dihydroxyvitamin D3-26,23-lactone) Intermediate->Lactone C-26 Hydroxylation & Lactonization

Caption: Biosynthetic pathway of this compound from calcitriol.

Interaction with the Vitamin D Receptor (VDR)

This compound exerts its biological effects primarily through binding to the VDR, a ligand-activated transcription factor.[4] The binding affinity of this compound to the VDR is lower than that of calcitriol.

Quantitative Data: VDR Binding Affinity
CompoundRelative Competitive Index (RCI)Reference
Calcitriol100[5]
This compound ((23S,25R)-isomer)0.17[5]

The Relative Competitive Index (RCI) is a measure of the ability of a compound to compete with radiolabeled calcitriol for binding to the VDR. An RCI of 100 is assigned to calcitriol.

Endogenous Functions

The biological activities of this compound are still under investigation, but current evidence points to its involvement in bone metabolism and cell differentiation.

Bone Metabolism

Some studies suggest that this compound may have a stimulatory effect on bone formation. However, other reports indicate that certain stereoisomers of this compound can decrease serum calcium levels, suggesting a more complex role in calcium homeostasis.[5] For instance, the (23S,25R) and (23R,25S) isomers of 1α,25(OH)2D3-26,23-lactone have been shown to decrease serum calcium levels 24 hours after administration.[5]

Cell Differentiation

Analogues of this compound have been synthesized and studied for their effects on cell differentiation. Notably, some of these analogues, such as (23S)- and (23R)-25-dehydro-1α-hydroxyvitamin D3-26,23-lactone (TEI-9647 and TEI-9648), strongly bind to the VDR but do not induce the differentiation of HL-60 promyelocytic leukemia cells.[6] In fact, these compounds can act as antagonists to calcitriol-induced differentiation.[6]

Signaling Pathways

The signaling pathways activated by this compound are largely believed to mirror the classical VDR-mediated genomic pathway of calcitriol, albeit with lower potency due to its reduced VDR affinity. However, the potential for unique or differential modulation of downstream targets exists and warrants further investigation.

Genomic Signaling Pathway of VDR

Upon binding to its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the recruitment of co-activators or co-repressors and subsequent modulation of gene transcription.[7][8][9]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol_Lactone This compound VDR VDR Calcitriol_Lactone->VDR Binds RXR RXR VDR->RXR Heterodimerizes VDR_RXR VDR-RXR Heterodimer VDRE VDRE (on DNA) VDR_RXR->VDRE Binds Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription VDR_RXR_entry->VDR_RXR

Caption: VDR-mediated genomic signaling pathway.

Non-Genomic Signaling

Calcitriol is known to elicit rapid, non-genomic effects through membrane-associated VDR, leading to the activation of various second messenger systems.[2][10][11][12][13] Whether this compound can also initiate these non-genomic signaling cascades is an area for future research.

Experimental Protocols

Vitamin D Receptor (VDR) Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity of this compound for the VDR.

Principle: This assay measures the ability of unlabeled this compound to compete with a radiolabeled form of calcitriol (e.g., [³H]-1α,25(OH)₂D₃) for binding to a source of VDR (e.g., recombinant VDR or nuclear extracts).

Materials:

  • Recombinant human VDR or nuclear extract from VDR-expressing cells.

  • Radioligand: [³H]-1α,25(OH)₂D₃.

  • Unlabeled this compound and calcitriol (for standard curve).

  • Assay Buffer (e.g., TEKGD buffer: 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol, pH 7.4).

  • Hydroxylapatite (HAP) slurry or glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of unlabeled this compound and calcitriol in assay buffer.

  • In microcentrifuge tubes, combine the VDR preparation, a fixed concentration of [³H]-1α,25(OH)₂D₃, and varying concentrations of either unlabeled this compound or calcitriol.

  • Include tubes with only the VDR preparation and radioligand (total binding) and tubes with a high concentration of unlabeled calcitriol (non-specific binding).

  • Incubate the reactions to allow binding to reach equilibrium (e.g., 1-4 hours at 4°C).

  • Separate bound from free radioligand using either HAP slurry (centrifuge and wash pellets) or vacuum filtration through glass fiber filters.

  • Quantify the amount of bound radioactivity in each sample using a scintillation counter.

  • Calculate the specific binding at each concentration of the competitor and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding). The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Cell Differentiation Assay (HL-60 Cells)

Objective: To assess the effect of this compound on the differentiation of human promyelocytic leukemia (HL-60) cells into monocytes/macrophages.

Principle: HL-60 cells can be induced to differentiate along the monocytic lineage by VDR agonists. Differentiation is assessed by monitoring the expression of cell surface markers (e.g., CD14) or functional changes, such as the ability to reduce nitroblue tetrazolium (NBT).

Materials:

  • HL-60 cells.

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound and calcitriol.

  • Nitroblue tetrazolium (NBT) solution.

  • Phorbol 12-myristate 13-acetate (PMA) or other stimulant for NBT reduction.

  • Phosphate-buffered saline (PBS).

  • Microscope.

Procedure (NBT Reduction Assay):

  • Seed HL-60 cells in a multi-well plate at a suitable density.

  • Treat the cells with various concentrations of this compound, calcitriol (positive control), or vehicle (negative control) for a period of 72-96 hours.

  • After the incubation period, harvest the cells and wash with PBS.

  • Resuspend the cells in a solution containing NBT and a stimulant (e.g., PMA).

  • Incubate the cells to allow for the reduction of NBT by differentiated cells, which results in the formation of a dark blue formazan (B1609692) precipitate.

  • Prepare cytospin slides or view the cells directly under a microscope.

  • Count the percentage of cells containing formazan deposits (NBT-positive cells) out of the total number of cells.

Osteogenic Differentiation and Mineralization Assay (Alizarin Red S Staining)

Objective: To evaluate the effect of this compound on the osteogenic differentiation and mineralization of mesenchymal stem cells (MSCs) or pre-osteoblastic cells.

Principle: Osteogenic differentiation is characterized by the deposition of a calcium-rich extracellular matrix. Alizarin Red S is a dye that specifically stains calcium deposits, which can be visualized and quantified.[14][15][16][17][18]

Materials:

  • MSC or pre-osteoblastic cell line.

  • Osteogenic differentiation medium (e.g., DMEM with 10% FBS, dexamethasone, β-glycerophosphate, and ascorbic acid).

  • This compound and calcitriol.

  • 4% Paraformaldehyde (PFA) or 10% formalin in PBS.

  • Alizarin Red S staining solution (e.g., 2% w/v, pH 4.1-4.3).

  • 10% Cetylpyridinium (B1207926) chloride (for quantification).

  • Microplate reader.

Procedure:

  • Plate cells in a multi-well plate and allow them to reach confluence.

  • Replace the growth medium with osteogenic differentiation medium containing various concentrations of this compound, calcitriol (positive control), or vehicle.

  • Culture the cells for 14-21 days, replacing the medium every 2-3 days.

  • After the culture period, wash the cells with PBS and fix with 4% PFA for 15-30 minutes.[14][15]

  • Wash the fixed cells with deionized water.

  • Stain the cells with Alizarin Red S solution for 20-30 minutes at room temperature.[17]

  • Wash extensively with deionized water to remove excess stain.

  • Visualize and photograph the red-orange mineralized nodules under a microscope.

  • For quantification, destain the wells with 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at a wavelength of approximately 562 nm.

Gene Expression Analysis (Quantitative PCR)

Objective: To quantify the effect of this compound on the expression of VDR target genes (e.g., CYP24A1, OCN, ALP).

Principle: Reverse transcription quantitative PCR (RT-qPCR) is used to measure the amount of specific mRNA transcripts in cells treated with this compound.

Materials:

  • Cells of interest (e.g., osteoblasts, kidney cells).

  • This compound and calcitriol.

  • RNA extraction kit.

  • Reverse transcriptase and reagents for cDNA synthesis.

  • qPCR master mix (e.g., SYBR Green or TaqMan).

  • Primers specific for the target genes and a housekeeping gene (e.g., GAPDH or ACTB).

  • Real-time PCR instrument.

Procedure:

  • Treat cells with this compound, calcitriol, or vehicle for a specified time.

  • Isolate total RNA from the cells using a commercial kit.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Set up qPCR reactions containing cDNA, qPCR master mix, and primers for the target and housekeeping genes.

  • Run the qPCR reaction in a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in treated samples compared to the vehicle control, normalized to the housekeeping gene.[19][20][21][22]

Western Blot for VDR Expression

Objective: To determine the effect of this compound on the protein expression of the Vitamin D Receptor.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate that has been separated by size via gel electrophoresis.

Materials:

  • Cells of interest.

  • This compound and calcitriol.

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against VDR.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Treat cells with this compound, calcitriol, or vehicle.

  • Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the proteins from the gel to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against VDR.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Detect the signal using an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).[23][24][25][26]

Conclusion

This compound, a major metabolite of calcitriol, is increasingly recognized as a biologically active molecule that can interact with the Vitamin D Receptor and modulate cellular processes. While its binding affinity for the VDR is lower than that of calcitriol, it has demonstrated effects on bone metabolism and cell differentiation. The full spectrum of its endogenous functions and the nuances of its signaling pathways are still being elucidated. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further unravel the physiological roles of this compound and explore its potential as a therapeutic agent. Further research is warranted to fully characterize its gene regulatory profile, its potential for non-genomic signaling, and its in vivo efficacy in various physiological and pathological contexts.

References

An In-Depth Technical Guide to the Calcitriol Lactone Signaling Cascade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcitriol (B1668218), the hormonally active form of Vitamin D3, exerts its pleiotropic effects through the Vitamin D Receptor (VDR), a ligand-activated transcription factor. A major metabolite of calcitriol is (23S,25R)-1α,25-dihydroxyvitamin D3 26,23-lactone, commonly known as calcitriol lactone. While present in significant serum concentrations, the precise signaling cascade of this compound and its physiological relevance are areas of active investigation. This technical guide provides a comprehensive overview of the current understanding of the this compound signaling cascade, with a focus on its interaction with the VDR, downstream molecular events, and methodologies for its study. Emerging evidence suggests that this compound and its synthetic analogs may function as VDR modulators, exhibiting distinct biological activities compared to calcitriol, thereby opening new avenues for therapeutic development.

Introduction

The Vitamin D endocrine system is critical for calcium and phosphate (B84403) homeostasis, bone metabolism, and the regulation of cellular proliferation and differentiation. The active form, calcitriol (1α,25-dihydroxyvitamin D3), is synthesized through a multi-step process in the skin, liver, and kidneys. Calcitriol is further metabolized into various compounds, with (23S,25R)-calcitriol lactone being a prominent metabolite.[1][2] The formation of this lactone introduces a significant structural change that may alter its interaction with the VDR and subsequent biological responses. Understanding the signaling cascade of this compound is crucial for elucidating the full spectrum of Vitamin D metabolism and action, and for the rational design of novel VDR-targeting therapeutics.

The this compound Signaling Cascade

The signaling cascade of this compound, like that of calcitriol, is primarily mediated through the Vitamin D Receptor (VDR). However, the specific downstream effects appear to differ, suggesting that this compound may act as a VDR modulator rather than a simple agonist.

Interaction with the Vitamin D Receptor (VDR)

This compound binds to the VDR, a member of the nuclear receptor superfamily.[1][2] Upon binding, the VDR undergoes a conformational change. While direct quantitative binding data for the natural (23S,25R)-calcitriol lactone is not extensively reported in publicly available literature, studies on synthetic analogs provide valuable insights. For instance, a synthetic analog, (23S)-25-dehydro-1α-hydroxyvitamin D3-26,23-lactone (TEI-9647), has been shown to bind strongly to the VDR.[3] The binding of a ligand to the VDR is the initiating step for its genomic actions.

VDR Heterodimerization and DNA Binding

Following ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[4] The binding of the VDR-RXR complex to VDREs is a critical step in the regulation of gene expression.

Recruitment of Coregulators and Transcriptional Regulation

The transcriptional activity of the VDR-RXR heterodimer is modulated by the recruitment of coactivator or corepressor proteins.

  • Agonist Action (e.g., Calcitriol): When an agonist like calcitriol binds to the VDR, the receptor undergoes a conformational change that facilitates the recruitment of coactivator complexes (e.g., SRC-1, CBP, MED1). These coactivators possess histone acetyltransferase (HAT) activity, which leads to chromatin remodeling and transcriptional activation of target genes.[2][5]

  • Potential Antagonist Action of this compound Analogs: Studies on synthetic analogs of this compound, such as TEI-9647, suggest an antagonistic mechanism. In human cells, TEI-9647 has been shown to inhibit the transcriptional activity induced by calcitriol.[3][6] This antagonism may be due to the recruitment of corepressor complexes (e.g., NCoR, SMRT) to the VDR-RXR heterodimer, leading to the repression of gene transcription.[5] Intriguingly, the effect of some of these analogs is species-specific, acting as antagonists in human cells and agonists in rodent cells, highlighting the importance of the cellular context.[6] The specific coregulators recruited by the natural this compound-VDR complex remain an area for further research.

The differential recruitment of coactivators and corepressors by calcitriol versus this compound could explain their distinct biological effects.

Calcitriol_Lactone_Signaling Calcitriol_Lactone This compound VDR_cyto VDR Calcitriol_Lactone->VDR_cyto Binds VDR_RXR_cyto VDR-RXR VDR_cyto->VDR_RXR_cyto Heterodimerizes with RXR_cyto RXR RXR_cyto->VDR_RXR_cyto VDR_RXR_nucleus VDR-RXR VDR_RXR_cyto->VDR_RXR_nucleus Translocation VDRE VDRE VDR_RXR_nucleus->VDRE Binds to Corepressors Corepressors (e.g., NCoR, SMRT) VDR_RXR_nucleus->Corepressors Recruits Target_Gene Target Gene Corepressors->VDRE Transcription_Repression Transcriptional Repression Target_Gene->Transcription_Repression Leads to

Diagram 1: Putative antagonistic signaling pathway of this compound.

Quantitative Data

While extensive quantitative data for the natural (23S,25R)-calcitriol lactone are limited in the public domain, data for calcitriol and synthetic analogs of this compound provide a valuable comparative framework.

CompoundAssayTarget/Cell LineValueReference
Calcitriol VDR Binding Affinity (IC50)Not Specified0.4 nM[7]
Antiproliferative Activity (IC50)B16-F10 (Melanoma)0.24 µM[8]
Antiproliferative Activity (IC50)HaCaT (Keratinocytes)10⁻⁹ - 10⁻⁶ M (inhibition range)[8]
(23S)-25-dehydro-1α-hydroxyvitamin D3-26,23-lactone (TEI-9647) VDR BindingVDRStrong[3]
Transcriptional Antagonism (IC50)Cos-1 cells (osteocalcin VDRE)~20 nM (to antagonize 1 nM calcitriol)[9]
Inhibition of HL-60 cell differentiationHL-60 cellsPotent[3][10]
(23R)-25-dehydro-1α-hydroxyvitamin D3-26,23-lactone (TEI-9648) VDR BindingVDRStrong[3]
Inhibition of HL-60 cell differentiationHL-60 cellsPotent[3][10]

Experimental Protocols

The study of the this compound signaling cascade employs a variety of in vitro and cellular assays. Below are detailed methodologies for key experiments.

VDR Competitive Binding Assay

This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.

Protocol:

  • Receptor Preparation: Prepare nuclear extracts from a VDR-expressing cell line or use purified recombinant VDR.

  • Reaction Mixture: In a microcentrifuge tube, combine:

    • VDR preparation

    • A fixed concentration of radiolabeled calcitriol (e.g., [³H]-1α,25(OH)₂D₃)

    • Serial dilutions of the unlabeled test compound (this compound) or unlabeled calcitriol for a standard curve.

    • Control for non-specific binding containing a large excess of unlabeled calcitriol.

  • Incubation: Incubate the reaction mixtures to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the VDR-ligand complex from the free radioligand using methods such as hydroxylapatite precipitation, dextran-coated charcoal, or filter binding assays.

  • Quantification: Quantify the amount of bound radioligand using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.[11]

VDR_Binding_Assay Receptor_Prep 1. VDR Preparation (Nuclear Extract or Recombinant) Reaction_Setup 2. Reaction Setup - VDR - [3H]-Calcitriol - Unlabeled Competitor  (this compound) Receptor_Prep->Reaction_Setup Incubation 3. Incubation Reaction_Setup->Incubation Separation 4. Separation of Bound/Free Ligand (e.g., Hydroxylapatite) Incubation->Separation Quantification 5. Quantification (Scintillation Counting) Separation->Quantification Data_Analysis 6. Data Analysis (IC50 and Ki determination) Quantification->Data_Analysis

Diagram 2: Workflow for a VDR competitive binding assay.
Luciferase Reporter Gene Assay for VDR Activity

This cell-based assay measures the ability of a compound to activate or inhibit VDR-mediated gene transcription.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293, SaOS-2) in a multi-well plate.

    • Co-transfect the cells with:

      • A VDR expression vector.

      • A reporter plasmid containing a luciferase gene under the control of a promoter with one or more VDREs.

      • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Compound Treatment: After transfection, treat the cells with various concentrations of the test compound (this compound), a known agonist (calcitriol), and a vehicle control. For antagonist assays, co-treat with the agonist and the test compound.

  • Cell Lysis: After a suitable incubation period (e.g., 24-48 hours), wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Activity Measurement:

    • Add the firefly luciferase substrate to the cell lysate and measure the luminescence.

    • Add the Renilla luciferase substrate and measure the luminescence.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).[12][13]

Luciferase_Assay Cell_Culture 1. Cell Culture & Transfection - VDR Expression Vector - VDRE-Luciferase Reporter - Renilla Control Vector Compound_Treatment 2. Compound Treatment (this compound, Controls) Cell_Culture->Compound_Treatment Cell_Lysis 3. Cell Lysis Compound_Treatment->Cell_Lysis Luminescence_Measurement 4. Luminescence Measurement (Firefly and Renilla) Cell_Lysis->Luminescence_Measurement Data_Analysis 5. Data Analysis (Normalization, EC50/IC50) Luminescence_Measurement->Data_Analysis

Diagram 3: Workflow for a luciferase reporter gene assay.
Cell Proliferation Assay

This assay assesses the effect of a compound on the proliferation of a cell line.

Protocol:

  • Cell Seeding: Seed cells (e.g., cancer cell lines, keratinocytes, osteoblasts) in a 96-well plate at a predetermined density.

  • Compound Treatment: After allowing the cells to adhere, treat them with serial dilutions of the test compound (this compound) and appropriate controls.

  • Incubation: Incubate the cells for a period of 24-72 hours.

  • Viability/Proliferation Measurement: Use a colorimetric or fluorometric assay to determine the number of viable cells. Common methods include:

    • MTT/XTT Assay: Measures the metabolic activity of viable cells.

    • Crystal Violet Assay: Stains the DNA of adherent cells.

    • BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.

  • Data Analysis: Plot the cell viability/proliferation as a percentage of the vehicle control against the log concentration of the test compound. Determine the IC50 value (the concentration that inhibits cell proliferation by 50%).[8][14]

Conclusion and Future Directions

This compound, a major metabolite of calcitriol, interacts with the VDR and has the potential to initiate a distinct signaling cascade. While quantitative data on the natural compound are still emerging, studies on its synthetic analogs suggest a role as a VDR antagonist, capable of inhibiting calcitriol-induced gene transcription. This positions this compound and its derivatives as intriguing molecules for further investigation, particularly in the context of diseases where VDR modulation, rather than simple activation, may be beneficial.

Future research should focus on:

  • Quantitative Characterization: Determining the VDR binding affinity (Ki) and the functional potency (EC50/IC50) of the natural (23S,25R)-calcitriol lactone in various cellular contexts.

  • Transcriptomic and Proteomic Analyses: Performing comprehensive gene expression and protein profiling to identify the specific target genes and pathways regulated by this compound in comparison to calcitriol.

  • Co-regulator Recruitment Studies: Investigating the specific coactivators and corepressors that are recruited to the VDR-RXR complex in the presence of this compound.

  • In Vivo Studies: Evaluating the physiological and pathophysiological roles of this compound in animal models.

A deeper understanding of the this compound signaling cascade will not only provide a more complete picture of Vitamin D metabolism but also has the potential to unlock new therapeutic strategies for a range of diseases.

References

Methodological & Application

Stereoselective Synthesis of Calcitriol Lactone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the stereoselective synthesis of (23S,25R)-1α,25-dihydroxyvitamin D₃ 26,23-lactone, commonly known as Calcitriol lactone. This compound is a significant metabolite of the hormonally active form of vitamin D₃, 1α,25-dihydroxyvitamin D₃ (Calcitriol).[1][2][3] Its unique biological activities, distinct from Calcitriol, and its potential as a therapeutic agent in various VDR-related diseases have spurred interest in its chemical synthesis.[3] The limited availability from natural sources necessitates efficient and stereocontrolled synthetic routes to access this complex molecule and its stereoisomers for further biological evaluation.[3] This guide focuses on a convergent synthetic strategy, a widely adopted and efficient approach for the synthesis of vitamin D analogs.[1][4][5] This strategy involves the independent synthesis of the A-ring and the CD-ring systems, which are then coupled to construct the final molecule.

Introduction

Calcitriol, the hormonally active form of vitamin D₃, plays a crucial role in calcium and phosphate (B84403) homeostasis.[6][7][8] It is metabolized in the body into various compounds, with this compound being one of the major metabolites.[1][2][6] The lactone moiety is formed via hydroxylation at C-26 and C-23 followed by cyclization.[6] this compound interacts with the vitamin D receptor (VDR), modulating the expression of genes involved in calcium absorption, bone metabolism, and cellular signaling pathways related to cell proliferation and differentiation.[9][10]

The stereoselective synthesis of this compound is a challenging endeavor due to the presence of multiple stereocenters. A convergent approach, which involves the synthesis of two key fragments, the A-ring synthon and the CD-ring synthon, followed by their coupling, offers a flexible and efficient strategy.[1][4][5][11] This methodology allows for the independent and stereocontrolled construction of each fragment, which is crucial for accessing specific stereoisomers.

Signaling Pathway and Mechanism of Action

This compound, like Calcitriol, exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor.[9] Upon binding, the ligand-receptor complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[8] This regulation impacts various physiological processes, including calcium and phosphate metabolism, immune function, and cell proliferation and differentiation.[6][9]

Calcitriol_Lactone_Signaling_Pathway cluster_cell Target Cell Calcitriol_Lactone This compound VDR VDR Calcitriol_Lactone->VDR Binds VDR_RXR_Complex VDR-RXR Heterodimer VDR->VDR_RXR_Complex RXR RXR RXR->VDR_RXR_Complex VDRE VDRE (on DNA) VDR_RXR_Complex->VDRE Binds to Gene_Transcription Gene Transcription (Modulation) VDRE->Gene_Transcription Regulates Biological_Response Biological Response (e.g., Calcium Homeostasis, Cell Differentiation) Gene_Transcription->Biological_Response Leads to

Caption: Signaling pathway of this compound.

Synthetic Strategy Overview

The stereoselective synthesis of this compound is most effectively achieved through a convergent approach. This involves the preparation of two key building blocks: an enantiomerically pure A-ring synthon and a stereochemically defined CD-ring side-chain fragment. These fragments are then coupled, typically via a palladium-catalyzed cross-coupling reaction, to assemble the complete carbon skeleton of the target molecule.

Synthetic_Workflow A_Ring_Synthon A-Ring Synthon Preparation Coupling Palladium-Catalyzed Coupling A_Ring_Synthon->Coupling CD_Ring_Synthon CD-Ring Synthon Preparation CD_Ring_Synthon->Coupling Deprotection_Lactonization Deprotection & Final Modifications (Lactonization) Coupling->Deprotection_Lactonization Final_Product This compound Deprotection_Lactonization->Final_Product

Caption: Convergent synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established methodologies for the stereoselective synthesis of this compound, with a focus on the construction of the CD-ring fragment and its coupling with the A-ring.

I. Stereoselective Synthesis of the CD-Ring Synthon

A key challenge in the synthesis of this compound is the precise control of the stereocenters at C-23 and C-25 of the side chain. The following protocols outline a diastereoselective approach to establish these stereocenters.[1][12]

1. Diastereoselective Reformatsky-Type Crotylation for C-23 Stereocenter

This step establishes the stereochemistry at the C-23 position.

  • Reaction: Diastereoselective addition of a crotyl group to an aldehyde precursor of the CD-ring.

  • Reagents:

    • Aldehyde precursor (derived from Inhoffen-Lythgoe diol)

    • Crotyl bromide

    • Zinc dust

    • Chiral ligand (e.g., (R)- or (S)-L2 as described in the literature)[1]

    • Anhydrous solvent (e.g., THF)

  • Procedure:

    • Activate zinc dust by washing with HCl, water, ethanol, and ether, then dry under vacuum.

    • To a solution of the chiral ligand in anhydrous THF, add the aldehyde precursor.

    • Cool the mixture to the specified reaction temperature (e.g., -20 °C).

    • Add the activated zinc dust, followed by the slow addition of crotyl bromide.

    • Stir the reaction mixture at the same temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

2. Diastereoselective Epoxidation for C-25 Stereocenter

This step controls the stereochemistry at the C-25 position.

  • Reaction: Diastereoselective epoxidation of a homoallylic-allylic alcohol intermediate.

  • Reagents:

    • Homoallylic-allylic alcohol (product from the previous step)

    • Epoxidizing agent (e.g., m-CPBA or using a catalytic system like VO(acac)₂/TBHP)

    • Anhydrous solvent (e.g., CH₂Cl₂)

  • Procedure:

    • Dissolve the homoallylic-allylic alcohol in anhydrous CH₂Cl₂.

    • Cool the solution to 0 °C.

    • Add the epoxidizing agent portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture until the starting material is fully consumed (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

    • Separate the organic layer and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting epoxide by column chromatography.

II. Coupling of A-Ring and CD-Ring Synthons

A palladium-catalyzed coupling reaction is a common and effective method for connecting the A-ring and CD-ring fragments.[1][12]

  • Reaction: Palladium(0)-catalyzed coupling of an ene-yne A-ring synthon with a vinyl bromide CD-ring synthon.

  • Reagents:

    • Ene-yne A-ring synthon

    • Vinyl bromide CD-ring synthon (prepared from the epoxy diol intermediate)

    • Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., Et₃N)

    • Anhydrous solvent (e.g., THF or DMF)

  • Procedure:

    • To a solution of the ene-yne A-ring synthon and the vinyl bromide CD-ring synthon in the anhydrous solvent, add the base.

    • Degas the mixture with argon or nitrogen for 15-20 minutes.

    • Add the palladium(0) catalyst under an inert atmosphere.

    • Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C) and stir until the reaction is complete (monitor by TLC or HPLC).

    • Cool the reaction mixture to room temperature and dilute with an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the coupled product by column chromatography.

III. Final Deprotection and Lactonization

The final steps involve the removal of protecting groups and the formation of the lactone ring.

  • Reaction: Deprotection of silyl (B83357) ethers and subsequent oxidation to form the lactone.

  • Reagents:

    • Coupled product with protecting groups

    • Deprotecting agent (e.g., TBAF for silyl ethers)

    • Oxidizing agent (e.g., TPAP/NMO or Dess-Martin periodinane)

    • Solvent (e.g., THF for deprotection, CH₂Cl₂ for oxidation)

  • Procedure:

    • Deprotection: Dissolve the protected coupled product in THF and add the deprotecting agent. Stir at room temperature until the reaction is complete. Quench the reaction and extract the product.

    • Lactonization: Dissolve the deprotected triol in CH₂Cl₂. Add the oxidizing agent and stir at room temperature. Upon completion, quench the reaction and purify the final this compound product by HPLC.

Data Presentation

The following tables summarize typical quantitative data for the key stereoselective steps in the synthesis of this compound. The values are representative and may vary depending on the specific substrates and reaction conditions used.

StepKey ReagentsDiastereomeric Ratio (d.r.) or Enantiomeric Excess (e.e.)Yield (%)Reference
Diastereoselective Crotylation (for C-23)Zinc, Crotyl bromide, Chiral Ligand>95:5 d.r.70-85[1]
Diastereoselective Epoxidation (for C-25)m-CPBA or VO(acac)₂/TBHP>90:10 d.r.80-95[1][12]
Palladium-Catalyzed CouplingPd(PPh₃)₄, Et₃N-50-70[1]

Conclusion

The convergent, stereoselective synthesis of this compound provides a reliable and flexible route to this important vitamin D metabolite. The protocols outlined in this document, focusing on key diastereoselective reactions and a palladium-catalyzed coupling, offer a framework for researchers to access this compound and its analogs for further investigation into their biological functions and therapeutic potential. Careful execution of these stereocontrolled reactions is paramount to achieving high yields and stereochemical purity of the final product. The continued development of novel synthetic methodologies will undoubtedly facilitate a deeper understanding of the structure-activity relationships of this compound and its derivatives.

References

Application Note: High-Purity Calcitriol Lactone Purification by Preparative HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and scalable method for the purification of calcitriol (B1668218) lactone, a primary metabolite of calcitriol, using preparative High-Performance Liquid Chromatography (HPLC). The protocol is designed for researchers requiring high-purity calcitriol lactone for in-vitro and in-vivo studies, drug development, and metabolic research. The methodology is founded on the principles of scaling up an analytical reversed-phase HPLC method to a preparative scale, ensuring a seamless transition from analytical monitoring to bulk purification.

Introduction

Calcitriol, the hormonally active form of Vitamin D, plays a crucial role in calcium homeostasis and cellular regulation through its interaction with the Vitamin D Receptor (VDR).[1] One of its major metabolic pathways involves cyclization to form (23S,25R)-1α,25-dihydroxyvitamin D3 26,23-lactone, commonly known as this compound.[2] This metabolite also binds to the VDR and exhibits various biological activities, making it a compound of significant interest in endocrinology and drug discovery.[2] Obtaining high-purity this compound is essential for accurately characterizing its biological function and therapeutic potential. This document provides a detailed protocol for the purification of this compound using preparative reversed-phase HPLC.

Signaling Pathway Overview

Calcitriol and its metabolites, including this compound, primarily exert their effects through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[1] Upon binding, the ligand-VDR complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1][3][4] This genomic pathway regulates a multitude of cellular processes, including cell proliferation, differentiation, and immune response.[3]

Caption: Vitamin D Receptor (VDR) signaling pathway activated by this compound.

Experimental Protocols

This protocol is based on the scalability of analytical reversed-phase methods for calcitriol and its isomers.[5][6] The principle involves developing an optimized analytical separation and then geometrically scaling the parameters for preparative chromatography.[7]

Materials and Reagents
  • Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and water.

  • Sample: Crude synthesis mixture or biological extract containing this compound, dissolved in methanol or the initial mobile phase.

  • Columns:

    • Analytical: C18, 4.6 x 150 mm, 5 µm particle size.

    • Preparative: C18, 21.2 x 150 mm, 5 µm particle size.

  • Instrumentation: HPLC system with analytical and preparative flow capabilities, UV detector, and fraction collector.

Analytical Method Development

The initial step is to achieve a good separation of this compound from impurities at an analytical scale.

  • Prepare Mobile Phase: A gradient of water (A) and acetonitrile (B) is recommended.

  • Set Analytical HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 35°C[8]

    • Detection Wavelength: 265 nm[8]

    • Gradient: Start at 60% B, increase to 95% B over 20 minutes.

  • Analysis: Inject the sample and identify the peak corresponding to this compound based on a reference standard or mass spectrometry data. Optimize the gradient to maximize resolution around the target peak.

Scale-Up to Preparative HPLC

Once the analytical method is optimized, scale up the parameters for the preparative column. The goal is to maintain the separation quality while significantly increasing the load.[7]

  • Calculate Preparative Flow Rate:

    • Flow_prep = Flow_analyt × (ID_prep² / ID_analyt²)

    • Flow_prep = 1.0 mL/min × (21.2² / 4.6²) ≈ 21.2 mL/min

  • Calculate Preparative Injection Volume (for loading studies):

    • Start with a proportional injection volume and perform loading studies to determine the maximum sample load without compromising resolution.

    • Initial V_prep = V_analyt × (ID_prep² / ID_analyt²)

    • Initial V_prep = 10 µL × (21.2² / 4.6²) ≈ 212 µL

  • Set Preparative HPLC Conditions:

    • Column: C18, 21.2 x 150 mm, 5 µm

    • Flow Rate: 21.2 mL/min

    • Injection Volume: Start with 212 µL and increase incrementally for loading studies (e.g., up to several milligrams of crude material dissolved in an appropriate volume).

    • Column Temperature: 35°C

    • Detection Wavelength: 265 nm

    • Gradient: Same gradient profile as the analytical method (duration remains the same as column lengths are identical).[7]

  • Fraction Collection: Set the fraction collector to trigger based on the UV signal of the target peak.

  • Post-Purification Analysis: Analyze the collected fractions using the analytical HPLC method to assess purity. Pool the high-purity fractions and evaporate the solvent under reduced pressure.

HPLC_Purification_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Sample Crude Sample (Synthesis/Extract) Dissolve Dissolve in Methanol/Mobile Phase Crude_Sample->Dissolve Analytical_HPLC Analytical HPLC (4.6 mm ID Column) Dissolve->Analytical_HPLC Optimize Optimize Gradient for Resolution Analytical_HPLC->Optimize Scale_Up Scale-Up Calculations (Flow Rate, Injection Vol.) Optimize->Scale_Up Prep_HPLC Preparative HPLC (21.2 mm ID Column) Scale_Up->Prep_HPLC Fraction_Collection Fraction Collection (UV-Triggered) Prep_HPLC->Fraction_Collection Purity_Check Purity Analysis of Fractions (Analytical HPLC) Fraction_Collection->Purity_Check Pooling Pool High-Purity Fractions Purity_Check->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product High-Purity This compound Evaporation->Pure_Product

Caption: Experimental workflow for the purification of this compound by HPLC.

Data Presentation

The following tables present example data from the analytical and preparative purification of this compound.

Table 1: Analytical HPLC Method Parameters
ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient60% to 95% B in 20 min
Flow Rate1.0 mL/min
Column Temperature35°C
Detection Wavelength265 nm
Injection Volume10 µL
Example Retention Time 12.5 min
Table 2: Preparative HPLC Scale-Up Parameters
ParameterValue
ColumnC18, 21.2 x 150 mm, 5 µm
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient60% to 95% B in 20 min
Flow Rate21.2 mL/min
Column Temperature35°C
Detection Wavelength265 nm
Sample Load (Example)50 mg crude material in 2 mL
Example Retention Time 12.5 min
Table 3: Example Purification Results
Sample IDDescriptionPurity (by Area %)Recovery (Example)
Crude MaterialPre-purification mixture65%N/A
Fraction Pool 1Pooled high-purity fractions>98%85%

Conclusion

The described preparative HPLC method provides an effective strategy for obtaining high-purity this compound. By systematically scaling up an optimized analytical method, researchers can efficiently purify this important metabolite for further biological and pharmaceutical evaluation. The use of identical column chemistry and particle size for both analytical and preparative scales is key to a successful and predictable scale-up.[7][9] This protocol serves as a comprehensive guide for the isolation and purification of this compound from complex mixtures.

References

Application Notes & Protocols: Quantitative Analysis of Calcitriol Lactone by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol (B1668218), the hormonally active form of Vitamin D, undergoes extensive metabolism to regulate its biological activity and facilitate excretion. One of the key metabolic routes is the C-23 lactone pathway, which leads to the formation of 1α,25-dihydroxyvitamin D3-26,23-lactone, often referred to as calcitriol lactone. This metabolite is part of the inactivation pathway for vitamin D compounds, primarily mediated by the enzyme CYP24A1.[1][2] The formation of this compound is a crucial step in maintaining vitamin D homeostasis.[3] Accurate and sensitive quantification of this compound in biological matrices is essential for pharmacokinetic studies, understanding vitamin D metabolism in various disease states, and for the development of new therapeutic agents that modulate the vitamin D endocrine system.

This document provides a detailed protocol for the quantitative analysis of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the low circulating concentrations and the physicochemical properties of calcitriol and its metabolites, a robust sample preparation procedure involving extraction and chemical derivatization is typically required to achieve the necessary sensitivity and specificity.[4]

Principle of the Method

This method employs a sensitive and specific LC-MS/MS approach for the quantification of this compound. The workflow involves the extraction of the analyte from a plasma sample, followed by a chemical derivatization step to enhance ionization efficiency. The derivatized analyte is then separated from matrix components using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard.

Experimental Protocols

The following protocol is adapted from established methods for the analysis of calcitriol and other vitamin D metabolites.[5][6]

Materials and Reagents
Sample Preparation
  • Aliquoting: To 500 µL of plasma sample in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution. Vortex for 30 seconds.

  • Protein Precipitation & Acidification: Add 500 µL of 0.1% (v/v) formic acid in water. Vortex for another 30 seconds. Centrifuge the samples at 14,000 rpm for 5 minutes at 10°C.

  • Solid Phase Extraction (SPE):

    • Condition a Strata-X SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 20% acetonitrile in water.

    • Dry the cartridge under a stream of nitrogen for 30 seconds.

    • Elute the analyte with 1 mL of an appropriate organic solvent (e.g., MTBE/ethyl acetate 90/10%).[7]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.

Chemical Derivatization (PTAD)
  • Reaction: Reconstitute the dried extract in 200 µL of the derivatizing agent solution (e.g., 0.1 mg/mL PTAD in acetonitrile).

  • Incubation: Vortex the samples for 30 seconds and allow them to react at room temperature for two hours in the dark.

  • Final Evaporation: Evaporate the derivatized samples to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the final dried residue in 300 µL of the mobile phase (e.g., 60:40 v/v acetonitrile/4mM ammonium trifluoroacetate) for injection into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: Waters Acquity UPLC or equivalent.

  • Column: Waters Acquity UPLC BEH C18 (100mm × 2.1mm, 1.7µm) or equivalent.

  • Mobile Phase A: 4.0 mM ammonium trifluoroacetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient optimized for the separation of vitamin D metabolites.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Waters Xevo TQ-S triple quadrupole mass spectrometer or equivalent.

  • Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive mode.[7]

  • Detection: Multiple Reaction Monitoring (MRM).

Data Presentation

MRM Transitions

The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the assay. The table below lists a reported MRM transition for a derivatized form of a related lactone metabolite and proposed transitions for native this compound.

CompoundDerivatizationPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference / Proposed
25-OH-D3-26,23-lactoneDMEQ-TAD774468Positive[8]
1α,25-(OH)2D3-26,23-lactoneNone431.3TBDPositiveProposed
1α,25-(OH)2D3-26,23-lactoneNone429.3TBDNegativeProposed
d6-Calcitriol Lactone (IS)PTADTBDTBDPositiveProposed
TBD: To be determined through infusion and compound optimization.
Method Performance Characteristics (Representative)

The following table shows representative performance characteristics for a validated LC-MS/MS assay for calcitriol. A fully validated method for this compound is expected to achieve similar performance.

ParameterLQC (pg/mL)MQC (pg/mL)HQC (pg/mL)
Intra-batch Precision (%CV) ≤ 15%≤ 15%≤ 15%
Intra-batch Accuracy (% Bias) ± 15%± 15%± 15%
Inter-batch Precision (%CV) ≤ 15%≤ 15%≤ 15%
Inter-batch Accuracy (% Bias) ± 15%± 15%± 15%
Recovery (%) ~90-110%~90-110%~90-110%
Lower Limit of Quantification (LLOQ) ~5 pg/mL

Visualizations

Metabolic Pathway of this compound Formation

Calcitriol_Metabolism cluster_pathway Vitamin D3 Metabolic Inactivation Pathway cluster_lactone_path C-23 Lactone Pathway D3 Vitamin D3 OHD3 25-hydroxyvitamin D3 (Calcidiol) D3->OHD3 Liver Calcitriol 1α,25-dihydroxyvitamin D3 (Calcitriol) OHD3->Calcitriol Kidney (CYP27B1) OH3D3_23 1α,23(S),25-(OH)3D3 (Major Pathway) Calcitriol->OH3D3_23 CYP24A1 OH3D3_26 1α,25(R),26-(OH)3D3 (Minor Pathway) Calcitriol->OH3D3_26 CYP24A1 OH4D3 1α,23(S),25(R),26-(OH)4D3 OH3D3_23->OH4D3 Lactol 1α,25-(OH)2D3-26,23-lactol OH4D3->Lactol Lactone 1α,25-(OH)2D3-26,23-lactone (this compound) Lactol->Lactone OH3D3_26->OH4D3

Caption: Metabolic pathway from Vitamin D3 to this compound.[2][9]

Experimental Workflow for this compound Analysis

LCMS_Workflow cluster_workflow LC-MS/MS Analysis Workflow Sample 1. Plasma Sample Collection (500 µL) IS_Spike 2. Internal Standard Spiking Sample->IS_Spike Precip 3. Protein Precipitation & Centrifugation IS_Spike->Precip SPE 4. Solid Phase Extraction (SPE) Precip->SPE Evap1 5. Evaporation to Dryness SPE->Evap1 Deriv 6. Chemical Derivatization (e.g., PTAD) Evap1->Deriv Evap2 7. Final Evaporation Deriv->Evap2 Recon 8. Reconstitution Evap2->Recon LCMS 9. LC-MS/MS Analysis (MRM Mode) Recon->LCMS Data 10. Data Processing & Quantification LCMS->Data

References

Application Notes and Protocols for Calcitriol Lactone Studies in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcitriol (B1668218) lactone, specifically (23S,25R)-1α,25-dihydroxyvitamin D₃ 26,23-lactone, is a major metabolite of calcitriol (1α,25-dihydroxyvitamin D₃), the hormonally active form of vitamin D. While calcitriol's functions are extensively studied, the specific biological roles of calcitriol lactone are less understood, primarily due to its limited availability from chemical synthesis.[1][2] Research in animal models suggests that this compound possesses unique biological activities distinct from its parent compound, particularly concerning mineral metabolism and bone formation.[3]

Furthermore, synthetic analogs of this compound, such as (23S)-25-dehydro-1α-hydroxyvitamin D₃-26,23-lactone (TEI-9647), have been developed to probe the functions of the vitamin D receptor (VDR). These analogs have been instrumental in demonstrating antagonistic properties against calcitriol-mediated actions in vivo, providing valuable tools for studying VDR signaling.[4][5]

These notes provide a summary of the available data from animal studies on both natural this compound and its synthetic analog, TEI-9647. They are intended for researchers, scientists, and drug development professionals interested in the in vivo effects of these compounds.

Part 1: (23S,25R)-1α,25-dihydroxyvitamin D₃ 26,23-lactone (this compound)

Application Notes

This compound has demonstrated unique effects on bone and mineral metabolism in murine models, differing significantly from calcitriol. Notably, it has been shown to stimulate bone formation and, in contrast to calcitriol, cause a reduction in serum calcium levels.[3] Its affinity for the Vitamin D Receptor (VDR) is considerably lower than that of calcitriol, suggesting that its mechanisms of action may be complex and not solely mediated by classical VDR activation.[2] Despite its low VDR binding affinity, it has been observed to stimulate intestinal calcium transport.[2]

Quantitative Data Summary

The following table summarizes the key quantitative findings from an in vivo study on ectopic bone formation in a murine model.[3]

ParameterTreatment GroupResultFold Change vs. Control
[³H]proline Uptake This compoundStimulationNot specified
⁸⁵Sr Uptake This compoundStimulationNot specified
Serum Ca²⁺ Level This compoundSignificant ReductionNot specified
Bone Size This compoundSignificantly EnlargedNot specified
Experimental Protocol: Ectopic Bone Formation in Mice

This protocol provides a methodological summary for inducing and assessing ectopic bone formation in mice to evaluate the effects of this compound.[3]

1. Animal Model:

  • Species: Mouse (specific strain not detailed in the abstract).

  • Objective: To induce ectopic bone formation.

2. Materials:

  • Inducing Agent: Bone-inducing factor derived from Dunn osteosarcomas.

  • Test Compound: (23S,25R)-1,25-dihydroxyvitamin D₃-26,23-lactone (1,25-lactone).

  • Radiotracers: [³H]proline (for collagen synthesis assessment) and ⁸⁵Sr (for mineralization assessment).

3. Procedure:

  • Implantation: Implant the bone-inducing factor into the thigh muscle of the mice to initiate ectopic bone formation.

  • Compound Administration: Administer 1,25-lactone to the treatment group. The precise dosage, vehicle, and route of administration are not specified in the abstract. A control group receiving the vehicle should be included.

  • Assessment of Chondrogenesis: At the stage of cartilage formation, administer [³H]proline to assess collagen synthesis. Measure the uptake of the radiotracer in the implant area.

  • Assessment of Mineralization: During the bone formation phase, administer ⁸⁵Sr to assess mineral deposition. Measure the uptake of the radiotracer in the newly formed bone.

  • Serum Analysis: Collect blood samples to measure serum Ca²⁺ levels to determine the systemic effects of the treatment.

Visualization: Logical Relationship of this compound's Effect

cluster_0 This compound Administration cluster_1 In Vivo Effects (Murine Model) Calcitriol_Lactone This compound Bone_Formation Stimulated Bone Formation Calcitriol_Lactone->Bone_Formation Serum_Calcium Reduced Serum Calcium Calcitriol_Lactone->Serum_Calcium Collagen_Synthesis Increased Collagen Synthesis ([³H]proline uptake) Bone_Formation->Collagen_Synthesis Mineralization Increased Mineralization (⁸⁵Sr uptake) Bone_Formation->Mineralization

Caption: Logical flow of this compound's observed in vivo effects.

Part 2: TEI-9647 (Synthetic this compound Analog)

Application Notes

TEI-9647 is a synthetic analog of this compound that functions as a Vitamin D Receptor (VDR) antagonist.[6] Animal studies in vitamin D-deficient rats have been crucial in elucidating its in vivo activity. When administered alone, TEI-9647 acts as a weak VDR agonist.[5] However, its primary utility in research is its function as a potent antagonist when co-administered with calcitriol (1α,25(OH)₂D₃), where it effectively suppresses calcitriol-induced hypercalcemia.[4][5] This antagonistic action extends to key parameters of calcium metabolism, including intestinal calcium absorption and bone calcium mobilization.[5] It is important to note that the effects of TEI-9647 can be species-specific, acting as an agonist in rodent cells while being an antagonist in human cells.[7]

Quantitative Data Summary

The following tables summarize quantitative data from studies in vitamin D-deficient rats.

Table 1: Agonistic and Antagonistic Effects of TEI-9647 on Calcium Metabolism [4][5]

Treatment ConditionDose (per kg body weight)DurationOutcome
Agonistic Effect TEI-9647: 50 µg (single dose)8 hoursSlightly but significantly stimulated intestinal calcium transport.
Antagonistic Effect 1α,25(OH)₂D₃: 0.5 µg + TEI-9647: 1-20 µg2 weeksDose-dependently suppressed 1α,25(OH)₂D₃-induced increase in serum calcium.
Experimental Protocol: VDR Antagonism in Vitamin D-Deficient Rats

This protocol provides a methodological summary for evaluating the VDR antagonistic properties of TEI-9647 in vivo.[4][5]

1. Animal Model:

  • Species: Rat (e.g., Sprague-Dawley).

  • Condition: Render the rats vitamin D-deficient by feeding them a vitamin D-deficient diet for a specified period (e.g., several weeks). Maintain them on a low-calcium diet to make the effects on calcium metabolism more pronounced.

2. Materials:

  • Agonist: 1α,25-dihydroxyvitamin D₃ (Calcitriol).

  • Antagonist: TEI-9647.

  • Vehicle: Appropriate solvent for administration (e.g., ethanol, propylene (B89431) glycol, or oil).

3. Procedure:

  • Group Allocation: Divide rats into several groups:

    • Vehicle Control.

    • Calcitriol only (e.g., 0.5 µg/kg/day).

    • TEI-9647 only (to confirm weak agonistic/null effect at test doses).

    • Calcitriol + varying doses of TEI-9647 (e.g., 1, 5, 10, 20 µg/kg/day).

  • Compound Administration: Administer compounds daily for the study duration (e.g., 2 weeks). The route of administration can be intraperitoneal (i.p.), subcutaneous (s.c.), or oral gavage.

  • Sample Collection: Collect blood samples periodically via tail vein or at the end of the study via cardiac puncture. Collect 24-hour urine samples using metabolic cages.

  • Biochemical Analysis:

    • Measure serum calcium concentrations to assess the primary outcome of hypercalcemia.

    • Measure serum parathyroid hormone (PTH) levels.

    • Measure urinary calcium excretion.

  • Functional Assays (Optional):

    • Intestinal Calcium Absorption: Use an in situ duodenal loop technique to measure the transport of radiolabeled calcium (e.g., ⁴⁵Ca) from the intestinal lumen to the bloodstream.

    • Bone Calcium Mobilization: Assess changes in bone mineral density using techniques like µCT or measure serum markers of bone resorption.

Visualizations: TEI-9647 Experimental Workflow and Signaling Pathway

cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Induction Induce Vitamin D Deficiency in Rats (Special Diet) Grouping Allocate Rats into Treatment Groups Induction->Grouping Admin Daily Administration (e.g., 2 weeks) Grouping->Admin Groups 1. Vehicle 2. Calcitriol 3. TEI-9647 4. Calcitriol + TEI-9647 Admin->Groups Sampling Collect Blood and Urine Samples Admin->Sampling Biochem Measure Serum Ca, PTH Urinary Ca Sampling->Biochem Functional Assess Intestinal Ca Absorption & Bone Mobilization Sampling->Functional

Caption: Experimental workflow for testing TEI-9647 in vivo.

cluster_0 Cell Nucleus VDR Vitamin D Receptor (VDR) VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Blocked Blocked Response (Normal Serum Ca²⁺) VDR->Blocked RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA Transcription Gene Transcription VDRE->Transcription Response Physiological Response (Increased Serum Ca²⁺) Transcription->Response VDR_RXR->VDRE Calcitriol Calcitriol (1α,25(OH)₂D₃) Calcitriol->VDR Binds & Activates TEI TEI-9647 (Antagonist) TEI->VDR Binds & Blocks

Caption: Antagonistic action of TEI-9647 on the VDR signaling pathway.

References

Application Notes and Protocols for Calcitriol Lactone VDR Binding Affinity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the hormonally active form of Vitamin D, exerts its biological effects primarily through binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[1][2] Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to Vitamin D Response Elements (VDREs) on target genes, thereby modulating their transcription.[3] This signaling pathway is crucial for calcium homeostasis, bone metabolism, and the regulation of cellular proliferation and differentiation.

Calcitriol lactone, specifically (23S,25R)-1α,25-dihydroxyvitamin D3 26,23-lactone, is a major metabolite of Calcitriol.[4][5] Understanding the binding affinity of this metabolite and its synthetic analogs for the VDR is critical for elucidating the metabolic fate and potential biological activity of Calcitriol, as well as for the development of novel VDR-targeting therapeutics.[4][6] One such synthetic analog, TEI-9647 ((23S)-25-dehydro-1α-hydroxyvitamin D3-26,23-lactone), has been identified as a VDR antagonist.[7][8]

These application notes provide detailed protocols for determining the VDR binding affinity of this compound and its analogs using two common methodologies: a competitive radioligand binding assay and a fluorescence polarization assay.

Data Presentation

The following table summarizes the VDR binding affinity of Calcitriol and a key synthetic analog of this compound. This data is essential for contextualizing the binding affinity of novel compounds.

CompoundCommon Name/SynonymVDR Binding Affinity (IC50)Notes
1α,25-dihydroxyvitamin D₃Calcitriol~0.4 nM[1][9]Endogenous high-affinity VDR agonist.
(23S)-25-dehydro-1α-hydroxyvitamin D₃-26,23-lactoneTEI-9647~4 nMBinds to VDR with approximately 10-fold lower affinity than Calcitriol. A potent VDR antagonist.[7]

Signaling Pathway and Experimental Workflow

Vitamin D Receptor (VDR) Signaling Pathway

The binding of an agonist like Calcitriol to the VDR initiates a cascade of events leading to the regulation of gene expression. Antagonists, such as the this compound analog TEI-9647, bind to the VDR but fail to induce the conformational changes necessary for coactivator recruitment, thereby inhibiting the downstream signaling cascade.[6]

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol Calcitriol (Agonist) / this compound (Antagonist) VDR_cyto VDR Calcitriol->VDR_cyto Binds VDR_RXR_cyto VDR-RXR Complex VDR_cyto->VDR_RXR_cyto Heterodimerizes with RXR_cyto RXR RXR_cyto->VDR_RXR_cyto VDR_RXR_nuc VDR-RXR Complex VDR_RXR_cyto->VDR_RXR_nuc Translocates to Nucleus VDRE VDRE (on DNA) VDR_RXR_nuc->VDRE Binds to Coactivators Coactivators VDRE->Coactivators Recruits (Agonist) Corepressors Corepressors VDRE->Corepressors Recruits (Antagonist) Transcription Gene Transcription Coactivators->Transcription Activates Corepressors->Transcription Inhibits Experimental_Workflow start Start prepare_reagents Prepare Reagents: - VDR - Labeled Ligand (Tracer) - Test Compound (e.g., this compound) start->prepare_reagents incubation Incubate VDR, Tracer, and Test Compound prepare_reagents->incubation separation Separate Bound and Free Tracer incubation->separation detection Detect Signal from Bound Tracer separation->detection analysis Data Analysis: - Calculate % Inhibition - Determine IC50 detection->analysis end End analysis->end

References

Unveiling the Genomic Response to Calcitriol Lactone: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of cellular signaling and gene regulation, Calcitriol (B1668218) lactone, a key metabolite of the active form of vitamin D, Calcitriol, is emerging as a molecule of significant interest for researchers in oncology, immunology, and metabolic diseases. To facilitate further investigation into its therapeutic potential, comprehensive application notes and detailed experimental protocols are now available for scientists and drug development professionals. These resources provide a framework for analyzing the nuanced effects of Calcitriol lactone on gene expression and cellular pathways.

This compound exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates a multitude of gene networks.[1][2] Upon binding to the VDR, this compound initiates a cascade of events leading to the modulation of target gene expression, influencing critical cellular processes such as proliferation, differentiation, and apoptosis.[3] Understanding the specific genes and signaling pathways affected by this compound is paramount for elucidating its mechanism of action and identifying potential therapeutic targets.

Data Presentation: Quantitative Gene Expression Analysis

While extensive quantitative data on gene expression changes upon treatment with Calcitriol, the more widely studied precursor, is available, specific data for this compound is less abundant. However, based on its shared mechanism of action through the VDR, a similar, though not identical, pattern of gene regulation is anticipated. One study noted that a synthetic Calcitriol lactam derivative exhibited a gene regulatory profile that only partially overlapped with that of Calcitriol, highlighting the importance of specific analysis for each compound.[4]

The following tables summarize representative quantitative data for gene expression changes in various cell lines treated with Calcitriol, offering a valuable reference for expected outcomes in this compound studies. Researchers are encouraged to generate specific data for this compound to confirm these trends.

Table 1: Expected Gene Expression Changes in Human Cancer Cell Lines Upon VDR Activation

Gene SymbolGene NameFunctionExpected Fold Change (log2) upon Calcitriol TreatmentCell Line ContextCitation
CYP24A1Cytochrome P450 Family 24 Subfamily A Member 1Vitamin D metabolism, negative feedback↑ (Significant Upregulation)Various cancer cell lines[1][5]
CAMPCathelicidin (B612621) Antimicrobial PeptideInnate immunity, anticancer effects↑ (Upregulation)Breast cancer cells[6]
p21 (CDKN1A)Cyclin Dependent Kinase Inhibitor 1ACell cycle arrest↑ (Upregulation)Cervical cancer cells[7]
HCCR-1Human Cervical Cancer Oncogene 1Oncogenesis↓ (Downregulation)Cervical cancer cells[7]
EPHA2EPH Receptor A2Cell proliferation and migration↓ (Downregulation)Cervical cancer cells[8]
RARARetinoic Acid Receptor AlphaTranscription factor↓ (Downregulation)Cervical cancer cells[8]
KLK6Kallikrein Related Peptidase 6Tumor suppression↑ (Upregulation)Cervical cancer cells[8]
MMP7Matrix Metallopeptidase 7Cancer progression↓ (Downregulation)Cervical cancer cells[8]
MMP13Matrix Metallopeptidase 13Cancer progression↓ (Downregulation)[8]
c-mycMYC Proto-OncogeneCell proliferation↓ (Downregulation)Breast and ovarian cancer cells[3]

Table 2: Differentially Regulated microRNAs in CaSki Cervical Cancer Cells by Calcitriol

microRNAPredicted Effect on Cancer ProgressionRegulation by CalcitriolCitation
miR-6129Tumor SuppressorUpregulated[8][9]
miR-382Tumor SuppressorUpregulated[8][9]
miR-655Tumor SuppressorUpregulated[8][9]
miR-211Tumor SuppressorUpregulated[8][9]
miR-590Tumor SuppressorUpregulated[8][9]
miR-130aOncogenicDownregulated[8][9]
miR-301aOncogenicDownregulated[8][9]
miR-1252OncogenicDownregulated[8][9]

Signaling Pathways and Experimental Workflows

The primary signaling pathway for this compound is the VDR-mediated genomic pathway. The following diagrams, generated using Graphviz, illustrate this pathway and a typical experimental workflow for its analysis.

Calcitriol_Lactone_Signaling_Pathway This compound Signaling Pathway cluster_cell Target Cell cluster_nucleus Nucleus Calcitriol_lactone Calcitriol lactone VDR VDR Calcitriol_lactone->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates Gene_Expression_Workflow Gene Expression Analysis Workflow cluster_analysis_methods Analysis Methods Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 2. Treatment (this compound vs. Vehicle) Cell_Culture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction QC 4. RNA Quality & Quantity Control RNA_Extraction->QC Gene_Expression_Analysis 5. Gene Expression Analysis QC->Gene_Expression_Analysis qPCR qPCR (Targeted Genes) Gene_Expression_Analysis->qPCR Microarray Microarray (Genome-wide) Gene_Expression_Analysis->Microarray RNA_Seq RNA-Seq (Transcriptome-wide) Gene_Expression_Analysis->RNA_Seq Data_Analysis 6. Data Analysis (Fold Change, Statistical Significance) qPCR->Data_Analysis Microarray->Data_Analysis RNA_Seq->Data_Analysis

References

Application Notes and Protocols for Quantifying Calcitriol Lactone in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol (B1668218), the hormonally active form of vitamin D, plays a crucial role in calcium homeostasis, bone metabolism, and the regulation of various cellular processes. Its metabolism leads to the formation of several byproducts, with (23S,25R)-1α,25-dihydroxyvitamin D3 26,23-lactone, commonly known as calcitriol lactone, being a major metabolite.[1] Emerging research indicates that this compound is not an inactive product but possesses biological activity, binding to the vitamin D receptor (VDR) and potentially modulating gene expression.[1] Accurate quantification of this compound in biological samples is therefore essential for understanding its physiological and pathological roles, and for the development of novel therapeutics targeting the vitamin D signaling pathway.

This document provides detailed application notes and protocols for the quantification of this compound in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for its sensitive and specific measurement.

Quantitative Data Summary

The following table summarizes typical concentrations of calcitriol in human plasma/serum. While specific quantitative data for this compound is still emerging, its levels are generally understood to be correlated with calcitriol concentrations.

AnalyteBiological MatrixPopulationConcentration RangeNotes
CalcitriolHuman Plasma/SerumHealthy Adults29 - 83.6 ng/L[2]The mean concentration in one study of 888 healthy individuals was 52.9 ± 14.5 ng/L.[2]
CalcitriolHuman PlasmaHealthy Adults (after 2 µg oral dose)Cmax: 50.0 pg/mLPeak plasma concentration was reached at approximately 3.4 hours post-administration.[3]
CalcitriolHuman SerumPatients with Primary Hyperparathyroidism81.6 ± 29.0 ng/LSignificantly higher than in healthy individuals.[2]
CalcitriolHuman SerumPregnant Women (late third trimester)113.1 ± 33.0 ng/LLevels increase significantly during pregnancy.[2]
CalcitriolHuman SerumDialysis Patients9.5 ± 7.7 ng/LMarkedly lower in patients with renal failure.[2]

Signaling Pathways and Experimental Workflow

Calcitriol and this compound Signaling Pathway

Both calcitriol and its lactone metabolite exert their biological effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor.[1] The binding of these ligands to VDR initiates a cascade of events leading to the regulation of target gene expression.

Calcitriol Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol Calcitriol DBP DBP Calcitriol->DBP Calcitriol_Lactone Calcitriol_Lactone Calcitriol_Lactone->DBP Calcitriol_bound Calcitriol DBP->Calcitriol_bound Release Calcitriol_Lactone_bound This compound DBP->Calcitriol_Lactone_bound Release VDR_inactive VDR (inactive) VDR_RXR_complex VDR-RXR Heterodimer VDR_inactive->VDR_RXR_complex Heterodimerizes with RXR RXR_inactive RXR (inactive) Calcitriol_bound->VDR_inactive Binds Calcitriol_Lactone_bound->VDR_inactive Binds VDRE Vitamin D Response Element (VDRE) VDR_RXR_complex->VDRE Binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Regulates Biological_Effects Biological Effects (Calcium Homeostasis, Cell Differentiation, etc.) Gene_Transcription->Biological_Effects

Caption: Calcitriol and this compound Signaling Pathway.

Experimental Workflow for LC-MS/MS Quantification

The quantification of this compound in biological samples by LC-MS/MS involves several key steps, from sample preparation to data analysis.

Experimental Workflow Sample_Collection 1. Biological Sample Collection (Plasma, Serum, etc.) Internal_Standard 2. Addition of Internal Standard (e.g., deuterated this compound) Sample_Collection->Internal_Standard Extraction 3. Extraction (SPE or SLE) Internal_Standard->Extraction Derivatization 4. Derivatization (e.g., with PTAD) Extraction->Derivatization LC_MSMS 5. LC-MS/MS Analysis Derivatization->LC_MSMS Data_Analysis 6. Data Analysis and Quantification LC_MSMS->Data_Analysis

Caption: LC-MS/MS Quantification Workflow.

Experimental Protocols

The following protocols are generalized from established methods for calcitriol and other vitamin D metabolites and should be optimized for specific laboratory conditions and instrumentation.

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

This protocol is suitable for cleaning up complex biological matrices like plasma or serum.

Materials:

  • Biological sample (e.g., 500 µL plasma)

  • Internal Standard (IS) solution (e.g., deuterated this compound in methanol)

  • 0.1% Formic acid in water

  • Methanol (B129727)

  • Acetonitrile (B52724)

  • SPE cartridges (e.g., C18 or mixed-mode)

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Thaw biological samples and quality controls to room temperature.

  • To 500 µL of the sample, add a known amount of the internal standard solution. Vortex briefly.

  • Add 500 µL of 0.1% formic acid and vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 5 minutes at 10°C.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent wash (e.g., 20% acetonitrile in water).

  • Dry the cartridge under a gentle stream of nitrogen.

  • Elute the analyte and internal standard with an appropriate organic solvent (e.g., 1 mL of acetonitrile or methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen at 30-40°C.

  • The dried extract is now ready for derivatization.

Protocol 2: Derivatization with PTAD

Derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) is a common strategy to improve the ionization efficiency and chromatographic behavior of calcitriol and its metabolites.

Materials:

  • Dried sample extract from Protocol 1

  • PTAD solution (e.g., 0.1 mg/mL in acetonitrile)

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Reconstitute the dried sample extract in 50-100 µL of the PTAD solution.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 30-60 minutes), protected from light.

  • Evaporate the derivatization solution to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried, derivatized sample in the mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This is a general guideline for the instrumental analysis. Specific parameters will need to be optimized for the instrument in use.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an appropriate ionization source (e.g., ESI or APCI)

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid

  • Gradient: A suitable gradient to separate this compound from other metabolites.

  • Flow Rate: 0.2 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 - 10 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive ion electrospray (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for both the native this compound and the deuterated internal standard must be determined by direct infusion of standards.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Conclusion

The quantification of this compound in biological samples is a critical step in elucidating its role in health and disease. The LC-MS/MS-based protocols outlined in these application notes provide a robust framework for the accurate and sensitive measurement of this important vitamin D metabolite. Careful optimization of each step, from sample preparation to instrumental analysis, is essential to ensure high-quality, reliable data for research, clinical, and drug development applications.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Calcitriol Lactone Synthesis Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Calcitriol (B1668218) lactone, achieving high purity is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on identifying and mitigating impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in Calcitriol lactone synthesis?

A1: During the synthesis of this compound, several types of impurities can arise from the starting materials, side reactions, and degradation. The most prevalent impurities include:

  • Diastereomers: The lactonization of Calcitriol can result in the formation of different stereoisomers at the C23 and C25 positions. The desired (23S,25R)-Calcitriol lactone is often accompanied by other diastereomers.[1] The stereochemical outcome can be influenced by the synthetic route and reagents used.

  • Epimers: C-3 epimerization is a known metabolic pathway for vitamin D analogs and can also occur during synthesis, leading to the formation of C-3 epimers of this compound.[2]

  • Unreacted Starting Material: Incomplete oxidation of Calcitriol will result in its presence as an impurity in the final product.

  • Oxidation Byproducts: Over-oxidation or non-selective oxidation can lead to the formation of various byproducts, including calcitroic acid.[3]

  • Degradation Products: Calcitriol and its derivatives are sensitive to light, heat, and air.[4] Exposure to these conditions can lead to the formation of degradation products.

  • Solvent Adducts: During purification and crystallization, solvent molecules can sometimes be incorporated into the crystal lattice, forming solvates.[5]

Q2: My final product shows multiple spots on TLC/peaks in HPLC close to the main product. How can I identify if they are diastereomers?

A2: Distinguishing between diastereomers and other impurities requires specific analytical techniques. Here’s a systematic approach:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most effective method for separating and quantifying diastereomers. Utilize a chiral stationary phase column specifically designed for separating stereoisomers. The retention times of the different diastereomers will vary, allowing for their identification and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1H and 13C NMR can be used to identify diastereomers. Specific protons and carbons in each diastereomer will have slightly different chemical shifts and coupling constants. Comparing the spectra of your product with known spectra of the different diastereomers can confirm their presence.[6]

  • Mass Spectrometry (MS): While MS alone cannot distinguish between diastereomers as they have the same mass, it can be used in conjunction with HPLC (LC-MS) to confirm that the separated peaks have the same molecular weight as this compound, supporting their identity as isomers.

A logical workflow for identifying these impurities is outlined below:

start Impure this compound Sample hplc Analyze by Chiral HPLC start->hplc lcms Analyze by LC-MS hplc->lcms Confirm mass of separated peaks nmr Analyze by High-Resolution NMR hplc->nmr Characterize structure of separated peaks compare Compare with Reference Spectra/Standards lcms->compare nmr->compare identify Identify Diastereomers and Other Impurities compare->identify

Figure 1: Workflow for impurity identification.
Q3: I am observing a low yield of the desired (23S,25R)-Calcitriol lactone diastereomer. What reaction conditions can I modify to improve the stereoselectivity?

A3: Achieving high stereoselectivity is a critical challenge in this compound synthesis. Several factors can be optimized:

  • Choice of Oxidizing Agent: The selection of the oxidizing agent for the lactonization step is crucial. Different reagents can exhibit varying degrees of stereoselectivity.

  • Reaction Temperature: Temperature can significantly influence the kinetic versus thermodynamic control of the reaction, thereby affecting the diastereomeric ratio. Running the reaction at lower temperatures often favors the formation of the kinetically preferred product.

  • Solvent System: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and, consequently, the stereochemical outcome.[7] Experimenting with a range of solvents is recommended.

  • Protecting Groups: The nature of the protecting groups on the hydroxyl functions of the Calcitriol precursor can sterically hinder the approach of the reagent, thus influencing the stereoselectivity of the lactonization.

A systematic approach to optimizing stereoselectivity is presented below:

start Low Diastereoselectivity oxidant Vary Oxidizing Agent start->oxidant temp Optimize Reaction Temperature start->temp solvent Screen Different Solvents start->solvent protect Modify Protecting Groups start->protect analyze Analyze Diastereomeric Ratio by HPLC oxidant->analyze temp->analyze solvent->analyze protect->analyze optimal Identify Optimal Conditions analyze->optimal

Figure 2: Optimization of diastereoselectivity.

Troubleshooting Guides

Problem 1: Presence of Unreacted Calcitriol
Symptom Possible Cause Suggested Solution
A significant peak corresponding to Calcitriol is observed in the HPLC chromatogram of the final product.1. Insufficient amount of oxidizing agent.2. Reaction time is too short.3. Low reaction temperature leading to slow conversion.1. Increase the molar equivalents of the oxidizing agent incrementally.2. Monitor the reaction progress by TLC or HPLC and extend the reaction time until the starting material is consumed.3. Gradually increase the reaction temperature while monitoring for the formation of degradation products.
Problem 2: Formation of Multiple Diastereomers
Symptom Possible Cause Suggested Solution
Chiral HPLC analysis shows multiple peaks with the same mass, indicating the presence of several diastereomers.1. Non-selective oxidation step.2. Unfavorable reaction kinetics or thermodynamics.1. Screen a variety of oxidizing agents to find one with higher stereoselectivity.2. Systematically vary the reaction temperature and solvent to optimize the diastereomeric ratio.3. If separation is challenging, consider derivatizing the hydroxyl groups to improve chromatographic resolution.
Problem 3: Product Degradation
Symptom Possible Cause Suggested Solution
Appearance of unknown peaks in the HPLC chromatogram, often at lower retention times, and a decrease in overall yield. The product may also appear colored.1. Exposure to light, heat, or air.2. Use of harsh reaction or workup conditions (e.g., strong acids or bases).1. Conduct all reactions and manipulations under an inert atmosphere (e.g., argon or nitrogen) and protect the reaction vessel from light.2. Use mild reaction conditions and purification techniques. Avoid high temperatures during solvent removal.3. Store the final product and intermediates at low temperatures and protected from light.

Experimental Protocols

Key Experiment: Oxidation of Calcitriol to this compound

This protocol is a general guideline and may require optimization based on your specific starting material and desired stereoisomer.

Materials:

  • 1α,25-Dihydroxyvitamin D3 (Calcitriol)

  • Oxidizing agent (e.g., potassium permanganate, pyridinium (B92312) chlorochromate)

  • Anhydrous solvent (e.g., dichloromethane, acetone)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel protected from light

Procedure:

  • Dissolve Calcitriol in the anhydrous solvent in the reaction vessel under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Slowly add the oxidizing agent to the solution while stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, quench the reaction by adding an appropriate quenching agent (e.g., isopropanol (B130326) for permanganate).

  • Perform an aqueous workup to remove inorganic salts.

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Remove the solvent under reduced pressure at a low temperature.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by preparative HPLC.

Signaling Pathway

This compound, similar to Calcitriol, is known to bind to the Vitamin D Receptor (VDR). The binding of the ligand to VDR initiates a signaling cascade that ultimately leads to the regulation of gene expression.

Calcitriol_Lactone This compound VDR Vitamin D Receptor (VDR) Calcitriol_Lactone->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to Transcription Modulation of Gene Transcription VDRE->Transcription Regulates Biological_Effects Biological Effects (e.g., Calcium Homeostasis, Cell Differentiation) Transcription->Biological_Effects Leads to

Figure 3: this compound signaling pathway via VDR.

This guide is intended to provide a starting point for troubleshooting this compound synthesis. For specific issues, consulting detailed synthetic procedures from the primary literature is highly recommended.

References

Optimizing Calcitriol Lactone Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the purification yield of Calcitriol (B1668218) lactone.

Frequently Asked Questions (FAQs)

Q1: What is Calcitriol lactone and why is its purity important?

This compound (1α,25-dihydroxyvitamin D3-26,23-lactone) is a major metabolite of Calcitriol, the active form of vitamin D3.[1] Its purity is crucial for accurate biological studies and for the development of potential therapeutic agents, as even small amounts of impurities, such as structurally similar isomers, can significantly alter biological activity and lead to misleading results.

Q2: What are the main challenges in purifying this compound?

The primary challenges in purifying this compound and other vitamin D analogs include:

  • Sensitivity to environmental factors: Calcitriol and its derivatives are sensitive to light, heat, and air, which can lead to degradation and the formation of impurities.[2]

  • Presence of closely related impurities: The synthesis of this compound often results in a mixture of stereoisomers, such as the trans-isomer, which can be difficult to separate due to their similar physicochemical properties.

  • Formation of solvates: During crystallization, Calcitriol and its analogs can form stable solvates with the crystallization solvent. These solvates can be difficult to dry and may affect the final product's purity and stability.

  • Low yield: Achieving a high purification yield can be challenging due to product degradation, losses during multiple purification steps, and the difficulty in optimizing crystallization conditions.

Q3: What are the most common methods for purifying this compound?

The most common purification methods for this compound and related vitamin D analogs are:

  • Column Chromatography: Medium-pressure liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC) are effective for removing impurities and separating stereoisomers.[3]

  • Crystallization: This is a crucial final step for obtaining a highly pure and stable crystalline product. The choice of solvent system is critical for achieving good yield and crystal quality.

Troubleshooting Guides

Low Purification Yield
Issue Possible Cause Troubleshooting Steps
Low overall yield after purification Degradation of this compound This compound is sensitive to light, heat, and air.[2] Minimize exposure to these elements throughout the purification process. Work under amber light or in a dark room, use an inert atmosphere (e.g., nitrogen or argon), and maintain low temperatures whenever possible.
Suboptimal chromatography conditions Optimize column chromatography parameters: - Stationary phase: Ensure the chosen stationary phase (e.g., silica (B1680970) gel, C18) is appropriate for the separation.- Mobile phase: Systematically screen different solvent systems to achieve optimal separation and elution of the target compound.- Loading: Avoid overloading the column, as this can lead to poor separation and product loss.
Inefficient crystallization Optimize crystallization conditions: - Solvent selection: The choice of solvent is critical. A good crystallization solvent will dissolve the compound when hot but result in low solubility when cold. Screen a variety of solvents and solvent mixtures.- Supersaturation: Control the rate of supersaturation. Slow cooling or slow evaporation of the solvent generally leads to better crystal formation and higher yield.- Seeding: Introducing seed crystals can sometimes promote crystallization and improve yield.
Product loss during solvent removal Evaporation of volatile product While this compound is not highly volatile, care should be taken during solvent evaporation. Use a rotary evaporator at a controlled temperature and pressure to avoid any potential loss.
Poor Purity
Issue Possible Cause Troubleshooting Steps
Presence of trans-isomers or other stereoisomers Incomplete separation during chromatography Employ high-resolution chromatography: - HPLC: Use a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and an optimized mobile phase to separate closely related isomers.[4] Gradient elution may be necessary to achieve the required resolution.
Residual solvent in the final product Formation of stable solvates Optimize the crystallization and drying process: - Solvent choice: Some solvents are more prone to forming stable solvates. If solvate formation is suspected, try switching to a different crystallization solvent.- Drying: Dry the purified crystals under vacuum at a controlled temperature to effectively remove residual solvent without degrading the product. Prolonged drying may be necessary.
Broad or tailing peaks in HPLC analysis Column issues or inappropriate mobile phase Troubleshoot the HPLC method: - Column equilibration: Ensure the column is properly equilibrated with the mobile phase before injection.- Mobile phase pH: The pH of the mobile phase can affect the peak shape of acidic or basic compounds. Adjust the pH if necessary.- Column contamination: If the column is contaminated, wash it according to the manufacturer's instructions or replace it.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol provides a general guideline for the purification of this compound using medium-pressure liquid chromatography (MPLC).

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Solvents (e.g., ethyl acetate (B1210297), hexane) of appropriate purity

  • MPLC system (or glass column for gravity chromatography)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., a low polarity mixture of hexane (B92381) and ethyl acetate).

  • Column Packing: Carefully pack the column with the silica gel slurry, ensuring a uniform and well-packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin elution with the mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions of the eluate.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions. Spot the fractions on a TLC plate, develop it in an appropriate solvent system, and visualize the spots under a UV lamp.

  • Pooling and Evaporation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure.

Protocol 2: Crystallization of this compound

This protocol describes a general procedure for the crystallization of this compound to obtain a high-purity product. A key aspect is the use of a suitable solvent system, such as a mixture of an alcohol (e.g., ethanol) and an anti-solvent (e.g., methyl formate), to induce crystallization.[5]

Materials:

  • Purified this compound (from chromatography)

  • Crystallization solvents (e.g., ethanol, methyl formate)

  • Crystallization vessel (e.g., Erlenmeyer flask)

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve the purified this compound in a minimal amount of a suitable solvent in which it is readily soluble (e.g., ethanol) at a slightly elevated temperature (e.g., 25-40°C).

  • Addition of Anti-solvent: Slowly add an anti-solvent (a solvent in which this compound is poorly soluble, e.g., methyl formate) to the solution while stirring. The volume of the anti-solvent should be significantly larger than the volume of the initial solvent (e.g., a 10:1 to 30:1 ratio).[5]

  • Crystallization: Continue stirring for several hours at a controlled temperature to allow for crystal formation. Slow cooling may also promote crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum at a controlled temperature (e.g., room temperature) to remove residual solvents.

Protocol 3: HPLC Analysis of this compound Purity

This protocol outlines a reverse-phase HPLC method for assessing the purity of this compound and detecting related impurities.

Materials:

  • Purified this compound sample

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 2.7 µm)[4]

  • Mobile phase A: Acetonitrile/Water mixture (e.g., 10:90 v/v)[4]

  • Mobile phase B: Acetonitrile[4]

  • Reference standards for this compound and potential impurities (if available)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • HPLC System Setup:

    • Install the C18 column and equilibrate it with the initial mobile phase composition.

    • Set the column temperature (e.g., 33-37°C).[4]

    • Set the UV detection wavelength to 265 nm.[4]

    • Set the flow rate (e.g., 1.2 mL/min).[4]

  • Injection: Inject a defined volume of the sample solution (e.g., 10 µL) onto the column.[4]

  • Gradient Elution: Run a gradient elution program, for example:

    • Start with a certain percentage of mobile phase B.

    • Gradually increase the percentage of mobile phase B to elute the compounds.

    • Return to the initial conditions to re-equilibrate the column.

  • Data Analysis: Analyze the resulting chromatogram to determine the peak area of this compound and any impurities. Calculate the purity based on the relative peak areas.

Data Presentation

Table 1: Solubility of Calcitriol in Various Organic Solvents

SolventSolubility
MethanolSlightly soluble
EthanolSlightly soluble
Ethyl AcetateSlightly soluble
Tetrahydrofuran (THF)Slightly soluble

Note: This data is for Calcitriol and can be used as a starting point for solvent screening for this compound purification.

Table 2: Example of Crystallization Yield of Calcitriol with a Mixed Solvent System

Initial PurityDissolving SolventAnti-solventSolvent Ratio (Dissolving:Anti-solvent)YieldFinal Purity (HPLC)
98.5%Ethanol/Hexone (1:9)Methyl formate~1:4065%99.4%

Source: Adapted from a patent describing the purification of Calcitriol.[5] This demonstrates the effectiveness of a mixed solvent system for achieving high purity and a reasonable yield.

Visualizations

Purification_Workflow cluster_impurities Impurity Removal Crude Crude this compound Chromatography Column Chromatography (MPLC/HPLC) Crude->Chromatography Fractions Pure Fractions Chromatography->Fractions Evaporation Solvent Evaporation Fractions->Evaporation Crystallization Crystallization Evaporation->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Vacuum Drying Filtration->Drying Pure Pure this compound Drying->Pure Impurity_Removal

Caption: General workflow for the purification of this compound.

VDR_Signaling_Pathway Calcitriol_Lactone This compound VDR Vitamin D Receptor (VDR) Calcitriol_Lactone->VDR Complex VDR/RXR/Calcitriol Lactone Complex VDR->Complex RXR Retinoid X Receptor (RXR) RXR->Complex VDRE Vitamin D Response Element (VDRE) in DNA Complex->VDRE Transcription Gene Transcription VDRE->Transcription Response Biological Response Transcription->Response

Caption: Simplified signaling pathway of this compound via the Vitamin D Receptor.

References

Calcitriol lactone stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for calcitriol (B1668218) lactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of calcitriol lactone, helping you troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My recent batch of this compound is showing lower than expected activity in my cell-based assays. What could be the cause?

A1: Reduced biological activity is often linked to degradation of the compound. This compound, like its parent molecule calcitriol, is susceptible to various environmental factors. The primary cause of degradation is often exposure to light, elevated temperatures, or inappropriate pH conditions during storage or in your experimental setup. The lactone ring is also susceptible to hydrolysis, which would alter the molecule's structure and likely its activity. We recommend verifying your storage conditions and reviewing your experimental protocol for potential sources of degradation.

Q2: I observe a new peak in my HPLC analysis of a this compound sample that has been stored for a while. What could this be?

A2: The appearance of a new peak in your HPLC chromatogram likely indicates the presence of a degradation product. Given the structure of this compound, this could be a result of hydrolysis of the lactone ring, oxidation, or photodegradation. To identify the new peak, a forced degradation study can be performed under controlled stress conditions (acid, base, heat, light, oxidation) to see if the unknown peak matches any of the resulting degradation products.

Q3: What are the optimal storage conditions for this compound?

A3: For long-term stability, solid this compound should be stored at -20°C, protected from light and moisture.[1][2] If you have prepared a stock solution, it is best to aliquot it into single-use volumes and store at -80°C for up to one year to minimize freeze-thaw cycles.[2] Always use tightly sealed, light-resistant containers.[3]

Q4: Can I use plastic containers to store my this compound solutions?

A4: While polypropylene (B1209903) syringes have been shown to be suitable for short-term storage of calcitriol solutions, calcitriol has a higher affinity for polyvinyl chloride (PVC).[4] To minimize the risk of adsorption to plastic surfaces, it is advisable to use glass or polypropylene containers for storing this compound solutions. If you must use other types of plastic, it is recommended to perform a validation study to ensure that the concentration of your compound is not significantly reduced due to adsorption.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
Symptom Possible Cause Troubleshooting Steps
Decreased potency or efficacy over time.Degradation of this compound stock solution.1. Prepare a fresh stock solution from solid material. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Protect stock solutions from light by using amber vials or wrapping tubes in foil.
High variability between replicate experiments.Inconsistent handling of the compound.1. Ensure the compound is fully dissolved before use. 2. Use a consistent and validated method for preparing working solutions. 3. Minimize the time the compound is kept at room temperature or in aqueous buffers before being added to the assay.
No biological activity observed.Complete degradation of the compound or incorrect concentration.1. Verify the identity and purity of the starting material using an appropriate analytical method (e.g., HPLC-MS). 2. Prepare a fresh stock solution and re-assay. 3. Check for potential interactions with other components in your assay medium that could lead to rapid degradation.
Issue 2: Analytical Challenges with HPLC
Symptom Possible Cause Troubleshooting Steps
Appearance of unknown peaks in the chromatogram.Sample degradation.1. Analyze a freshly prepared sample to confirm the identity of the main peak. 2. Perform a forced degradation study to tentatively identify the degradation products. 3. Adjust HPLC method to ensure separation of the main peak from all degradation products.
Drifting retention times.Changes in mobile phase composition or column temperature.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Equilibrate the column for a sufficient amount of time before each run.
Poor peak shape (tailing or fronting).Column overload, inappropriate mobile phase pH, or secondary interactions with the stationary phase.1. Reduce the injection volume or sample concentration. 2. Adjust the pH of the mobile phase. 3. Consider using a different column chemistry.

Stability Data

The following tables provide an overview of the expected stability of this compound under various stress conditions. This data is illustrative and should be confirmed by in-house stability studies.

Table 1: pH Stability of this compound in Aqueous Solution at 25°C

pHIncubation Time (hours)% this compound Remaining (Hypothetical)
2.02475
4.02490
7.024>98
9.02485
11.02460

Table 2: Thermal and Photostability of this compound (Solid State)

ConditionDuration% this compound Remaining (Hypothetical)
40°C7 days95
60°C7 days80
UV Light (254 nm)24 hours70
White Light (ICH Option 2)7 days85

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or ethanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose the solid compound to 80°C in a calibrated oven.

    • Photodegradation: Expose the stock solution to UV and visible light as per ICH Q1B guidelines.

  • Time Points: Collect samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 µm).[5]

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 10% acetonitrile in water) and Mobile Phase B (e.g., acetonitrile).[5]

  • Flow Rate: 1.2 mL/min.[5]

  • Column Temperature: 35°C.[5]

  • Detection Wavelength: 265 nm.[5]

  • Injection Volume: 10 µL.[5]

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity should be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are resolved from the main this compound peak.

Visualizations

degradation_pathway Calcitriol_Lactone This compound Hydrolysis_Product Hydroxy Acid Product Calcitriol_Lactone->Hydrolysis_Product  Acid/Base Hydrolysis Oxidation_Product Oxidized Product(s) Calcitriol_Lactone->Oxidation_Product Oxidation Photo_Product Photodegradation Product(s) Calcitriol_Lactone->Photo_Product Light Exposure

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_forced_degradation Forced Degradation Study cluster_analysis Analysis Start This compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) Start->Stress Sampling Collect Samples at Time Points Stress->Sampling HPLC Stability-Indicating HPLC Analysis Sampling->HPLC Data Identify Degradation Products & Assess Stability HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Calcitriol Lactone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Calcitriol (B1668218) lactone quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring Calcitriol lactone (1α,25-dihydroxyvitamin D3-26,23-lactone).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound is a major circulating metabolite of Calcitriol, the active form of Vitamin D3.[1][2][3] It is formed through the cyclization of Calcitriol after hydroxylation at carbons 23 and 26.[2][3][4][5] As a ligand for the Vitamin D Receptor (VDR), it exhibits biological activities and is considered a potential therapeutic agent for VDR-related diseases.[1] Accurate quantification is crucial for understanding its physiological roles, pharmacokinetics, and potential as a biomarker or therapeutic.

Q2: What are the expected physiological concentrations of this compound in human serum/plasma?

The mean serum concentration of this compound in humans is approximately 131 ± 17 pg/mL.[2][3] This low concentration presents a significant analytical challenge, requiring highly sensitive and specific quantification methods.

Q3: Which analytical techniques are most suitable for this compound quantification?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the specific and sensitive quantification of this compound.[6][7] Immunoassays may be used for broader Vitamin D metabolite screening, but they often lack the specificity to distinguish between different isomers and metabolites, and this compound can interfere with Calcitriol radioimmunoassays.

Q4: Are there commercially available standards and internal standards for this compound?

Yes, this compound reference standards are available for use in analytical method development and validation.[8] For LC-MS/MS-based quantification, the use of a stable isotope-labeled internal standard, such as deuterium-labeled 1,25(OH)2D3-23,26-lactone, is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.[6][7]

Troubleshooting Guides

This section addresses common problems encountered during the quantification of this compound.

Low or No Signal/Peak Detected

Problem: The this compound peak is not observed or is very weak in the chromatogram.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Insufficient Sample Concentration - Concentrate the sample extract to a smaller volume before injection.- Increase the initial sample volume if feasible.
Analyte Degradation - Calcitriol and its metabolites are sensitive to light and oxygen.[9] Protect samples and standards from light and work under an inert atmosphere (e.g., nitrogen) when possible.- Minimize freeze-thaw cycles.[10]- Evaluate the stability of the analyte in the autosampler and consider using cooled autosamplers.
Adsorption to Labware - Calcitriol has been shown to adsorb to certain plastics like polyvinyl chloride.[11] Use polypropylene (B1209903) or silanized glass containers.- Condition new labware by rinsing with a solution of the analyte to saturate active sites.
Inefficient Extraction - Optimize the extraction method (LLE, SPE, or a combination). Supported Liquid Extraction (SLE) can be an efficient alternative to traditional LLE.[12]- Ensure the pH of the sample is optimized for the extraction solvent.
Suboptimal Mass Spectrometry Parameters - Tune the mass spectrometer specifically for this compound and its internal standard.- Optimize the ionization source parameters (e.g., capillary voltage, desolvation temperature).[12][13]
Derivatization Issues (if applicable) - Some methods use derivatization to enhance ionization efficiency. Ensure the derivatizing agent is fresh and the reaction conditions (time, temperature) are optimal.
Poor Peak Shape (Tailing, Fronting, or Splitting)

Problem: The chromatographic peak for this compound is not symmetrical.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Column Contamination - Use a guard column to protect the analytical column.- Implement a column wash step between injections.
Inappropriate Mobile Phase - Ensure the mobile phase is properly mixed and degassed.- Verify the pH of the mobile phase is appropriate for the analyte and column chemistry.
Column Overload - Dilute the sample or inject a smaller volume.
Secondary Interactions - Add a small amount of a competing agent to the mobile phase to reduce interactions with active sites on the stationary phase.
High Background Noise or Matrix Effects

Problem: The baseline of the chromatogram is noisy, or the signal of the analyte is suppressed or enhanced by other components in the sample matrix.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Insufficient Sample Cleanup - Employ a more rigorous sample preparation method, such as a combination of LLE and SPE, to remove interfering substances like phospholipids.[12][14]- Optimize the wash steps during SPE to remove more matrix components.
Co-elution of Interfering Compounds - Adjust the chromatographic gradient to better separate the analyte from matrix components.- Consider using a different stationary phase or a chiral column for better resolution.[12][13][15]
Ion Suppression/Enhancement - Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[6][7]- Dilute the sample to reduce the concentration of interfering matrix components.
Inaccurate or Irreproducible Results

Problem: The quantitative results show high variability between replicates or are not accurate.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Standard Curve Issues - Prepare fresh calibration standards for each run.- Use a surrogate matrix that mimics the actual sample matrix for the preparation of calibration standards to account for matrix effects.
Inconsistent Sample Preparation - Ensure precise and consistent pipetting and solvent evaporation steps.- Automate sample preparation steps where possible to improve reproducibility.
Analyte Instability in Processed Samples - Evaluate the stability of the extracted analyte over time and analyze samples promptly after preparation.[10]
Interference from Isomers - this compound has the same molecular mass as other dihydroxylated Vitamin D metabolites, making chromatographic separation critical.[16] Ensure the LC method provides baseline resolution of this compound from its isomers.

Experimental Protocols & Method Parameters

Generalized LC-MS/MS Workflow for this compound Quantification

The following is a generalized workflow based on common practices for the analysis of Vitamin D metabolites. Specific parameters should be optimized for your instrumentation and application.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Serum/Plasma Sample add_is Add Deuterated Internal Standard sample->add_is protein_precip Protein Precipitation (e.g., Methanol/Isopropanol) add_is->protein_precip extraction Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) protein_precip->extraction evap Evaporate to Dryness extraction->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lc_separation Chromatographic Separation (e.g., C18 or Chiral Column) reconstitute->lc_separation ms_detection Mass Spectrometric Detection (ESI+, MRM mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve (Analyte/IS Ratio vs. Concentration) integration->calibration quantification Quantification calibration->quantification

Caption: Generalized workflow for this compound quantification.

Example LC-MS/MS Parameters

The following table summarizes example parameters that can be used as a starting point for method development.

ParameterExample ValueNotes
Sample Preparation Supported Liquid Extraction (SLE) followed by SPE.[12][14]A combination of extraction techniques is often necessary for sufficient cleanup of plasma/serum samples.
LC Column C18 or Chiral Column (e.g., Lux Cellulose-3).[12][13][17][18]A chiral column may be necessary to separate stereoisomers.
Mobile Phase Methanol/Water with 0.1% Formic Acid.[12][13]A gradient elution is typically used.
Ionization Mode Electrospray Ionization (ESI) in positive mode.[12][13][17][18]
Detection Mode Multiple Reaction Monitoring (MRM).[12][13][17][18]Monitor at least two transitions per analyte for confirmation.
Internal Standard Deuterium-labeled this compound.[6][7]Essential for accurate quantification.
Quantitative Data Summary

The following table presents a summary of quantitative data for Vitamin D metabolites from a representative LC-MS/MS method. While specific data for this compound is sparse in the literature, these values provide a general reference for method performance.

AnalyteLLOQ (ng/mL)Recovery (%)Accuracy (% Bias)Precision (%RSD)
1α,25(OH)2D30.05 - 0.163 - 90Within ±15%< 15%
25(OH)D30.5 - 2.070 - 95Within ±15%< 15%
24R,25(OH)2D30.1 - 0.565 - 92Within ±15%< 15%

Data synthesized from multiple sources for illustrative purposes.[12]

Signaling Pathway

This compound, like Calcitriol, exerts its biological effects primarily through the Vitamin D Receptor (VDR). The binding of the ligand to VDR initiates a cascade of events leading to the regulation of gene expression.

signaling_pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VDR VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Translocates to Nucleus and Binds to Gene_Expression Modulation of Gene Expression VDRE->Gene_Expression Regulates Calcitriol_Lactone This compound Calcitriol_Lactone->VDR Binds

References

Technical Support Center: Calcitriol Lactone Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcitriol lactone. Our goal is to help you overcome common challenges in your experiments related to solubility and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (1α,25-Dihydroxyvitamin D3-26,23-lactone) is a major metabolite of Calcitriol, the active form of vitamin D3.[1][2] It plays a significant role in bone health, cell differentiation, and immune function.[3] Like Calcitriol, its biological effects are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.[1]

Q2: What are the recommended storage conditions for this compound?

To ensure stability, this compound powder should be stored at -20°C.[2] Once dissolved in a solvent, it is recommended to store the solution at -80°C.

Q3: Is this compound sensitive to environmental factors?

Yes, Calcitriol and its metabolites, including the lactone, are known to be sensitive to light and air.[4] Prolonged exposure can lead to degradation. Therefore, it is crucial to handle the compound in low light conditions and consider using an inert gas atmosphere for stock solution preparation.[5]

Q4: Can I use previously prepared and stored this compound solutions for my experiments?

Due to its instability in solution, it is highly recommended to use freshly prepared solutions for optimal and consistent results.[5] If you must use a stored solution, ensure it has been stored properly at -80°C, protected from light, and for a limited time. Always perform a quality control check if you suspect degradation.

Troubleshooting Guide

Issue: this compound Powder Will Not Dissolve.
  • Possible Cause 1: Incorrect Solvent Selection.

    • Solution: this compound is soluble in organic solvents. For its parent compound, Calcitriol, ethanol, methanol, and DMSO are effective.[6] It is likely that this compound shares similar solubility characteristics. Refer to the solubility data table below for Calcitriol as a reference.

  • Possible Cause 2: Insufficient Solvent Volume.

    • Solution: Ensure you are using a sufficient volume of solvent to achieve the desired concentration. Start with a small amount of powder and gradually add the solvent while vortexing.

  • Possible Cause 3: Low Temperature.

    • Solution: Dissolving compounds can be an endothermic process. Gentle warming (e.g., to 37°C) may aid dissolution. However, be cautious with heat as it can accelerate degradation.

Issue: Precipitate Forms After Dissolving this compound.
  • Possible Cause 1: Supersaturation.

    • Solution: You may have exceeded the solubility limit of this compound in the chosen solvent. Try diluting the solution with more solvent.

  • Possible Cause 2: Change in Temperature.

    • Solution: A decrease in temperature can cause a dissolved compound to precipitate out of solution. If you warmed the solution to dissolve the compound, allow it to cool to room temperature slowly. If precipitation occurs, you may need to work with a lower concentration.

  • Possible Cause 3: Solvent Evaporation.

    • Solution: Ensure your container is properly sealed to prevent solvent evaporation, which would increase the concentration of the this compound and potentially lead to precipitation.

Issue: Inconsistent Experimental Results.
  • Possible Cause 1: Degradation of this compound.

    • Solution: As mentioned, this compound is sensitive to light and air.[4] Always prepare fresh solutions and minimize exposure to light. Consider preparing small aliquots of your stock solution to avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Adsorption to Plasticware.

    • Solution: Some lipophilic compounds can adsorb to certain plastics. While polypropylene (B1209903) syringes have been shown to be suitable for short-term storage of Calcitriol, it's a factor to consider.[5] Using glass vials for storage is a good practice.

Quantitative Data Summary

The following table summarizes the solubility of Calcitriol , the parent compound of this compound. This data can be used as a starting point for solvent selection.

SolventApproximate Solubility (for Calcitriol)
Methanol~50 mg/mL
DMSO~50 mg/mL
Ethanol~1 mg/mL

Data sourced from Cayman Chemical product information for Calcitriol.[6]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

This protocol provides a general guideline for dissolving this compound.

  • Preparation:

    • Work in a dimly lit area or use amber-colored vials to minimize light exposure.

    • Have your chosen solvent (e.g., high-purity ethanol, methanol, or DMSO) and this compound powder ready.

    • If possible, purge the vial containing the powder and the solvent with an inert gas like argon or nitrogen to minimize air exposure.

  • Dissolution:

    • Weigh the desired amount of this compound powder in a sterile glass vial.

    • Add the appropriate volume of the chosen solvent to achieve the desired stock concentration.

    • Vortex the solution until the powder is completely dissolved. Gentle warming (not exceeding 37°C) can be applied if necessary.

  • Storage:

    • Once dissolved, immediately cap the vial tightly.

    • For short-term storage (a few hours), keep the solution on ice and protected from light.

    • For longer-term storage, aliquot the stock solution into smaller volumes in amber or foil-wrapped glass vials and store at -80°C. This will minimize freeze-thaw cycles and light exposure.

Visualizations

This compound Signaling Pathway

Calcitriol_Signaling cluster_cell Target Cell cluster_nucleus Nucleus Calcitriol_lactone Calcitriol lactone VDR VDR Calcitriol_lactone->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Gene_transcription Gene Transcription (e.g., Calcium transport, Cell differentiation) VDRE->Gene_transcription Regulates

Caption: Genomic signaling pathway of this compound via the Vitamin D Receptor (VDR).

Experimental Workflow for Preparing this compound Solution

Workflow start Start weigh Weigh Calcitriol lactone powder start->weigh add_solvent Add chosen organic solvent weigh->add_solvent dissolve Vortex to dissolve (gentle warming if needed) add_solvent->dissolve check_solubility Visually confirm complete dissolution dissolve->check_solubility precipitate Precipitate forms check_solubility->precipitate No store Aliquot and store at -80°C (protected from light) check_solubility->store Yes troubleshoot Troubleshoot: - Add more solvent - Re-warm gently precipitate->troubleshoot troubleshoot->dissolve end End store->end

Caption: Workflow for the preparation and storage of a this compound stock solution.

References

Preventing Calcitriol lactone side product formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of unwanted side products, including the Calcitriol (B1668218) lactone, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Calcitriol lactone and how is it formed?

A1: The this compound, specifically (23S,25R)-1α,25-dihydroxyvitamin D₃-26,23-lactone, is a major metabolite of Calcitriol.[1] In biological systems, its formation is a natural metabolic process primarily catalyzed by the enzyme CYP24A1 through a 23-hydroxylase pathway.[2] While this is an enzymatic process in vivo, the inherent chemical structure of Calcitriol, a secosteroid with multiple hydroxyl groups, makes it susceptible to degradation and intramolecular reactions under certain experimental conditions, which can lead to the formation of various side products, including lactones.

Q2: What are the primary factors that cause Calcitriol degradation and side product formation in a laboratory setting?

A2: Calcitriol is a sensitive molecule, and its degradation can be triggered by several factors:

  • Light: Prolonged exposure to light, especially UV light, can cause degradation.[3]

  • Oxygen: Calcitriol is sensitive to air and can be oxidized.[4]

  • Heat: Elevated temperatures accelerate the degradation process.[5]

  • pH: Extreme pH conditions (both acidic and basic) can catalyze degradation reactions.[6]

  • Incompatible Materials: Contact with certain plastics, like polyvinyl chloride (PVC), can lead to adsorption and potential degradation.[7]

Q3: How can I detect the presence of the this compound or other degradation products in my sample?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating and quantifying Calcitriol and its related compounds, including the lactone side product and other isomers like 5,6-trans-Calcitriol.[1][8][9] Utilizing a C18 column with a mobile phase gradient of water, acetonitrile, and methanol (B129727) is a frequently used approach.[1][8] UV detection at 265 nm is typically employed.[9] For more sensitive and specific detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used.

Troubleshooting Guide: Preventing this compound Side Product Formation

This guide provides solutions to common issues encountered during experiments with Calcitriol.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results or loss of Calcitriol activity. Degradation of Calcitriol due to improper storage or handling.Storage: Store Calcitriol solid and stock solutions at -20°C or -80°C in airtight, light-protecting containers (amber vials).[4][10] Overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.[4] Handling: Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
Suspected formation of lactone or other side products. Exposure of Calcitriol solution to destabilizing conditions during the experiment.Solvent/Buffer Selection: Use high-purity solvents. For aqueous solutions, prepare them fresh and consider using buffers at a neutral pH. While specific pH effects on lactone formation are not well-documented, extreme pH should be avoided to maintain general stability.[6] Use of Antioxidants: In commercial preparations, antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) are used to enhance stability.[11] For laboratory preparations, the inclusion of antioxidants should be tested for compatibility with the experimental system.
Variable results in cell culture experiments. Degradation of Calcitriol in the cell culture medium.Fresh Preparation: Add freshly prepared Calcitriol solution to the cell culture medium immediately before treating the cells.[10] Minimize Exposure: Protect cell culture plates from direct light after the addition of Calcitriol.
Low recovery of Calcitriol from experimental solutions. Adsorption of Calcitriol to plasticware.Material Selection: Use polypropylene (B1209903) or glass containers for storing and handling Calcitriol solutions, as it has a lower affinity for these materials compared to polyvinyl chloride (PVC).[7]

Experimental Protocols

Protocol 1: Preparation and Storage of Calcitriol Stock Solution
  • Materials:

    • Calcitriol (crystalline powder)

    • Anhydrous ethanol (B145695) (200 proof, molecular biology grade)

    • Inert gas (argon or nitrogen)

    • Sterile, amber glass vials with airtight caps

    • Calibrated micropipettes

  • Procedure:

    • Allow the crystalline Calcitriol to equilibrate to room temperature before opening to prevent condensation.

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of Calcitriol.

    • Dissolve the Calcitriol in anhydrous ethanol to a final concentration of 1 mg/mL.

    • Gently flush the headspace of the vial with inert gas before sealing tightly.

    • Wrap the vial in parafilm to ensure an airtight seal.

    • Label the vial clearly with the name, concentration, date, and solvent.

    • Store the stock solution at -20°C or -80°C.

Protocol 2: Quantification of Calcitriol and Detection of Side Products by HPLC
  • Instrumentation and Columns:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[1]

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Mobile Phase C: Methanol

    • A gradient elution is typically used to achieve good separation. An example gradient could start with a higher percentage of water and gradually increase the organic solvent content.

  • Detection:

    • Set the UV detector to 265 nm.[9]

  • Sample Preparation:

    • Dilute a small aliquot of the experimental sample in the mobile phase to a concentration within the linear range of the detector.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Compare the retention time of the major peak with a pure Calcitriol standard to confirm its identity.

    • The presence of additional peaks may indicate the formation of degradation products, such as the lactone or isomers. The identity of these peaks can be confirmed by running standards of the suspected side products if available, or by using LC-MS/MS for mass identification.

Visualizations

Calcitriol_Degradation_Pathway Calcitriol Calcitriol Degraded_Products Degraded Products Calcitriol->Degraded_Products Degradation Degradation_Factors Degradation Factors (Light, Heat, Oxygen, Extreme pH) Degradation_Factors->Calcitriol Lactone This compound Degraded_Products->Lactone Isomers Isomers (e.g., 5,6-trans) Degraded_Products->Isomers

Caption: Factors leading to Calcitriol degradation and side product formation.

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Stock_Solution Prepare Stock Solution (Ethanol, -20°C, Amber Vial, Inert Gas) Working_Solution Prepare Fresh Working Solution Stock_Solution->Working_Solution Add_to_System Add to Experimental System (e.g., Cell Culture) Working_Solution->Add_to_System Incubate Incubate (Protect from Light) Add_to_System->Incubate Collect_Sample Collect Sample Incubate->Collect_Sample HPLC_Analysis Analyze by HPLC (C18, UV 265nm) Collect_Sample->HPLC_Analysis Check_Purity Check for Degradation Products HPLC_Analysis->Check_Purity

Caption: Recommended workflow for experiments involving Calcitriol.

References

Technical Support Center: Calcitriol Lactone Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals studying the calcitriol (B1668218) lactone degradation pathway.

Calcitriol Lactone Degradation Pathway: An Overview

Calcitriol, the active form of vitamin D3, undergoes metabolism through two primary pathways. One pathway leads to the production of calcitroic acid. The other major pathway involves a series of hydroxylation and cyclization steps to form this compound (1α,25-dihydroxyvitamin D3-26,23-lactone), a significant metabolite of vitamin D3.[1][2] The key enzyme responsible for the degradation of calcitriol is the 24-hydroxylase, encoded by the CYP24A1 gene.[3] This enzyme converts calcitriol to inactive metabolites, thus regulating its biological activity.[3] Understanding this degradation pathway is crucial for research into vitamin D metabolism, related diseases, and the development of therapeutic analogs.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the experimental analysis of the this compound degradation pathway.

LC-MS/MS Analysis

Question: I am observing a low signal-to-noise ratio for this compound in my LC-MS/MS analysis. What are the possible causes and solutions?

Answer: A low signal-to-noise ratio can be caused by several factors:

  • Low Ionization Efficiency: Vitamin D metabolites, including this compound, have low ionization efficiency.[1]

    • Solution: Chemical derivatization can be employed to improve the ionization and sensitivity of the analysis.[1]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.[4]

    • Solution: Improve sample preparation to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.[5] Using a matrix-matched calibration curve or the standard addition method can also help to compensate for matrix effects.[5]

  • Suboptimal MS Parameters: Incorrect mass spectrometer settings can lead to poor signal intensity.

    • Solution: Optimize MS parameters such as collision gas pressure, capillary spray voltage, and gas temperature.[2]

Question: My chromatogram shows peak tailing for the this compound peak. What should I do?

Answer: Peak tailing can be caused by:

  • Secondary Interactions: The analyte may be interacting with active sites on the column.

    • Solution: Add a buffer to the mobile phase to block active sites on the silica (B1680970) surface.[6]

  • Column Contamination: Buildup of contaminants on the column inlet can cause peak tailing.[5]

    • Solution: Flush the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[6]

  • Extra-column Effects: Poor connections or excessive tubing volume can contribute to peak tailing.[5]

    • Solution: Ensure all fittings are secure and use tubing with the minimum necessary length and internal diameter.

Question: I am seeing unexpected peaks in my chromatogram. How do I identify them?

Answer: Unexpected peaks can be:

  • Contaminants: These can be introduced from solvents, sample preparation materials, or the LC system itself.

    • Solution: Run a blank injection of your mobile phase and sample solvent to identify system-related peaks. Ensure high-purity solvents and reagents are used.[4]

  • Metabolites or Degradation Products: The unexpected peaks could be other vitamin D metabolites or degradation products of this compound.

    • Solution: Use a high-resolution mass spectrometer to obtain an accurate mass and predicted elemental composition of the unknown peak.[7] Compare the fragmentation pattern with known vitamin D metabolites from literature or databases.

  • Isobars and Epimers: Structurally similar compounds with the same mass-to-charge ratio can co-elute.

    • Solution: Optimize the chromatographic separation to resolve these compounds. This may involve changing the column, mobile phase composition, or gradient profile.[8]

Sample Preparation

Question: I am experiencing low recovery of this compound after solid-phase extraction (SPE). What can I do to improve it?

Answer: Low recovery from SPE can be due to:

  • Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte from the SPE cartridge.

  • Analyte Breakthrough: The analyte may not be retained on the cartridge during sample loading.

    • Solution: Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample. Check that the sample pH is appropriate for retention.

  • Irreversible Binding: The analyte may be binding irreversibly to the sorbent.

    • Solution: Consider using a different type of SPE cartridge with a different sorbent chemistry.

Question: How can I minimize the degradation of this compound during sample preparation and storage?

Answer: Calcitriol and its analogs are sensitive to light, oxygen, and pH.[10]

  • Light Protection: Work under yellow light or in amber-colored vials to prevent photodegradation.

  • Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) during sample extraction to inhibit lipid degradation and oxidation.[11]

  • Inert Atmosphere: Purge the headspace of sample vials with an inert gas like argon or nitrogen before sealing to minimize oxidation.[10]

  • Proper Storage: Store stock solutions and samples at -20°C or lower. Minimize freeze-thaw cycles by aliquoting stock solutions.[10]

Cell-Based Assays

Question: I am not observing significant degradation of calcitriol in my cell culture experiment. What could be the reason?

Answer: Lack of calcitriol degradation could be due to:

  • Low CYP24A1 Expression/Activity: The cell line you are using may have low endogenous expression or activity of the CYP24A1 enzyme.

    • Solution: Use a cell line known to express CYP24A1, such as HK-2 cells (a human kidney proximal tubule cell line).[12] You can also transfect cells with a CYP24A1 expression vector.

  • Suboptimal Culture Conditions: The culture conditions may not be optimal for CYP24A1 activity.

    • Solution: Ensure the cell culture medium contains appropriate supplements and that the cells are healthy and not overgrown. The timing of calcitriol addition to the culture can also be critical.

  • Insufficient Incubation Time: The incubation time may be too short to detect significant metabolite formation.

    • Solution: Perform a time-course experiment to determine the optimal incubation time for your cell model.

Question: How can I confirm that the observed degradation is due to CYP24A1 activity?

Answer:

  • Use a CYP24A1 Inhibitor: Treat the cells with a known inhibitor of CYP24A1, such as ketoconazole. A significant reduction in calcitriol degradation in the presence of the inhibitor would confirm the involvement of CYP24A1.

  • Gene Silencing: Use siRNA to specifically knock down the expression of the CYP24A1 gene. A corresponding decrease in calcitriol degradation would provide strong evidence for its role.

  • Measure CYP24A1 Expression: Correlate the level of calcitriol degradation with the mRNA or protein expression levels of CYP24A1 in your cells.

Experimental Protocols

Protocol 1: Quantification of this compound from Cell Culture Supernatants using LC-MS/MS

This protocol provides a general framework for the analysis of this compound from cell culture media.

1. Sample Preparation (Supported Liquid Extraction - SPE):

  • Pre-treat the sample: To 475 µL of cell culture supernatant, add 25 µL of an internal standard solution (e.g., deuterated this compound).

  • Perform supported liquid extraction (SLE) followed by solid-phase extraction (SPE) for sample cleanup and concentration.[13]

  • Elute the analyte from the SPE cartridge with an appropriate solvent (e.g., methanol/acetonitrile mixture).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Use a C18 column for chromatographic separation.

  • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).

  • Set the mass spectrometer to operate in positive electrospray ionization (ESI) mode.

  • Monitor the appropriate precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

Protocol 2: In Vitro Calcitriol Degradation Assay using Human Liver Microsomes

This protocol is for assessing the metabolic stability of calcitriol in the presence of liver enzymes.

1. Incubation:

  • Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL protein), phosphate (B84403) buffer (100 mM, pH 7.4), and the test compound (calcitriol).[12][14]

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding NADPH (1 mM).[15][16]

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45 minutes).[15]

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[16]

2. Sample Processing and Analysis:

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant by LC-MS/MS as described in Protocol 1 to quantify the remaining calcitriol at each time point.

  • Calculate the rate of degradation and the half-life of calcitriol.

Quantitative Data

Table 1: Typical LC-MS/MS Parameters for Calcitriol Analysis

ParameterValueReference
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)[10]
Mobile Phase A0.1% Formic Acid in Water[3]
Mobile Phase BAcetonitrile[3]
Flow Rate1.0 mL/min[10]
Column Temperature30°C[10]
Injection Volume10 µL[10]
Ionization ModePositive ESI[3]
Detection Wavelength (UV)265 nm[10]

Table 2: Recommended Storage Conditions and Stability Testing for Calcitriol Analogs

ConditionTemperatureRelative HumidityMinimum DurationReference
Long-term25°C ± 2°C or 30°C ± 2°C60% ± 5% or 65% ± 5%12 months[17]
Intermediate30°C ± 2°C65% ± 5%6 months[17]
Accelerated40°C ± 2°C75% ± 5%6 months[17]

Testing Frequency: For long-term studies, testing is recommended every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is suggested.[17]

Visualizations

Calcitriol_Degradation_Pathway Calcitriol Calcitriol (1α,25(OH)2D3) Metabolite1 1α,24,25(OH)3D3 Calcitriol->Metabolite1 CYP24A1 (24-Hydroxylase) Lactone_Pathway Stepwise Hydroxylation & Cyclization Calcitriol->Lactone_Pathway CYP24A1 Calcitroic_Acid Calcitroic Acid (Inactive) Metabolite1->Calcitroic_Acid Further Oxidation Calcitriol_Lactone This compound (1α,25(OH)2D3-26,23-lactone) Lactone_Pathway->Calcitriol_Lactone

Caption: Calcitriol degradation pathways.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Cell Culture Supernatant Spike Spike with Internal Standard Sample->Spike SLE Supported Liquid Extraction (SLE) Spike->SLE SPE Solid-Phase Extraction (SPE) SLE->SPE Dry Evaporate to Dryness SPE->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Data Processing & Quantification Detect->Quantify

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic Start Low Signal in LC-MS/MS? Check_Ionization Low Ionization Efficiency? Start->Check_Ionization Yes No_Issue Signal OK Start->No_Issue No Check_Matrix Matrix Effects? Check_Ionization->Check_Matrix No Derivatize Action: Derivatize Sample Check_Ionization->Derivatize Yes Check_MS_Params Suboptimal MS Parameters? Check_Matrix->Check_MS_Params No Improve_Cleanup Action: Improve Sample Cleanup (SPE/LLE) Check_Matrix->Improve_Cleanup Yes Optimize_MS Action: Optimize MS Parameters Check_MS_Params->Optimize_MS Yes

Caption: Troubleshooting logic for low LC-MS/MS signal.

References

Technical Support Center: Detection of Endogenous Calcitriol Lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of endogenous Calcitriol (B1668218) lactone (1α,25-dihydroxyvitamin D3-26,23-lactone).

Frequently Asked Questions (FAQs)

Q1: What is Calcitriol lactone and why is it important to measure?

This compound is a major metabolite of calcitriol (1α,25-dihydroxyvitamin D3), the active form of vitamin D3.[1] It is formed through a C23-hydroxylation pathway and plays a role in vitamin D metabolism and regulation.[2] Understanding its endogenous levels can provide insights into vitamin D catabolism and its potential physiological and pathological roles. Like calcitriol, the lactone binds to the vitamin D receptor (VDR), suggesting it may have biological activities.[1]

Q2: What are the main challenges in detecting endogenous this compound?

The primary challenges in measuring endogenous this compound include:

  • Low Physiological Concentrations: Calcitriol and its metabolites, including the lactone, are present in very low concentrations in biological fluids (pg/mL range), requiring highly sensitive analytical methods.

  • Structural Similarity to Other Metabolites: The presence of numerous structurally similar vitamin D metabolites can lead to interference and cross-reactivity, especially in immunoassays.

  • Complex Sample Matrix: Biological samples like plasma or serum are complex, necessitating extensive sample preparation to remove interfering substances.

  • Lack of Commercial Assays: There is a scarcity of commercially available, validated assays specifically for this compound, often requiring the development and validation of laboratory-developed tests.

Q3: Which analytical methods are suitable for this compound detection?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound due to its high specificity and sensitivity. Immunoassays (like ELISA or RIA) can also be used, but they are more susceptible to cross-reactivity with other vitamin D metabolites.

Q4: Is derivatization necessary for the LC-MS/MS analysis of this compound?

Yes, derivatization is highly recommended for the LC-MS/MS analysis of this compound. Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can significantly enhance the ionization efficiency of the molecule, leading to a much stronger signal and improved sensitivity.[3]

Troubleshooting Guides

Immunoassay (ELISA/RIA) Troubleshooting
Problem Possible Cause Recommended Solution
Low or No Signal Insufficient antibody concentration.Optimize the antibody concentration by running a titration experiment.
Degraded or inactive reagents.Check the expiration dates and storage conditions of all reagents. Prepare fresh reagents.
Inefficient sample extraction.Review and optimize the extraction protocol to ensure maximum recovery of the lactone.
High Background Insufficient washing.Increase the number of wash steps and ensure adequate washing volume.
Non-specific binding of antibodies.Optimize the blocking step with a suitable blocking buffer.
Cross-reactivity with other metabolites.Purify the sample using HPLC prior to the immunoassay to isolate the this compound.
High Variability Pipetting errors.Ensure proper calibration and use of pipettes. Use a consistent pipetting technique.
Inconsistent coating of the plate.Ensure the plate is evenly coated and incubated under optimal conditions.
LC-MS/MS Troubleshooting
Problem Possible Cause Recommended Solution
Low Signal Intensity Inefficient ionization.Confirm that derivatization has been performed correctly. Optimize MS source parameters.
Poor extraction recovery.Validate the extraction procedure with a spiked-in standard. Consider a multi-step extraction/purification.
Matrix effects (ion suppression).Dilute the sample or improve the sample cleanup process. Use a deuterated internal standard.
Peak Tailing or Splitting Column degradation.Replace the analytical column.
Inappropriate mobile phase.Ensure the mobile phase composition and pH are optimal for the separation.
Sample solvent incompatible with mobile phase.Reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase.
Retention Time Shift Changes in mobile phase composition.Prepare fresh mobile phase and ensure accurate mixing.
Column temperature fluctuations.Ensure the column oven is maintaining a stable temperature.
Column aging.Equilibrate the column thoroughly before each run. Consider replacing the column if shifts persist.

Quantitative Data

Vitamin D Receptor (VDR) Binding Affinity
Compound Relative Binding Affinity for VDR Notes
Calcitriol ~1000 times higher than CalcifediolCalcitriol is the most potent natural ligand for the VDR.[4]
This compound Binds to VDRThe unnatural (23R,25S) diastereomer of 1,25(OH)2D3-26,23-lactone is reported to be three times more potent than the natural form in displacing radiolabeled calcitriol from its intestinal receptor.
Endogenous Concentrations
Compound Typical Endogenous Plasma/Serum Concentration Method of Detection
Calcitriol 18-72 pg/mL (in adults)LC-MS/MS[5]
This compound Significant levels reported in serum, but specific concentration ranges are not well-established in the literature. One study reports the first quantification in human serum.[1]LC-MS/MS

Experimental Protocols

Detailed Methodology for LC-MS/MS Detection of Endogenous this compound

This protocol is a representative method adapted from established protocols for calcitriol and its metabolites. Optimization and validation are crucial for each specific laboratory setting.

1. Sample Preparation (Extraction and Derivatization)

  • Internal Standard Spiking: To 0.5 mL of human plasma or serum, add a deuterated internal standard for this compound (if available) or a structurally similar deuterated vitamin D metabolite.

  • Protein Precipitation: Add 1 mL of ice-cold acetonitrile (B52724) to the sample, vortex vigorously for 1 minute, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar interferences.

    • Elute the this compound and other metabolites with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

  • Derivatization:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 50 µL of acetonitrile).

    • Add a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in acetonitrile and incubate at room temperature for 1-2 hours to allow for complete derivatization.

  • Final Sample Preparation: After derivatization, the sample may need to be dried down again and reconstituted in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column with a small particle size (e.g., <2 µm) is recommended for high-resolution separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is typically used to separate the vitamin D metabolites. The gradient should be optimized to achieve baseline separation of this compound from other isomers and metabolites.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

    • Column Temperature: Maintain a constant column temperature (e.g., 40 °C) for reproducible retention times.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for the analysis of PTAD-derivatized vitamin D metabolites.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both the native this compound and its deuterated internal standard should be monitored for quantification. These transitions need to be determined by infusing a standard of the derivatized compound.

    • Optimization: Source parameters such as capillary voltage, source temperature, and gas flows should be optimized to maximize the signal for the target analyte.

Mandatory Visualizations

Calcitriol_Metabolism 7-dehydrocholesterol 7-dehydrocholesterol Vitamin D3 Vitamin D3 7-dehydrocholesterol->Vitamin D3 UVB Light (Skin) Calcifediol (25(OH)D3) Calcifediol (25(OH)D3) Vitamin D3->Calcifediol (25(OH)D3) 25-hydroxylase (Liver) Calcitriol (1,25(OH)2D3) Calcitriol (1,25(OH)2D3) Calcifediol (25(OH)D3)->Calcitriol (1,25(OH)2D3) 1α-hydroxylase (Kidney) Calcitriol_lactone This compound (1α,25(OH)2D3-26,23-lactone) Calcitriol (1,25(OH)2D3)->Calcitriol_lactone CYP24A1 (24-hydroxylase) C23-hydroxylation pathway VDR Vitamin D Receptor (VDR) Calcitriol (1,25(OH)2D3)->VDR Binds to Calcitriol_lactone->VDR Binds to Gene_Expression Gene Expression VDR->Gene_Expression Regulates

Caption: Metabolic pathway of Calcitriol and this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample 1. Plasma/Serum Sample Spiking 2. Spike with Internal Standard Plasma_Sample->Spiking Protein_Precipitation 3. Protein Precipitation Spiking->Protein_Precipitation SPE 4. Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Derivatization 5. Derivatization (e.g., with PTAD) SPE->Derivatization Reconstitution 6. Reconstitution in Mobile Phase Derivatization->Reconstitution LC_Separation 7. LC Separation Reconstitution->LC_Separation MS_Detection 8. MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification 9. Quantification MS_Detection->Quantification Data_Analysis 10. Data Analysis Quantification->Data_Analysis

Caption: General experimental workflow for LC-MS/MS detection.

References

Technical Support Center: Protocol Refinement for Calcitriol Lactone VDR Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Calcitriol lactone and the Vitamin D Receptor (VDR). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during VDR assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it interact with the Vitamin D Receptor (VDR)?

This compound is a major metabolite of Calcitriol (1α,25-dihydroxyvitamin D3), the active form of Vitamin D. It binds to the Vitamin D Receptor (VDR), a nuclear transcription factor, and can modulate its activity.[1] The biological effects of Calcitriol are primarily mediated through the VDR. Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the recruitment of co-activators or co-repressors and subsequent regulation of gene transcription.[2][3] While this compound is known to bind to the VDR, its specific biological activities and the full extent of its interaction are still under investigation.[1]

Q2: What are the key assays to study the interaction between this compound and VDR?

Several key assays can be employed to characterize the interaction between this compound and the VDR:

  • Competitive Radioligand Binding Assay: This assay determines the binding affinity (Kd or IC50) of this compound to the VDR by measuring its ability to displace a radiolabeled VDR ligand, such as [³H]-Calcitriol.

  • Fluorescence Polarization (FP) Assay: A non-radioactive method to measure binding affinity based on the change in polarization of a fluorescently labeled VDR ligand upon displacement by this compound.

  • Reporter Gene Assay: This cell-based assay measures the functional consequence of this compound binding to the VDR. It quantifies the activation or repression of a reporter gene (e.g., luciferase) linked to a VDRE.

  • Co-activator/Co-repressor Recruitment Assay: This assay assesses the ability of this compound-bound VDR to recruit essential co-regulator proteins, which is a critical step in initiating gene transcription.

Q3: What are the expected outcomes when studying this compound in VDR assays?

As a metabolite of Calcitriol, this compound is expected to exhibit binding to the VDR. However, its potency in terms of binding affinity and functional activity (agonist or antagonist) may differ from that of Calcitriol. The specific outcomes will depend on the assay being performed. For instance, in a competitive binding assay, a lower IC50 value would indicate a higher binding affinity. In a reporter gene assay, the EC50 value will quantify its potency as an agonist or antagonist.

Data Presentation

The following tables provide a comparative overview of VDR ligands. Note that specific quantitative data for this compound is not widely available in the public domain and the values for other ligands can vary between different assay systems and experimental conditions.

Table 1: VDR Binding Affinity of Various Ligands

CompoundAssay TypeReceptor SourceIC50 / KdReference
CalcitriolRadioligand BindingRecombinant human VDRIC50 ≈ 0.4 nM
CalcitriolFluorescence PolarizationFull-length human VDRApparent Kd ≈ 0.2 nM
CalcipotriolRadioligand BindingNot specifiedComparable to Calcitriol
25-Hydroxyvitamin D3Radioligand BindingNot specifiedLower affinity than Calcitriol[2]

Table 2: Functional Potency of VDR Agonists in Reporter Gene Assays

CompoundCell LineReporter SystemEC50Reference
CalcitriolHuman HOS cellspGL3-hOc, pCDNA-hVDRNot specified
CalcipotriolHEK293T cellsCYP24A1-Luc0.0009 µM
ErgocalciferolHEK293T cellsCYP24A1-Luc14.44 µM

Troubleshooting Guides

Issue 1: Low or No Signal

Possible Causes & Solutions for Reporter Gene Assays:

Possible Cause Troubleshooting Step
Low Transfection Efficiency Optimize the DNA-to-transfection reagent ratio. Use a positive control for transfection (e.g., a constitutively active reporter plasmid). Ensure high-quality, endotoxin-free plasmid DNA.
Weak Promoter Activity If using a custom reporter construct, consider using a stronger minimal promoter or adding enhancer elements.
Poor Cell Health Ensure cells are healthy, within a low passage number, and seeded at the correct density. Avoid over-confluency.
Inactive Compound Verify the integrity and concentration of the this compound stock solution. Prepare fresh dilutions for each experiment.
Suboptimal Assay Conditions Optimize incubation times and compound concentrations. Include a potent agonist like Calcitriol as a positive control.
Reagent Issues Ensure luciferase assay reagents are properly stored and within their expiration date. Allow reagents to equilibrate to room temperature before use.

Possible Causes & Solutions for Fluorescence Polarization Assays:

Possible Cause Troubleshooting Step
Low Receptor Concentration or Activity Use a higher concentration of purified VDR. Ensure the receptor is active and properly folded. Avoid repeated freeze-thaw cycles.
Insufficient Tracer Concentration Optimize the concentration of the fluorescently labeled VDR ligand (tracer). The concentration should be at or below the Kd for optimal assay sensitivity.
Quenching of Fluorescent Signal Check for compound autofluorescence or quenching effects. Run control wells with the compound and tracer without the receptor.
Incorrect Filter Sets Verify that the excitation and emission filters on the plate reader are appropriate for the fluorophore being used.
Issue 2: High Background Signal

Possible Causes & Solutions for Reporter Gene Assays:

Possible Cause Troubleshooting Step
Constitutive Pathway Activation Use a cell line with low endogenous VDR expression. Serum in the culture medium can sometimes activate the reporter; consider using serum-free medium during compound treatment.
Promoter Leakiness The reporter construct may have basal transcriptional activity. Use a promoterless or minimal promoter construct as a negative control.
Autoluminescence of Compounds Test for compound interference by measuring the luminescence of wells containing cells and the compound but no luciferase reporter.
Plate Type Use white, opaque plates for luminescence assays to reduce crosstalk between wells and maximize the signal.

Possible Causes & Solutions for Fluorescence Polarization Assays:

Possible Cause Troubleshooting Step
Non-specific Binding of Tracer Add a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer. Increase the salt concentration of the buffer. Use low-binding microplates.
Autofluorescence of Compounds or Plates Measure the fluorescence of wells containing only the buffer and the test compound. Use black microplates to minimize background fluorescence.
Light Scatter Centrifuge plates before reading to pellet any precipitated compound.
Issue 3: High Variability Between Replicates

Possible Causes & Solutions for All Assays:

Possible Cause Troubleshooting Step
Pipetting Inaccuracies Use calibrated pipettes and proper pipetting techniques. For small volumes, use low-retention pipette tips. Prepare master mixes to minimize pipetting errors between wells.
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Avoid edge effects by not using the outer wells of the plate or by filling them with media.
Temperature Gradients Equilibrate plates and reagents to room temperature before use. Avoid stacking plates during incubation.
Incomplete Mixing Gently mix the plate after adding reagents.
Compound Precipitation Check the solubility of this compound in the assay buffer. The final DMSO concentration should typically be below 0.5%.

Experimental Protocols & Workflows

VDR Signaling Pathway

The binding of Calcitriol or its analogs to the VDR initiates a cascade of events leading to the regulation of gene expression.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol Calcitriol lactone VDR VDR Calcitriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR CoRepressor Co-repressors VDR_RXR->CoRepressor Release VDR_RXR_n VDR-RXR VDR_RXR->VDR_RXR_n Translocation VDRE VDRE VDR_RXR_n->VDRE Binds CoActivator Co-activators VDRE->CoActivator Recruitment Transcription Gene Transcription CoActivator->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein mRNA->Protein Translation (in Cytoplasm) Cellular_Response Cellular Response Protein->Cellular_Response Leads to Competitive_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Prep_Reagents Prepare Assay Buffer, Radioligand ([3H]-Calcitriol), and VDR source Setup_Reaction Combine VDR, [3H]-Calcitriol, and this compound dilutions Prep_Reagents->Setup_Reaction Serial_Dilutions Prepare serial dilutions of this compound Serial_Dilutions->Setup_Reaction Incubate Incubate to reach equilibrium Setup_Reaction->Incubate Separate Separate bound from free radioligand (e.g., filtration) Incubate->Separate Quantify Quantify radioactivity (Scintillation Counting) Separate->Quantify Analyze Plot data and calculate IC50 value Quantify->Analyze Reporter_Gene_Assay cluster_day1 Day 1: Cell Seeding & Transfection cluster_day2 Day 2: Compound Treatment cluster_day3 Day 3: Lysis & Detection cluster_analysis Data Analysis Seed_Cells Seed cells in a 96-well plate Transfect_Cells Transfect cells with VDR expression and VDRE-reporter plasmids Seed_Cells->Transfect_Cells Treat_Cells Treat cells with serial dilutions of this compound Transfect_Cells->Treat_Cells Incubate_Cells Incubate for 18-24 hours Treat_Cells->Incubate_Cells Lyse_Cells Lyse cells to release reporter enzyme (e.g., Luciferase) Incubate_Cells->Lyse_Cells Measure_Signal Add substrate and measure signal (e.g., luminescence) Lyse_Cells->Measure_Signal Analyze_Data Normalize data and calculate fold activation and EC50 Measure_Signal->Analyze_Data

References

Light and air sensitivity of Calcitriol lactone solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcitriol (B1668218) lactone solutions. The information is presented in a question-and-answer format to directly address common issues related to the light and air sensitivity of this compound.

Disclaimer: Calcitriol lactone is a metabolite of calcitriol. While specific stability data for this compound is limited in publicly available literature, its structural similarity to calcitriol and other vitamin D analogs suggests that it shares similar sensitivities to light and air. Much of the guidance provided here is based on data for calcitriol and general vitamin D3 stability studies. It is strongly recommended to perform compound-specific stability assessments for your particular experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound solutions?

A1: The primary stability concerns for this compound solutions are degradation due to exposure to light (photodegradation) and air (oxidation). Like its parent compound, calcitriol, this compound is susceptible to isomerization and degradation of its side-chain when exposed to UV light and oxygen.[1]

Q2: How should I store my this compound stock solutions?

A2: To ensure maximum stability, this compound stock solutions should be stored at -20°C or lower in airtight, light-protecting containers.[2] Amber vials or clear vials wrapped in aluminum foil are recommended. For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing can further minimize oxidative degradation.

Q3: What solvents are recommended for preparing this compound solutions?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it further in the culture medium. However, it's important to note that solutions of calcitriol in DMSO can be unstable and should be prepared fresh.

Q4: How long are this compound solutions stable once prepared?

A4: The stability of this compound solutions is dependent on the solvent, storage conditions, and concentration. As a general guideline, it is best practice to prepare solutions fresh for each experiment. If storage is necessary, aliquoting the stock solution into single-use volumes can prevent repeated freeze-thaw cycles, which may contribute to degradation.

Q5: Can I work with this compound solutions on the benchtop under normal laboratory lighting?

A5: To minimize photodegradation, it is highly recommended to work with this compound solutions under subdued light conditions. Use of amber-colored labware or wrapping containers and tubes in aluminum foil can significantly reduce light exposure. Prolonged exposure to ambient laboratory light should be avoided.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected biological activity in assays. Degradation of this compound due to improper storage or handling.- Prepare fresh solutions for each experiment from a new aliquot of stock. - Ensure stock solutions are stored at -20°C or below and protected from light. - Minimize exposure of solutions to light and air during experimental procedures. - Perform a stability check of your compound using an analytical method like HPLC.
Appearance of unknown peaks in HPLC or LC-MS analysis. Photodegradation or oxidative degradation of this compound.- Review your sample preparation and handling procedures to identify potential sources of light or oxygen exposure. - Use degassed solvents for preparing mobile phases and sample solutions. - Employ light-protective vials for autosamplers. - Consider performing a forced degradation study to identify potential degradation products.
Precipitation of the compound in aqueous buffers or cell culture media. Low aqueous solubility of this compound.- Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous solution is low enough to be tolerated by your assay but sufficient to maintain solubility. - Prepare intermediate dilutions in a solvent compatible with both the stock solution and the final aqueous medium. - Vortex or gently mix the solution thoroughly upon dilution.

Quantitative Data on Vitamin D Analog Stability

The following tables summarize stability data for calcitriol and vitamin D3, which can serve as a reference for handling this compound.

Table 1: Stability of Calcitriol in Various Solvents and Conditions

CompoundSolvent/ConditionTemperatureDurationRemaining Compound (%)Reference
CalcitriolDMSORoom TempNot specifiedUnstable, prepare freshSelleck Chemicals
CalcitriolEthanol-20°CNot specifiedStableR&D Systems
Calcitriol OintmentUVA (10 J/cm²)Ambient-<10%PubMed
Calcitriol OintmentBroadband UVB (100 mJ/cm²)Ambient-<10%PubMed
Calcitriol OintmentNarrowband UVB (3.0 J/cm²)Ambient-<10%PubMed

Table 2: Stability of Vitamin D3 Under Various Stress Conditions

Stress ConditionParametersDurationDegradation (%)Reference
Acidic Hydrolysis0.1 M HCl24 hoursSignificantPharmaceutics
Basic Hydrolysis0.1 M NaOH24 hoursModeratePharmaceutics
Oxidation3% H₂O₂24 hoursSignificantPharmaceutics
PhotodegradationUV Light24 hoursSignificantPharmaceutics
Thermal Degradation60°C7 daysModeratePharmaceutics

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of a Vitamin D Analog

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of the vitamin D analog (e.g., this compound) in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid. Incubate the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M sodium hydroxide (B78521) before analysis.

  • Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M sodium hydroxide. Incubate the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place an aliquot of the stock solution in a thermostatically controlled oven at 60°C for 7 days.

  • Photodegradation: Expose an aliquot of the stock solution to a UV light source (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV or LC-MS/MS method.

Protocol 2: Stability-Indicating HPLC Method for Vitamin D Analogs

This protocol describes a typical reversed-phase HPLC method for the analysis of vitamin D analogs and their degradation products.

  • Chromatographic System:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient mixture of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

  • Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration.

  • Analysis: Inject the samples and monitor the separation of the parent compound from any degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.

Visualizations

Vitamin_D_Signaling_Pathway cluster_blood Bloodstream cluster_cell Target Cell Calcitriol Calcitriol (1,25(OH)2D3) VDBP Vitamin D Binding Protein (VDBP) Calcitriol->VDBP Binds to VDBP->Calcitriol_cell Transports to cell VDR Vitamin D Receptor (VDR) VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Regulates Calcitriol_cell->VDR Binds to

Caption: Vitamin D Receptor (VDR) Signaling Pathway.

Experimental_Workflow cluster_stress Forced Degradation start Start: this compound Stock Solution stress Apply Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation (H2O2) stress->oxidation light Photodegradation (UV) stress->light heat Thermal (60°C) stress->heat analysis HPLC / LC-MS Analysis acid->analysis base->analysis oxidation->analysis light->analysis heat->analysis end End: Assess Stability & Identify Degradants analysis->end

Caption: Forced Degradation Experimental Workflow.

Troubleshooting_Logic start Inconsistent Assay Results? check_solution Was the solution prepared fresh? start->check_solution check_storage Is the stock stored at -20°C and protected from light? check_solution->check_storage Yes prepare_fresh Action: Prepare a fresh solution from a new aliquot. check_solution->prepare_fresh No check_handling Was exposure to light and air minimized during the experiment? check_storage->check_handling Yes correct_storage Action: Ensure proper storage conditions are met. check_storage->correct_storage No improve_handling Action: Use amber vials and work under subdued light. check_handling->improve_handling No problem_persists If problem persists, consider analytical stability testing (HPLC). check_handling->problem_persists Yes

Caption: Troubleshooting Logic for Inconsistent Results.

References

Validation & Comparative

A Comparative Guide to the Biological Potency of Calcitriol and Calcitriol Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological potency of calcitriol (B1668218), the active form of vitamin D, and its major metabolite, calcitriol lactone. The information presented herein is supported by experimental data to aid in research and drug development endeavors.

Executive Summary

Calcitriol, or 1α,25-dihydroxyvitamin D3, is a crucial hormone regulating calcium homeostasis and various cellular processes. Its effects are primarily mediated through binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. This compound ((23S,25R)-1α,25-dihydroxyvitamin D3 26,23-lactone) is a major metabolite of calcitriol. While both molecules interact with the VDR, emerging evidence suggests significant differences in their biological activities. Notably, synthetic analogues of this compound have been shown to possess significantly lower binding affinity for the VDR and can act as VDR antagonists, in stark contrast to the agonistic activity of calcitriol. This guide delves into a detailed comparison of their VDR binding affinity, and physiological effects, and provides relevant experimental protocols and pathway diagrams.

Data Presentation

Table 1: Vitamin D Receptor (VDR) Binding Affinity Comparison
CompoundRelative Binding Affinity (Compared to Calcitriol)SpeciesReference
Calcitriol 1 (Reference Compound)--
(23S,25S)-DLAM-1P (Calcitriol Lactam Analogue) 1/36.4Chick[1]
(23S,25S)-DLAM-2P (Calcitriol Lactam Analogue) 1/12.6Chick[1]

Note: Quantitative binding affinity data for the natural (23S,25R)-calcitriol lactone is limited in the reviewed literature. The data presented is for synthetic lactam analogues of this compound, indicating a substantially lower affinity for the VDR compared to calcitriol.

Table 2: Comparative Biological Activities of Calcitriol and this compound Analogues
Biological ActivityCalcitriolThis compound Analogues (TEI-9647, TEI-9648)Reference
HL-60 Cell Differentiation Induces differentiationDoes not induce differentiation; inhibits calcitriol-induced differentiation[2][3]
24-Hydroxylase Gene Expression Induces expressionSuppresses calcitriol-induced expression[2]
VDR-RXRα Heterodimer Formation Promotes formationInhibits formation[2]
VDR Interaction with SRC-1 Co-activator Promotes interactionInhibits interaction[2]

Experimental Protocols

Competitive Radioligand Binding Assay for VDR

This protocol is a standard method to determine the binding affinity of a test compound (e.g., this compound) to the VDR by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-calcitriol).

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the VDR.

Materials:

  • Receptor Source: Purified recombinant VDR or nuclear extracts from VDR-expressing cells.

  • Radioligand: High-specific-activity [³H]-calcitriol.

  • Test Compound: this compound at serial dilutions.

  • Control Ligand: Unlabeled calcitriol.

  • Assay Buffer: Tris-HCl based buffer containing additives to maintain protein stability.

  • Separation System: Hydroxylapatite slurry or glass fiber filters and a vacuum filtration manifold.

  • Scintillation Counter and Cocktail.

Procedure:

  • Receptor Preparation: Homogenize cells or tissues expressing VDR in a cold lysis buffer. Centrifuge to obtain a crude nuclear extract or purified receptor preparation.

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of [³H]-calcitriol, and serial dilutions of the test compound (this compound) or unlabeled calcitriol (for control). Include wells for total binding (only radioligand and receptor) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled calcitriol).

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the VDR-bound radioligand from the free radioligand using either hydroxylapatite precipitation or rapid vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Mandatory Visualization

Calcitriol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol Calcitriol VDR VDR Calcitriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to Coactivators Co-activators VDRE->Coactivators Recruits Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Initiates

Caption: Genomic signaling pathway of calcitriol via the Vitamin D Receptor.

Experimental_Workflow_VDR_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep 1. VDR Preparation (Recombinant or Nuclear Extract) Incubation 3. Incubation (VDR + Radioligand +/- Test/Control) Receptor_Prep->Incubation Ligand_Prep 2. Ligand Preparation - [3H]-Calcitriol (Radioligand) - this compound (Test) - Unlabeled Calcitriol (Control) Ligand_Prep->Incubation Separation 4. Separation (Bound vs. Free Ligand) Incubation->Separation Quantification 5. Quantification (Scintillation Counting) Separation->Quantification Data_Processing 6. Calculate Specific Binding Quantification->Data_Processing Curve_Fitting 7. Non-linear Regression (Determine IC50) Data_Processing->Curve_Fitting Ki_Calculation 8. Cheng-Prusoff Equation (Calculate Ki) Curve_Fitting->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay to determine VDR affinity.

Logical_Relationship_Calcitriol_vs_Lactone_Analogue Calcitriol Calcitriol VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binds (Agonist) Lactone_Analogue This compound Analogue Lactone_Analogue->VDR Binds (Antagonist) Gene_Expression Target Gene Expression VDR->Gene_Expression Activates VDR->Gene_Expression Inhibits Calcitriol-induced Activation

Caption: Opposing effects of Calcitriol and its lactone analogues on VDR-mediated gene expression.

References

A Comparative Analysis of Calcitriol Lactone and 25-Hydroxyvitamin D3 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two key vitamin D metabolites: Calcitriol (B1668218) lactone and 25-hydroxyvitamin D3. This document is intended to serve as a resource for researchers and professionals in the fields of endocrinology, drug development, and cellular biology, offering a side-by-side look at their mechanisms of action, supported by experimental data and protocols.

Introduction

Vitamin D3 is a crucial prohormone that undergoes a series of metabolic activations to exert its biological effects, primarily the regulation of calcium and phosphate (B84403) homeostasis. The most active form is calcitriol (1α,25-dihydroxyvitamin D3). This guide focuses on two related but distinct metabolites: 25-hydroxyvitamin D3 (calcifediol), the primary circulating form and precursor to calcitriol, and Calcitriol lactone, a major metabolite of calcitriol itself.[1][2][3][4][5] Understanding the nuanced differences in their activities is critical for the development of novel therapeutics targeting the vitamin D signaling pathway.

Comparative Overview

While both molecules are integral to the vitamin D metabolic cascade, they exhibit distinct profiles in terms of their interaction with the Vitamin D Receptor (VDR), their effects on cellular processes, and their regulation of gene expression. 25-hydroxyvitamin D3 is the prohormone that requires further hydroxylation in the kidney to become the highly active calcitriol.[2][4][5] In contrast, this compound is a product of calcitriol metabolism, suggesting a role in the feedback regulation of vitamin D signaling.[1][3]

Data Presentation

The following tables summarize the available quantitative data for the VDR binding affinity, and cellular and gene expression effects of this compound and 25-hydroxyvitamin D3. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited in the current scientific literature. The data presented here is compiled from various sources.

Table 1: Vitamin D Receptor (VDR) Binding Affinity

CompoundReceptor SourceAssay MethodReported Affinity (Ki or IC50)Reference
This compound Data not available in a direct comparative study-Data not available-
25-Hydroxyvitamin D3 Recombinant Human VDRCompetitive Radioligand Binding Assay~1000-fold lower than Calcitriol[6]

Note: The binding affinity of 25-hydroxyvitamin D3 to the VDR is significantly lower than that of calcitriol. However, its circulating concentrations are substantially higher, which may partially compensate for its lower affinity in vivo.[6]

Table 2: Antiproliferative Activity

CompoundCell LineAssay MethodReported Potency (EC50 or IC50)Reference
This compound Data not available in a direct comparative study-Data not available-
25-Hydroxyvitamin D3 Various Cancer Cell LinesMTT Assay / [3H]Thymidine IncorporationGenerally less potent than calcitriol[7][8][9]

Note: While specific EC50 values for direct comparison are scarce, studies on various cancer cell lines indicate that 25-hydroxyvitamin D3 can inhibit proliferation, though typically at higher concentrations than calcitriol.[7][8][9]

Table 3: Regulation of Gene Expression (CYP24A1)

CompoundCell SystemMethodEffect on CYP24A1 ExpressionReference
This compound Data not available in a direct comparative study-Data not available-
25-Hydroxyvitamin D3 Human KeratinocytesqRT-PCRIndirectly influences through conversion to calcitriol[10]

Note: The regulation of the CYP24A1 gene, which encodes the enzyme responsible for vitamin D catabolism, is a key indicator of VDR activation. 25-hydroxyvitamin D3's effect is primarily mediated by its conversion to calcitriol, which is a potent inducer of CYP24A1 expression.[1][2][10][11]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

VitaminD_Metabolism_and_Signaling cluster_Metabolism Metabolism cluster_Signaling VDR Signaling 7-dehydrocholesterol 7-dehydrocholesterol Vitamin_D3 Vitamin_D3 7-dehydrocholesterol->Vitamin_D3 UVB Light (Skin) 25-hydroxyvitamin_D3 25-hydroxyvitamin_D3 Vitamin_D3->25-hydroxyvitamin_D3 25-hydroxylase (Liver) Calcitriol Calcitriol 25-hydroxyvitamin_D3->Calcitriol 1α-hydroxylase (Kidney) Calcitriol_lactone Calcitriol_lactone Calcitriol->Calcitriol_lactone Metabolism Inactive_metabolites Inactive_metabolites Calcitriol->Inactive_metabolites CYP24A1 VDR VDR Calcitriol->VDR Binds VDR_RXR VDR-RXR Complex VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (DNA) VDR_RXR->VDRE Binds Gene_Expression Target Gene Expression VDRE->Gene_Expression Regulates

Vitamin D Metabolism and VDR Signaling Pathway.

Experimental_Workflow cluster_VDR_Binding VDR Binding Assay cluster_Cell_Proliferation Cell Proliferation Assay VDR_prep Prepare VDR Source (recombinant or nuclear extract) Incubation Incubate VDR, Radioligand, and Competitor VDR_prep->Incubation Radioligand [3H]-Calcitriol Radioligand->Incubation Competitors This compound or 25-hydroxyvitamin D3 (serial dilutions) Competitors->Incubation Separation Separate bound from free radioligand Incubation->Separation Quantification Quantify bound radioactivity Separation->Quantification Analysis_VDR Calculate Ki or IC50 Quantification->Analysis_VDR Cell_seeding Seed cells in 96-well plate Treatment Treat with this compound or 25-hydroxyvitamin D3 Cell_seeding->Treatment Incubation_cells Incubate for 24-72h Treatment->Incubation_cells MTT_reagent Add MTT reagent Incubation_cells->MTT_reagent Incubation_MTT Incubate for 2-4h MTT_reagent->Incubation_MTT Solubilization Solubilize formazan (B1609692) crystals Incubation_MTT->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement Analysis_prolif Calculate EC50 Measurement->Analysis_prolif

Experimental Workflow for VDR Binding and Cell Proliferation Assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays discussed.

Vitamin D Receptor (VDR) Competitive Binding Assay

This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

  • Radioligand: [3H]-1α,25(OH)2D3 (Tritiated Calcitriol) at a concentration at or below its Kd.

  • Test Compounds: this compound, 25-hydroxyvitamin D3 (serial dilutions).

  • Unlabeled Ligand: High concentration of unlabeled 1α,25(OH)2D3 for determining non-specific binding.

  • Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol), pH 7.4.

  • Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and control compounds in the assay buffer.

  • Reaction Setup: In microcentrifuge tubes, combine the assay buffer, radioligand, and either the serial dilutions of the test compound, buffer only (for total binding), or excess unlabeled ligand (for non-specific binding).

  • Incubation: Add the VDR preparation to each tube, mix gently, and incubate at 4°C for a predetermined time to reach equilibrium (e.g., 4-18 hours).

  • Separation: Add the HAP slurry to each tube, vortex, and incubate on ice. Centrifuge to pellet the HAP with the bound receptor-ligand complex. Alternatively, use a vacuum manifold to filter the reaction mixture through glass fiber filters.

  • Washing: Wash the pellets or filters with a wash buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the pellets or filters and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cell line of interest (e.g., cancer cell lines like MCF-7 or PC-3).

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • Test Compounds: this compound, 25-hydroxyvitamin D3.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the water-soluble MTT into an insoluble purple formazan.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle control. Plot the percentage of cell viability versus the log of the compound concentration and determine the EC50 value (the concentration that causes a 50% reduction in cell viability).

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This technique is used to measure the change in the expression of specific target genes in response to treatment with the test compounds.

Materials:

  • Cell line of interest.

  • 6-well cell culture plates.

  • Test Compounds: this compound, 25-hydroxyvitamin D3.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • RT-qPCR master mix (e.g., SYBR Green-based).

  • Primers for target genes (e.g., CYP24A1) and a housekeeping gene (e.g., GAPDH, ACTB).

  • RT-qPCR instrument.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compounds at various concentrations for a specific duration (e.g., 24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • RT-qPCR: Set up the qPCR reactions by combining the cDNA, RT-qPCR master mix, and specific primers for the target and housekeeping genes.

  • Data Acquisition: Run the qPCR program on an RT-qPCR instrument.

  • Data Analysis: Determine the quantification cycle (Cq) values for each gene. Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.

Conclusion

The comparison between this compound and 25-hydroxyvitamin D3 reveals distinct roles within the vitamin D metabolic and signaling pathway. 25-hydroxyvitamin D3 serves as the primary precursor to the active hormone calcitriol, and while it has a lower affinity for the VDR, its high circulating levels suggest it may have direct biological effects. This compound, as a metabolite of the active hormone, is likely involved in a feedback regulatory loop.

A significant gap in the current literature is the lack of direct, quantitative comparisons of the biological activities of these two compounds. Future research should focus on head-to-head studies to elucidate their relative potencies in VDR binding, cell proliferation, and gene regulation. Such data would be invaluable for the development of new therapeutic strategies targeting the vitamin D system for a range of diseases, including cancer and autoimmune disorders.

References

A Comparative Analysis of the Biological Activities of Calcitriol Lactone Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calcitriol (B1668218), the hormonally active form of Vitamin D3, plays a crucial role in calcium homeostasis and bone metabolism. Its major metabolite, 1α,25-dihydroxyvitamin D3-26,23-lactone, commonly known as calcitriol lactone, exists as four distinct diastereomers due to the chiral centers at positions C-23 and C-25. These stereoisomers, namely (23S,25S), (23R,25R), (23S,25R), and (23R,25S)-calcitriol lactone, exhibit markedly different biological activities. This guide provides a comprehensive comparison of these diastereomers, supported by experimental data, to aid researchers in understanding their unique physiological effects and therapeutic potential.

Core Biological Activities: A Comparative Overview

The stereochemical configuration of the lactone ring significantly influences the biological functions of this compound diastereomers. Their effects are primarily observed in intestinal calcium transport, regulation of serum calcium levels, and bone metabolism through their differential interaction with the Vitamin D Receptor (VDR).

Intestinal Calcium Transport

The transport of calcium across the intestinal epithelium is a key regulated step in maintaining calcium homeostasis. The four diastereomers of this compound display a wide range of potencies in stimulating this process.

Table 1: Comparison of the Efficacy of this compound Diastereomers in Stimulating Intestinal Calcium Transport

DiastereomerRelative Efficacy Compared to Calcitriol
(23S,25S)-Calcitriol Lactone1/4
(23R,25R)-Calcitriol Lactone1/20
(23R,25S)-Calcitriol Lactone1/53
(23S,25R)-Calcitriol Lactone1/74

Data sourced from studies on vitamin D-deficient rats.[1]

As indicated in Table 1, the (23S,25S) diastereomer is the most potent in stimulating intestinal calcium transport, although it is still four times less effective than calcitriol.[1] The other diastereomers show significantly lower efficacy.[1]

Serum Calcium Regulation

The effects of this compound diastereomers on serum calcium levels are not uniform and highlight their distinct physiological roles.

Table 2: Effects of this compound Diastereomers on Serum Calcium Levels

DiastereomerEffect on Serum Calcium LevelsRelative Activity Compared to Calcitriol (for elevation)
(23S,25S)-Calcitriol LactoneElevation3 times less active
(23R,25R)-Calcitriol LactoneElevation20 times less active
(23S,25R)-Calcitriol LactoneDecreaseN/A
(23R,25S)-Calcitriol LactoneDecreaseN/A

Data observed 24 hours after administration in experimental models.[1]

Interestingly, while the (23S,25S) and (23R,25R) isomers lead to an elevation in serum calcium, the (23S,25R) and (23R,25S) diastereomers have the opposite effect, causing a decrease in serum calcium levels.[1] The (23S,25R) isomer demonstrates a more pronounced calcium-lowering effect compared to the (23R,25S) isomer.[1]

Vitamin D Receptor (VDR) Binding Affinity

The biological actions of calcitriol and its analogs are mediated through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[2][3] The differential activities of the this compound diastereomers can be partly attributed to their varying affinities for the VDR.

Table 3: Relative Binding Affinity of this compound Diastereomers for the Vitamin D Receptor

DiastereomerRelative Binding Affinity (%) Compared to Calcitriol
(23S,25S)-Calcitriol Lactone7.90
(23R,25R)-Calcitriol Lactone2.27
(23S,25R)-Calcitriol Lactone0.17
(23R,25S)-Calcitriol LactoneData not consistently reported, but generally low

Data from competitive binding assays using chick intestinal cytosol receptor.[4]

The (23S,25S) diastereomer exhibits the highest binding affinity for the VDR among the lactone isomers, which correlates with its higher potency in stimulating intestinal calcium transport.[4] The naturally occurring (23S,25R) isomer has a very low affinity for the VDR.[4] Some studies have indicated that the unnatural (23R,25S) form can be more potent than the natural form in displacing radiolabeled calcitriol from its receptor.[5]

Osteoclastogenesis

Osteoclasts are bone-resorbing cells, and their formation (osteoclastogenesis) is a critical process in bone remodeling. Some this compound diastereomers have been shown to influence this process. For instance, analogs like TEI-9647, a (23S)-25-dehydro-1α-OH-D3-26,23-lactone, have been identified as VDR antagonists that can inhibit calcitriol-induced differentiation of promyelocytic leukemia (HL-60) cells into macrophages, a model for osteoclast precursors.[6]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound diastereomers stem from their unique interactions with the VDR and subsequent modulation of gene transcription.

Genomic Signaling Pathway

The canonical genomic pathway involves the binding of the ligand to the VDR, which then forms a heterodimer with the Retinoid X Receptor (RXR).[3][7] This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA, thereby regulating the transcription of target genes involved in calcium transport, bone metabolism, and other cellular processes.[3]

Genomic Signaling Pathway of this compound Diastereomers cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound Diastereomer VDR VDR Ligand->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerization RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binding Gene Target Gene Transcription VDRE->Gene Activation/ Repression mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Biological Response Protein->Response

Caption: Genomic signaling pathway of this compound diastereomers.

The differential binding affinities of the diastereomers for the VDR likely lead to variations in the stability and conformation of the VDR-RXR complex, resulting in altered recruitment of co-activators or co-repressors and, consequently, differential gene expression. Some lactone analogs have been shown to act as antagonists by inhibiting the formation of the VDR-RXR heterodimer and the interaction with co-activators like SRC-1.[6]

Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, Vitamin D compounds can elicit rapid, non-genomic effects.[8][9] These actions are initiated at the cell membrane and involve the activation of second messenger systems. While less studied for the individual this compound diastereomers, it is plausible that their stereochemistry could also lead to differential engagement with membrane-associated VDRs or other putative receptors, contributing to their distinct biological profiles.

Experimental Protocols

Everted Gut Sac Technique for Intestinal Calcium Transport

This ex vivo method is widely used to assess the active transport of substances across the intestinal wall.

Workflow:

Everted Gut Sac Experimental Workflow Start Start Isolate Isolate segment of small intestine Start->Isolate Evert Evert the intestinal segment Isolate->Evert Ligate Ligate one end Evert->Ligate Fill Fill with serosal medium containing test compound Ligate->Fill Incubate Incubate in mucosal medium with radiolabeled calcium (e.g., 45Ca) Fill->Incubate Analyze Analyze calcium concentration in serosal and mucosal fluids Incubate->Analyze Calculate Calculate transport ratio (Serosal/Mucosal) Analyze->Calculate End End Calculate->End

Caption: Workflow for the everted gut sac assay.

Detailed Steps:

  • A segment of the small intestine (e.g., duodenum) is excised from an animal model (e.g., vitamin D-deficient rat).

  • The segment is gently everted over a glass rod, exposing the mucosal surface.

  • One end of the everted segment is ligated, and the resulting sac is filled with a known volume of a physiological buffer (serosal fluid) containing the test compound (one of the this compound diastereomers).

  • The other end is then ligated to close the sac.

  • The sac is incubated in a flask containing a larger volume of the same buffer (mucosal fluid) with a known concentration of radiolabeled calcium (e.g., 45Ca).

  • The preparation is incubated, typically with shaking, in a water bath at 37°C for a defined period.

  • After incubation, the concentration of radiolabeled calcium in both the serosal and mucosal fluids is determined using a scintillation counter.

  • The active transport is expressed as the ratio of the final concentration of calcium in the serosal fluid to that in the mucosal fluid.

Vitamin D Receptor Competitive Binding Assay

This in vitro assay is used to determine the binding affinity of a ligand for the VDR.

Workflow:

VDR Competitive Binding Assay Workflow Start Start Prepare_VDR Prepare VDR source (e.g., chick intestinal cytosol) Start->Prepare_VDR Incubate Incubate VDR with radiolabeled calcitriol and varying concentrations of unlabeled test compound (diastereomer) Prepare_VDR->Incubate Separate Separate bound from free radioligand (e.g., using hydroxyapatite) Incubate->Separate Quantify Quantify bound radioactivity Separate->Quantify Analyze Plot data and determine IC50/Ki values Quantify->Analyze End End Analyze->End

Caption: Workflow for the VDR competitive binding assay.

Detailed Steps:

  • A source of VDR is prepared, typically from the cytosol of a target tissue like chick intestine.

  • A constant amount of radiolabeled calcitriol (e.g., [3H]1α,25(OH)2D3) and the VDR preparation are incubated with increasing concentrations of the unlabeled test compound (one of the this compound diastereomers).

  • The mixture is incubated to allow competitive binding to reach equilibrium.

  • The VDR-ligand complexes are separated from the unbound ligand. This can be achieved by methods such as adsorption to hydroxyapatite (B223615) or charcoal-dextran.

  • The amount of radioactivity in the bound fraction is quantified.

  • The data is plotted as the percentage of bound radioligand versus the concentration of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the binding of the radioligand (IC50) is determined. This value is then used to calculate the binding affinity (Ki).

Conclusion

The four diastereomers of this compound exhibit a remarkable range of biological activities, underscoring the critical role of stereochemistry in their function. The (23S,25S) isomer is the most potent in stimulating intestinal calcium transport and elevating serum calcium, consistent with its higher affinity for the VDR. In contrast, the (23S,25R) and (23R,25S) isomers display unique calcium-lowering effects. These distinct biological profiles suggest that the different diastereomers may have specific therapeutic applications. For instance, analogs that antagonize VDR activity could be valuable in conditions of hypercalcemia or in certain cancers, while those that selectively modulate bone metabolism without causing significant hypercalcemia could be beneficial for treating osteoporosis. Further research into the precise molecular mechanisms underlying the differential activities of these diastereomers will be crucial for the development of novel and selective Vitamin D-based therapeutics.

References

Unveiling the Vitamin D Receptor Binding Affinity: A Comparative Analysis of Calcitriol Lactone and Other Vitamin D Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 15, 2025 – A comprehensive comparative guide has been published today, offering researchers, scientists, and drug development professionals an in-depth analysis of the Vitamin D Receptor (VDR) binding affinity of Calcitriol lactone versus other key vitamin D analogs. This guide provides crucial experimental data, detailed methodologies, and visual representations of signaling pathways to facilitate a deeper understanding of these compounds' interactions with the VDR, a key regulator of numerous physiological processes.

The guide meticulously collates and presents quantitative data on the VDR binding affinities of the endogenous metabolite (23S,25R)-1α,25-dihydroxyvitamin D₃ 26,23-lactone (this compound), the active form of vitamin D, 1α,25-dihydroxyvitamin D₃ (Calcitriol), and several synthetic analogs. This information is pivotal for the development of novel therapeutics targeting VDR-related diseases.

Comparative VDR Binding Affinity

The cornerstone of this guide is the direct comparison of VDR binding affinities, summarized in the table below. The data reveals a nuanced landscape of receptor interaction among the different analogs. Calcitriol, the hormonal form of vitamin D, serves as the benchmark for high-affinity binding.

CompoundTypeVDR Binding Affinity (Relative to Calcitriol)Reference(s)
1α,25-dihydroxyvitamin D₃ (Calcitriol)Endogenous Ligand100%[1]
(23S,25R)-Calcitriol lactoneEndogenous Metabolite3.3%[1]
TEI-9647Synthetic Analog~10%[1]
(23S,25S)-DLAM-1PSynthetic Analog~2.7%[1]
(23S,25S)-DLAM-2PSynthetic Analog~7.9%[1]

The data indicates that the naturally occurring this compound possesses a significantly lower binding affinity for the VDR compared to Calcitriol.[1] Synthetic analogs such as TEI-9647 and the DLAM series also exhibit reduced affinities, a characteristic that is being explored for the development of VDR modulators with potentially different pharmacological profiles.[1]

Experimental Methodologies

To ensure the reproducibility and critical evaluation of the presented data, this guide provides a detailed protocol for a standard experimental procedure used to determine VDR binding affinity.

Competitive Radioligand Binding Assay

A competitive radioligand binding assay is a common method to determine the affinity of a test compound for a receptor. This technique measures the ability of an unlabeled compound (the "competitor") to displace a radiolabeled ligand from the receptor.

Objective: To determine the relative binding affinity of test compounds (e.g., this compound, other analogs) for the Vitamin D Receptor by their ability to compete with radiolabeled Calcitriol.

Materials:

  • Receptor Source: Purified recombinant VDR or nuclear extracts from cells expressing VDR.

  • Radioligand: High specific activity [³H]-1α,25(OH)₂D₃ (Tritiated Calcitriol).

  • Test Compounds: this compound and other vitamin D analogs at various concentrations.

  • Reference Compound: Unlabeled 1α,25(OH)₂D₃ (Calcitriol).

  • Assay Buffer: A suitable buffer to maintain protein stability and binding, such as Tris-HCl with additives.

  • Separation Medium: Hydroxylapatite slurry or glass fiber filters to separate bound from free radioligand.

  • Scintillation Cocktail and Counter: For quantifying the radioactivity.

Procedure:

  • Preparation: Prepare serial dilutions of the unlabeled test compounds and the reference compound (Calcitriol).

  • Incubation: In appropriate reaction vessels, combine the VDR preparation, a fixed concentration of [³H]-Calcitriol, and varying concentrations of the test compounds or unlabeled Calcitriol. Include a control with no competitor to determine total binding and a control with a large excess of unlabeled Calcitriol to determine non-specific binding.

  • Equilibrium: Incubate the mixture for a sufficient time at a controlled temperature to allow the binding to reach equilibrium.

  • Separation: Separate the VDR-bound radioligand from the free radioligand using hydroxylapatite precipitation or rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The relative binding affinity can then be calculated by comparing the IC₅₀ of the test compound to the IC₅₀ of the reference compound (Calcitriol).

experimental_workflow cluster_assay Assay cluster_analysis Data Analysis prep_vdr VDR Source (Recombinant Protein or Nuclear Extract) incubation Incubation (VDR + Radioligand + Competitor) prep_vdr->incubation prep_ligand Radioligand ([³H]-Calcitriol) prep_ligand->incubation prep_competitor Test Compounds (e.g., this compound, Analogs) prep_competitor->incubation separation Separation of Bound vs. Free Ligand (e.g., Filtration) incubation->separation quantification Quantification (Scintillation Counting) separation->quantification data_analysis Calculate Specific Binding quantification->data_analysis ic50 Determine IC₅₀ data_analysis->ic50 rba Calculate Relative Binding Affinity (RBA) ic50->rba VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Vitamin D Analog (e.g., Calcitriol) VDR VDR Ligand->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binding Gene Target Gene VDRE->Gene Transcription Regulation Coactivators Co-activators Coactivators->VDRE mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Biological Response Protein->Response

References

In Vitro Validation of Calcitriol Lactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro effects of Calcitriol lactone and its parent compound, Calcitriol. The information is intended to support researchers and professionals in the fields of drug discovery and development by presenting available experimental data, detailed methodologies for key validation assays, and visualizations of the primary signaling pathway.

Comparative Analysis of In Vitro Efficacy

Calcitriol, the hormonally active form of Vitamin D3, is a well-characterized regulator of calcium homeostasis, cell proliferation, and differentiation. Its effects are primarily mediated through the Vitamin D Receptor (VDR).[1] this compound, a major metabolite of Calcitriol, also exhibits biological activity and binds to the VDR.[2][3] While direct head-to-head quantitative comparisons in standardized assays are limited in publicly available literature, this section summarizes key performance indicators based on existing studies.

Data Presentation

The following tables provide a summary of the in vitro effects of Calcitriol. Due to the limited availability of direct comparative quantitative data for this compound, its activity is described qualitatively based on current research.

Table 1: Vitamin D Receptor (VDR) Binding Affinity

CompoundRelative Binding Affinity (Compared to Calcitriol)IC₅₀ / KᵢMethod
Calcitriol 100% (Reference)~1 nMCompetitive Radioligand Binding Assay
This compound Binds to VDRData not readily availableCompetitive VDR Binding Assay

Note: The binding affinity of Calcitriol to the VDR is high, with reported IC₅₀ values typically in the low nanomolar range.[4] this compound is known to bind to the VDR, but specific affinity values (IC₅₀ or Kᵢ) are not consistently reported in publicly available literature, making a direct quantitative comparison challenging.[2][3]

Table 2: Anti-Proliferative Activity in Cancer Cell Lines

CompoundCell LineIC₅₀ / GI₅₀Assay
Calcitriol B16-F10 (Melanoma)0.24 µMCell Viability Assay[5][6]
HeLa S3 (Cervical Cancer)Dose-dependent inhibition (12.8% at 100 nM)Cell Proliferation Assay
Triple-Negative Breast Cancer (SUM-229PE, HCC1806)Inhibition observedXTT Cell Proliferation Assay[7]
Human Chronic Myeloid Leukemia (K-562)5.6 µM (GI₅₀)MTT Assay[8]
This compound VariousData not readily availableNot applicable

Note: Calcitriol demonstrates potent anti-proliferative effects across a range of cancer cell lines.[5][7][9] While this compound is suggested to have biological activities, specific IC₅₀ or GI₅₀ values from anti-proliferative studies are not widely published, preventing a direct quantitative comparison.

Table 3: Regulation of Gene Expression (CYP24A1)

CompoundCell LineEffectEC₅₀Method
Calcitriol HEK293TPotent Induction0.65 nMCYP24A1-Luciferase Reporter Assay[10]
Human Hepatocytes and HepaRGConcentration-dependent inductionNot specifiedRT-qPCR[11]
This compound VariousExpected to induce CYP24A1Data not readily availableNot applicable

Signaling Pathway

The primary mechanism of action for both Calcitriol and this compound is the Vitamin D Receptor (VDR) signaling pathway. The binding of the ligand to VDR initiates a cascade of molecular events leading to the regulation of gene expression.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol Calcitriol / This compound VDR VDR Calcitriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to Gene Target Gene (e.g., CYP24A1) VDRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Cellular Response Protein->Response

VDR Signaling Pathway

Experimental Protocols

Detailed methodologies for key in vitro validation assays are provided below.

Vitamin D Receptor (VDR) Competitive Binding Assay

Objective: To determine the binding affinity of a test compound to the VDR by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Receptor Source: Use purified recombinant human VDR or nuclear extracts from cells overexpressing VDR.

  • Radioligand: Utilize a high-affinity radiolabeled VDR ligand, such as [³H]1α,25(OH)₂D₃ (Calcitriol).

  • Assay Buffer: Prepare a suitable buffer, typically Tris-HCl based, containing protease inhibitors to maintain protein integrity.

  • Incubation: Incubate a constant amount of VDR and radioligand with increasing concentrations of the unlabeled test compound (e.g., this compound) and a known competitor (unlabeled Calcitriol as a positive control).

  • Separation: Separate the bound from free radioligand using methods like hydroxylapatite precipitation or filtration through glass fiber filters.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.

VDR_Binding_Assay Start Start Prepare Prepare Reagents: VDR, Radioligand, Test Compounds Start->Prepare Incubate Incubate VDR, Radioligand, and Test Compounds Prepare->Incubate Separate Separate Bound and Free Ligand Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Analyze Data (Determine IC50) Quantify->Analyze End End Analyze->End

VDR Competitive Binding Assay Workflow
Cell Proliferation (MTT) Assay

Objective: To assess the effect of a test compound on cell viability and proliferation.

Methodology:

  • Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., Calcitriol) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ or IC₅₀ value from the dose-response curve.[14]

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with Test Compounds Seed->Treat Add_MTT Add MTT Reagent and Incubate Treat->Add_MTT Solubilize Solubilize Formazan Crystals Add_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data (Determine GI50/IC50) Read->Analyze End End Analyze->End

MTT Cell Proliferation Assay Workflow
Gene Expression Analysis (RT-qPCR)

Objective: To quantify the change in the expression of a VDR target gene (e.g., CYP24A1) in response to treatment with a test compound.

Methodology:

  • Cell Culture and Treatment: Culture cells in appropriate vessels and treat with different concentrations of the test compound (e.g., this compound) and a positive control (e.g., Calcitriol) for a defined period.

  • RNA Isolation: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers for the target gene (e.g., CYP24A1) and a housekeeping gene (for normalization), and a fluorescent dye (e.g., SYBR Green) or a probe-based assay.

  • Data Analysis: Determine the cycle threshold (Ct) values. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control. The EC₅₀ value (the concentration that produces 50% of the maximal response) can be determined from a dose-response curve.

qPCR_Workflow Start Start Cell_Treatment Cell Culture and Treatment Start->Cell_Treatment RNA_Isolation Total RNA Isolation Cell_Treatment->RNA_Isolation cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt Method) qPCR->Data_Analysis End End Data_Analysis->End

Gene Expression Analysis (RT-qPCR) Workflow

Conclusion

References

A Comparative In Vivo Efficacy Analysis: Calcitriol vs. Calcitriol Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of calcitriol (B1668218), the active form of vitamin D3, and its metabolite, calcitriol lactone. While extensive research has elucidated the in vivo functions of calcitriol, data on this compound, particularly direct comparative studies, is less abundant. This document synthesizes the available experimental data to offer an objective comparison, focusing on calcium metabolism, cell proliferation, and immunomodulation.

Executive Summary

Calcitriol is a potent regulator of calcium homeostasis, a known inhibitor of cell proliferation, and a modulator of the immune system. Its effects are mediated through the Vitamin D Receptor (VDR). In contrast, the in vivo efficacy of this compound is less clear. Studies on its analog, TEI-9647, reveal a nuanced, species-specific activity profile. In rodent models, TEI-9647 exhibits weak agonistic effects on calcium metabolism when administered alone but acts as an antagonist to calcitriol when co-administered. This antagonistic action is more pronounced in human cells, suggesting potential therapeutic applications where attenuation of VDR signaling is desired. However, a significant gap exists in the literature regarding the in vivo effects of this compound on cell proliferation and the immune system, precluding a direct and comprehensive efficacy comparison in these areas.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from in vivo studies to facilitate a clear comparison between calcitriol and the this compound analog, TEI-9647.

Table 1: In Vivo Effects on Calcium Metabolism in Rodent Models

ParameterCalcitriolThis compound Analog (TEI-9647)
Intestinal Calcium Absorption Potent stimulation.[1]Weak, transient stimulation when administered alone.[2][3] Dose-dependent inhibition of calcitriol-induced absorption.[2][3]
Bone Calcium Mobilization Stimulates release of calcium from bone.[2][3]Weak, transient stimulation when administered alone.[2][3] Dose-dependent inhibition of calcitriol-induced mobilization.[2][3]
Serum Calcium Levels Increases serum calcium concentrations.[2][3]No significant change when administered alone.[3] Dose-dependently suppresses calcitriol-induced hypercalcemia.[2][3]
Parathyroid Hormone (PTH) Levels Suppresses PTH gene transcription and secretion.[2][3]Weakly decreases PTH when administered alone.[2][3] Dose-dependently reverses calcitriol-induced PTH suppression.[2][3]

Table 2: In Vivo Effects on Cell Proliferation

CompoundAnimal ModelCancer TypeEfficacy
Calcitriol Mouse xenograftBreast, prostate, colorectal, lung cancer, leukemia, myelomaSignificant anti-tumor activity; G0/G1 arrest, apoptosis, and differentiation.[4][5]
Mouse xenograftPancreatic cancerEnhances antitumor activity of gemcitabine (B846) by promoting apoptosis.[1]
This compound Analog (TEI-9647) --No direct in vivo data available on anti-proliferative efficacy. In vitro studies show it antagonizes calcitriol-induced differentiation in human leukemia cells.[6]

Table 3: In Vivo Effects on the Immune System

CompoundAnimal ModelEffect
Calcitriol MouseInhibits maturation and activation of dendritic cells.[7]
RatReduces IFN-γ and IL-17A secretion in spinal cord injury model.[8]
HumanReduces production of TNF-α and IL-1β.[2]
This compound Analog (TEI-9647) -No direct in vivo data available on immunomodulatory effects.

Signaling Pathways

The biological effects of both calcitriol and this compound are mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor. However, their downstream effects differ significantly.

Calcitriol Signaling Pathway Figure 1: Calcitriol Signaling Pathway Calcitriol Calcitriol VDR VDR Calcitriol->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element VDR_RXR->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Regulates Biological_Effects Biological Effects (Calcium Homeostasis, Cell Proliferation, Immune Modulation) Gene->Biological_Effects Leads to

Figure 1: Calcitriol binds to the VDR, leading to heterodimerization with RXR and regulation of target gene transcription.

The signaling mechanism of this compound, specifically the analog TEI-9647, is more complex due to its dual agonist/antagonist nature, which is dependent on the species-specific structure of the VDR.

Calcitriol_Lactone_Signaling Figure 2: Proposed Signaling of this compound Analog (TEI-9647) cluster_human Human VDR cluster_rat Rat VDR hVDR Human VDR (with Cys403/410) hVDR_TEI hVDR-TEI-9647 Complex hVDR->hVDR_TEI TEI_h TEI-9647 TEI_h->hVDR Binds to Coactivator_h Coactivator Recruitment (Blocked) hVDR_TEI->Coactivator_h Prevents Antagonistic Antagonistic Effect Coactivator_h->Antagonistic rVDR Rat VDR (lacks Cys403/410) rVDR_TEI rVDR-TEI-9647 Complex rVDR->rVDR_TEI TEI_r TEI-9647 TEI_r->rVDR Binds to Coactivator_r Coactivator Recruitment (Weak) rVDR_TEI->Coactivator_r Allows Agonistic Weak Agonistic Effect Coactivator_r->Agonistic

Figure 2: TEI-9647's interaction with human vs. rat VDR leads to different downstream effects.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to enable replication and further investigation.

In Vivo Assessment of Calcium Metabolism (Rat Model)[2][3]
  • Animal Model: Vitamin D-deficient male rats.

  • Housing: Maintained on a vitamin D-deficient diet for 4-5 weeks prior to the experiment.

  • Treatment Groups:

    • Vehicle control (e.g., propylene (B89431) glycol/ethanol).

    • Calcitriol (intravenous administration, dose typically 0.25 µg/kg).

    • TEI-9647 (intravenous administration, doses ranging from 1 to 50 µg/kg).

    • Co-administration of calcitriol and TEI-9647.

  • Parameters Measured:

    • Intestinal Calcium Absorption (ICA): Measured by the everted gut sac method at various time points (e.g., 8 and 24 hours) post-injection. The transport ratio of serosal to mucosal 45Ca is calculated.

    • Bone Calcium Mobilization (BCM): Assessed by measuring the change in serum calcium concentration in response to treatment.

    • Serum Calcium and PTH Levels: Blood samples are collected at specified time points for analysis of total calcium and immunoreactive PTH levels.

  • Experimental Workflow:

Calcium_Metabolism_Workflow Figure 3: Workflow for In Vivo Calcium Metabolism Study start Vitamin D-deficient Rats treatment IV Administration: - Vehicle - Calcitriol - TEI-9647 - Combination start->treatment timepoints Blood & Tissue Collection (e.g., 4, 8, 24 hours) treatment->timepoints analysis Analysis: - Serum Calcium - Serum PTH - Intestinal Calcium Absorption - Bone Calcium Mobilization timepoints->analysis results Comparative Data Analysis analysis->results

Figure 3: A typical workflow for assessing the in vivo effects of test compounds on calcium metabolism in a rat model.

In Vivo Assessment of Anti-Proliferative Activity (Mouse Xenograft Model)[1][4]
  • Animal Model: Immunocompromised mice (e.g., nude or SCID).

  • Cell Lines: Human cancer cell lines (e.g., breast, prostate, pancreatic).

  • Tumor Induction: Subcutaneous injection of cancer cells to establish tumors.

  • Treatment Groups:

    • Vehicle control.

    • Calcitriol (administered intraperitoneally or orally).

    • Chemotherapeutic agent (if evaluating combination therapy).

    • Combination of calcitriol and chemotherapeutic agent.

  • Parameters Measured:

    • Tumor volume, measured regularly with calipers.

    • Tumor weight, at the end of the study.

    • Apoptosis in tumor tissue (e.g., by TUNEL assay or caspase activation).

    • Cell cycle analysis of tumor cells.

  • Experimental Protocol:

    • Inject cancer cells subcutaneously into the flank of immunocompromised mice.

    • Allow tumors to grow to a palpable size.

    • Randomize mice into treatment groups.

    • Administer treatments according to the specified schedule and dosage.

    • Monitor tumor growth and animal well-being throughout the study.

    • At the study endpoint, euthanize mice and excise tumors for analysis.

In Vivo Assessment of Immunomodulatory Effects (Mouse Model)[7][8]
  • Animal Model: Specific mouse strains depending on the immune response being studied (e.g., C57BL/6 for general immune function, or specific disease models).

  • Treatment: Intraperitoneal injection of calcitriol or vehicle control over a defined period.

  • Sample Collection: Spleen, lymph nodes, and blood are collected for analysis.

  • Parameters Measured:

    • Dendritic Cell Phenotype and Function: Spleen-derived dendritic cells are analyzed by flow cytometry for maturation markers (e.g., CD86, MHC II) and their ability to stimulate allogeneic T cell proliferation in a mixed lymphocyte reaction (MLR).[7]

    • T Cell Populations and Cytokine Production: Lymphocytes from spleen and lymph nodes are isolated and analyzed by flow cytometry for different T cell subsets (e.g., Th1, Th17, Tregs). Cytokine production (e.g., IFN-γ, IL-17A) is measured in the supernatant of stimulated lymphocyte cultures.[8]

Conclusion

The available in vivo data clearly establishes calcitriol as a multi-faceted signaling molecule with potent effects on calcium metabolism, cell proliferation, and the immune system. In contrast, the in vivo profile of this compound is less defined. The analog TEI-9647 demonstrates a unique species-specific VDR modulatory activity, acting as a weak agonist in rodents while antagonizing calcitriol's effects. This antagonistic property in human systems warrants further investigation for therapeutic applications where dampening VDR signaling could be beneficial. However, the lack of in vivo studies on the anti-proliferative and immunomodulatory effects of this compound or its analogs represents a significant knowledge gap. Future research should focus on direct, head-to-head in vivo comparisons of calcitriol and this compound across a broader range of biological systems to fully elucidate their respective therapeutic potentials.

References

Unmasking a Hidden Variable: The Cross-Reactivity of Calcitriol Lactone in Vitamin D Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of vitamin D metabolites is paramount. While immunoassays offer a high-throughput and cost-effective solution, their susceptibility to cross-reactivity from structurally similar molecules can lead to significant data inaccuracies. This guide provides a detailed comparison of immunoassay performance with a specific focus on the interference caused by Calcitriol lactone, a key metabolite in the vitamin D catabolic pathway.

The accurate quantification of vitamin D and its metabolites, particularly 25-hydroxyvitamin D (25(OH)D) and 1,25-dihydroxyvitamin D (Calcitriol), is crucial for research into bone metabolism, immune function, and a variety of other physiological processes. Immunoassays, including Radioimmunoassay (RIA), Enzyme-Linked Immunosorbent Assay (ELISA), and Chemiluminescence Immunoassay (CLIA), are widely used for these measurements. However, a significant challenge with these methods is the potential for cross-reactivity with other endogenous vitamin D metabolites that share structural similarities with the target analyte.

One such metabolite of concern is this compound (1,25-dihydroxyvitamin D3-26,23-lactone), a product of the vitamin D catabolic pathway. Its structural resemblance to Calcitriol raises concerns about its potential to interfere with immunoassays, leading to overestimated results. This guide delves into the available evidence for this compound cross-reactivity and compares the performance of different immunoassay platforms.

Comparative Analysis of Immunoassay Cross-Reactivity

The specificity of a vitamin D immunoassay is largely determined by the monoclonal or polyclonal antibodies used. While manufacturers strive for high specificity, the inherent structural similarities among vitamin D metabolites make complete discrimination challenging.

A critical finding, though from an earlier study, highlights the interference of this compound in the determination of 1,25-dihydroxyvitamin D by Radioimmunoassay (RIA) following an immunoextraction step[1][2]. Further research has suggested that this interference from this compound and other 1α-hydroxylated metabolites could contribute to as much as 30% of the measured circulating 1,25(OH)2D concentration in certain immunoextraction-based RIAs[3].

Quantitative data on the cross-reactivity of this compound in more modern immunoassay platforms like ELISA and CLIA is notably scarce in publicly available literature. However, the confirmed interference in RIA underscores the high potential for cross-reactivity in any assay relying on antibody-antigen binding, given the structural similarity between this compound and Calcitriol.

The following table summarizes the known cross-reactivity of various vitamin D metabolites in different immunoassay types. It is important to note the limited specific data for this compound.

MetaboliteImmunoassay TypeTarget AnalyteReported Cross-Reactivity (%)
This compound RIA 1,25-dihydroxyvitamin D Interference confirmed, but quantitative data is limited. [1][2][3]
ELISA1,25-dihydroxyvitamin D / 25-hydroxyvitamin DData not readily available; potential for cross-reactivity exists due to structural similarity.
CLIA1,25-dihydroxyvitamin D / 25-hydroxyvitamin DData not readily available; potential for cross-reactivity exists due to structural similarity.
3-epi-25-hydroxyvitamin D3 Competitive Protein Binding25-hydroxyvitamin D~51-57%[4]
Various Immunoassays25-hydroxyvitamin DNo significant cross-reactivity generally observed.[4]
24,25-dihydroxyvitamin D3 Various Immunoassays25-hydroxyvitamin DCan show significant cross-reactivity in some assays.
25-hydroxyvitamin D RIA1,25-dihydroxyvitamin DCan interfere, especially at high concentrations.

Visualizing Immunoassay Interference

To understand how this compound can interfere with vitamin D measurement, it is helpful to visualize the mechanism of a competitive immunoassay and the structural relationships of the molecules involved.

Competitive_Immunoassay_Workflow cluster_sample Sample cluster_reagents Reagents cluster_binding Competitive Binding cluster_signal Signal Detection Analyte Calcitriol (Target Analyte) BindingSite Antibody Binding Site Analyte->BindingSite Binds CrossReactant This compound (Cross-Reactant) CrossReactant->BindingSite Interferes & Binds Antibody Anti-Calcitriol Antibody LabeledAnalyte Labeled Calcitriol (Tracer) LabeledAnalyte->BindingSite Competes to Bind Signal Signal Measured (Inversely proportional to Analyte Concentration) BindingSite->Signal Generates Signal Vitamin_D_Metabolite_Structures VD3 Vitamin D3 (Cholecalciferol) 25OHD 25-hydroxyvitamin D (Calcifediol) VD3->25OHD Metabolism 1,25(OH)2D 1,25-dihydroxyvitamin D (Calcitriol) 25OHD->1,25(OH)2D Metabolism 24,25(OH)2D 24,25-dihydroxyvitamin D 25OHD->24,25(OH)2D Catabolism Lactone This compound 1,25(OH)2D->Lactone Catabolism

References

A Comparative Analysis of Calcitriol Lactone and TEI-9647: VDR Interaction and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

IZUMI, Osaka – A detailed comparative guide on Calcitriol lactone and its synthetic analog, TEI-9647, has been compiled for researchers, scientists, and drug development professionals. This guide provides an objective analysis of their performance, supported by experimental data, to elucidate their distinct interactions with the Vitamin D Receptor (VDR) and consequent biological activities. While both are structurally related, their effects on VDR-mediated signaling pathways are markedly different, with this compound showing minimal activity and TEI-9647 acting as a potent antagonist.

Introduction

Calcitriol, the hormonally active form of Vitamin D, exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates a multitude of genes involved in calcium homeostasis, cell differentiation, and immune function.[1] this compound is a naturally occurring major metabolite of Calcitriol.[2] In contrast, TEI-9647 is a synthetically developed analog of this compound, designed to probe and modulate VDR activity.[3] This guide explores the key differences in their VDR binding, signaling pathways, and their impact on cellular processes, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action: A Tale of a Natural Metabolite and a Synthetic Antagonist

This compound , as a natural metabolite, exhibits a significantly lower binding affinity for the VDR compared to Calcitriol.[3] Its role in VDR signaling is not fully elucidated, but it does not appear to significantly activate or antagonize the receptor's function in key cellular assays.[3]

TEI-9647 , on the other hand, was engineered as a specific VDR antagonist.[4] Its antagonistic properties stem from its unique α-exo-methylene-γ-lactone moiety, which is crucial for its activity.[4] This structure is believed to interact with cysteine residues within the VDR's ligand-binding domain, particularly Cys403 and Cys410 in the human VDR, leading to a conformational change that prevents the recruitment of coactivators necessary for gene transcription.[5][6] This mechanism effectively blocks the genomic actions of Calcitriol. Interestingly, the antagonistic effect of TEI-9647 is species-specific; it acts as an antagonist in human cells but as a weak agonist in rodent cells due to differences in the amino acid sequence of the VDR.[5][7]

Comparative Data Presentation

The following tables summarize the quantitative data on the VDR binding affinity and the effects on cellular differentiation and bone resorption for this compound and TEI-9647.

Table 1: Vitamin D Receptor (VDR) Binding Affinity

CompoundRelative VDR Binding AffinityNotes
Calcitriol 100% (Reference)High-affinity endogenous ligand.[1]
This compound Significantly lower than CalcitriolBinds much less strongly to VDR compared to TEI-9647.[3]
TEI-9647 Higher than this compoundBinds approximately 10-fold less than Calcitriol.[8]

Table 2: Inhibition of HL-60 Cell Differentiation

CompoundIC₅₀Antagonistic Activity
This compound Not ApplicableDoes not inhibit 1α,25(OH)₂D₃-induced differentiation.[3][9]
TEI-9647 ~2.5 nMPotently inhibits 1α,25(OH)₂D₃-induced differentiation.[8]

Table 3: Effect on Bone Resorption

CompoundEffect
This compound Not well-characterized for antagonistic effects.
TEI-9647 Inhibits 1α,25(OH)₂D₃-induced bone resorption.[10]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways of Calcitriol (as a VDR agonist) and TEI-9647 (as a VDR antagonist).

Calcitriol_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol Calcitriol VDR_cyto VDR Calcitriol->VDR_cyto Binds Complex_cyto Calcitriol-VDR-RXR Heterodimer VDR_cyto->Complex_cyto RXR_cyto RXR RXR_cyto->Complex_cyto Complex_nucleus Calcitriol-VDR-RXR Complex_cyto->Complex_nucleus Translocation VDRE VDRE Coactivators Coactivators VDRE->Coactivators Recruits Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Initiates Complex_nucleus->VDRE Binds TEI_9647_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TEI_9647 TEI-9647 VDR_cyto VDR TEI_9647->VDR_cyto Binds Complex_cyto TEI-9647-VDR-RXR Heterodimer VDR_cyto->Complex_cyto RXR_cyto RXR RXR_cyto->Complex_cyto Complex_nucleus TEI-9647-VDR-RXR Complex_cyto->Complex_nucleus Translocation VDRE VDRE Coactivators Coactivators VDRE->Coactivators Recruitment Blocked Transcription_Blocked Gene Transcription Blocked Coactivators->Transcription_Blocked Complex_nucleus->VDRE Binds

References

A Comparative Guide to the Biological Effects of Calcitriol Lactone and Calcitriol Lactams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of calcitriol (B1668218), its natural metabolite calcitriol lactone, and a class of synthetic analogs, calcitriol lactams. The development of these analogs is primarily driven by the need to dissociate the potent therapeutic effects of calcitriol—such as antiproliferative, pro-differentiative, and immunomodulatory activities—from its dose-limiting hypercalcemic side effects. This document summarizes key experimental data on their interaction with the Vitamin D Receptor (VDR), their effects on cellular processes, and their in vivo calcemic profiles.

Core Findings at a Glance

Calcitriol, the hormonally active form of Vitamin D, exerts its diverse biological effects by binding to the nuclear Vitamin D Receptor (VDR).[1][2] This interaction modulates the transcription of numerous genes involved in calcium homeostasis, cell growth, and differentiation.[2][3] this compound, a major metabolite, generally exhibits significantly lower affinity for the VDR and reduced biological activity compared to the parent compound.[4] In contrast, synthetic modifications of the calcitriol side chain, including the formation of lactam rings, have yielded potent VDR antagonists.[5][6]

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the biological effects of calcitriol, this compound, and representative calcitriol lactams. It is important to note that the data has been collated from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Vitamin D Receptor (VDR) Binding Affinity
CompoundTypeVDR Binding AffinitySpecies/SystemReference(s)
Calcitriol (1α,25(OH)₂D₃) Endogenous LigandHigh (Reference)Multiple[1]
This compound (Natural) Metabolite/Lactone~670-fold lower than CalcitriolChick Intestinal VDR[4]
TEI-9647 Lactone Analog~10-fold lower than CalcitriolHuman VDR[7][8]
DLAM-1P Lactam Analog1.9 nM (Kᵢ)Not Specified[7]
(23S,25S)-DLAM-1P-3,5(OEt)₂ Lactam AnalogPotent (IC₅₀ = 90 nM for antagonism)HL-60 Cells[6]
Table 2: Transcriptional Activity at the Vitamin D Response Element (VDRE)
CompoundActivity TypePotency (IC₅₀/EC₅₀)Cell LineReference(s)
Calcitriol AgonistPotent (Reference)Multiple[3]
This compound (Natural) Weak AgonistVery LowNot Specified[9]
TEI-9647 AntagonistIC₅₀ = 2.5 nMNot Specified[7]
(23S,25S)-DLAM-1P-3,5(OEt)₂ AntagonistIC₅₀ = 90 nMHL-60 Cells[6]
Table 3: Effects on Cellular Proliferation and Differentiation
CompoundCell LineEffectPotencyReference(s)
Calcitriol HL-60Induces DifferentiationPotent[8]
This compound (Natural) HL-60Weakly Induces DifferentiationLow[9]
TEI-9647 HL-60Inhibits Calcitriol-induced DifferentiationPotent[8][10][11]
DLAM-1P HL-60Inhibits DifferentiationEffective at 1 µM[7]
Table 4: In Vivo Calcemic Effects
CompoundSpeciesEffect on Serum CalciumNotesReference(s)
Calcitriol RatIncreasesPotent hypercalcemic agent[4]
This compound (Natural) RatDecreasesAssociated with increased urinary calcium excretion[4][9]
TEI-9647 RatWeak agonist effect alone; antagonizes Calcitriol's effect-[8]
Calcitriol Lactams Not availableNot availableData not found in the reviewed literature

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the process of evaluating these compounds, the following diagrams are provided.

VDR_Signaling_Pathway VDR-Mediated Genomic Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol Calcitriol or Analog VDR VDR Calcitriol->VDR Binds RXR RXR VDR->RXR Heterodimerizes VDRE VDRE on DNA VDR->VDRE Binds to RXR->VDRE Binds to Coactivators Coactivators VDRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: VDR-mediated genomic signaling pathway.

Experimental_Workflow Experimental Workflow for VDR Modulator Evaluation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Binding VDR Binding Assay (Affinity) Reporter Reporter Gene Assay (Transcriptional Activity) Binding->Reporter Characterize Function Cellular Cellular Assays (Proliferation, Differentiation, Apoptosis) Reporter->Cellular Assess Cellular Effects Calcemic Calcemic Activity Assay (Serum Calcium) Cellular->Calcemic Evaluate In Vivo Safety Efficacy Disease Models (e.g., Cancer, Autoimmunity) Calcemic->Efficacy Determine Therapeutic Potential

Caption: A typical experimental workflow for evaluating VDR modulators.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

VDR Competitive Binding Assay

This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Purified VDR or nuclear extract from VDR-expressing cells

  • Radiolabeled calcitriol (e.g., [³H]1α,25(OH)₂D₃)

  • Unlabeled calcitriol (for non-specific binding control)

  • Test compounds (this compound, lactams)

  • Assay buffer (e.g., Tris-HCl buffer with dithiothreitol (B142953) and molybdate)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds and calcitriol.

  • In a microtiter plate, incubate a fixed amount of VDR and radiolabeled calcitriol with varying concentrations of the test compounds or unlabeled calcitriol.

  • Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separate the bound from free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantify the radioactivity of the bound fraction using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

VDR-Mediated Reporter Gene Assay

This assay measures the ability of a compound to act as an agonist or antagonist of VDR-mediated gene transcription.

Materials:

  • A suitable host cell line (e.g., HEK293, HeLa)

  • Expression vector for human VDR

  • Reporter plasmid containing a luciferase gene under the control of a VDRE promoter

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect the host cells with the VDR expression vector and the VDRE-luciferase reporter plasmid.

  • Plate the transfected cells in a 96-well plate and allow them to adhere.

  • For agonist testing, treat the cells with serial dilutions of the test compounds.

  • For antagonist testing, treat the cells with a fixed concentration of calcitriol (e.g., EC₅₀) and serial dilutions of the test compounds.

  • Incubate the cells for 18-24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • For agonists, calculate the EC₅₀ value (the concentration that produces 50% of the maximal response). For antagonists, calculate the IC₅₀ value (the concentration that inhibits 50% of the calcitriol-induced response).

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of compounds on cell viability and proliferation.

Materials:

  • Target cell line (e.g., cancer cell line)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a desired period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Materials:

  • Target cell line

  • Test compounds

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Treat the cells with the test compounds for a specified time to induce apoptosis.

  • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in the binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Viable cells are negative for both Annexin V and PI; early apoptotic cells are Annexin V positive and PI negative; late apoptotic and necrotic cells are positive for both.

In Vivo Calcemic Activity Assay

This assay evaluates the effect of the test compounds on serum calcium levels in an animal model.

Materials:

  • Rodents (e.g., mice or rats)

  • Test compounds formulated for in vivo administration (e.g., in oil)

  • Vehicle control

  • Blood collection supplies

  • Calcium assay kit or atomic absorption spectrophotometer

Procedure:

  • Acclimatize the animals and divide them into treatment groups.

  • Administer the test compounds or vehicle control to the animals (e.g., via oral gavage or intraperitoneal injection).

  • Collect blood samples at specified time points after administration (e.g., 6, 24, and 48 hours).

  • Separate the serum from the blood samples.

  • Measure the total or ionized calcium concentration in the serum.

  • Compare the serum calcium levels of the treated groups to the vehicle control group to determine the calcemic effect of the compounds.

References

Decoding Calcitriol Lactone: A VDR Antagonist or Agonist? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Vitamin D Receptor (VDR) is a critical nuclear receptor involved in a plethora of physiological processes, making it a prime target for therapeutic intervention. While VDR agonists are well-established, the role of its metabolites, such as Calcitriol (B1668218) lactone, remains a subject of intense investigation. This guide provides a comprehensive comparison of Calcitriol lactone's activity at the VDR, contrasting it with known VDR agonists and antagonists, supported by experimental data and detailed protocols to aid in the validation of novel VDR modulators.

Quantitative Data Summary

The following tables summarize the binding affinities and functional activities of this compound (represented by its well-studied derivative TEI-9647), the natural VDR agonist Calcitriol, synthetic agonists, and other known antagonists.

Table 1: VDR Binding Affinity of Selected Compounds

CompoundReceptor SourceBinding Affinity (Kd/Ki)Relative Binding Affinity (vs. Calcitriol)Reference
Calcitriol-~0.42 nM (Kd)100%[1]
TEI-9647VDRBinds strongly, but 10-fold less than Calcitriol~10%[2][3]
ZK168281VDR0.1 nM (Kd)Higher than Calcitriol[4]

Note: Direct Kd or Ki values for TEI-9647 are not consistently reported in the literature; its affinity is often expressed relative to Calcitriol.

Table 2: Functional Activity of VDR Modulators

CompoundAssay TypeCell LineActivityIC50/EC50Reference
VDR Agonists
CalcitriolReporter Gene AssayCaco-2Agonist~0.65 nM (EC50)[5][6]
CalcitriolReporter Gene AssayMCF-7AgonistIC50 values from 0.1 µM to >20 µM[7][8]
MaxacalcitolReporter Gene AssayCaco-2Agonist144.5 nM (EC50)[9]
MaxacalcitolReporter Gene AssayHaCaTAgonist159.7 nM (EC50)[10]
Paricalcitol (B1678470)--Agonist-[11][12][13][14][15]
VDR Antagonists
TEI-9647HL-60 DifferentiationHL-60Antagonist8.3 nM (IC50)[16]
2α,24,24-trimethyl-TEI-9647HL-60 DifferentiationHL-60Antagonist0.093 nM (IC50)[16]
TEI-9647VDR-mediated transcription-Antagonist2.5 nM (IC50)[3]
ZK159222VDR-mediated transcription-Antagonist300 nM (IC50)[3]

VDR Signaling and Experimental Validation

The canonical VDR signaling pathway involves the binding of an agonist, which induces a conformational change in the receptor, leading to heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription. VDR antagonists, such as this compound derivatives, typically function by preventing the recruitment of these coactivators.

VDR Signaling Pathway VDR Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol Calcitriol VDR_cyto VDR Calcitriol->VDR_cyto Agonist Binding VDR_RXR VDR-RXR Heterodimer VDR_cyto->VDR_RXR RXR_cyto RXR RXR_cyto->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to DNA Coactivators Coactivators VDRE->Coactivators Recruits Transcription Target Gene Transcription Coactivators->Transcription Calcitriol_lactone This compound (Antagonist) Calcitriol_lactone->VDR_RXR Prevents Coactivator Recruitment

VDR Signaling Pathway Diagram

A typical workflow to validate a compound as a VDR modulator involves a series of in vitro assays to determine its binding affinity, functional activity (agonist or antagonist), and its effect on the interaction between VDR and its co-regulators.

Experimental Workflow for VDR Modulator Validation Workflow for VDR Modulator Validation Start Test Compound Binding_Assay VDR Binding Assay (e.g., Radioligand Competition) Start->Binding_Assay Functional_Assay Functional Assay (e.g., Reporter Gene Assay) Start->Functional_Assay Data_Analysis Data Analysis (Determine Ki, IC50/EC50) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Coactivator_Assay Coactivator Interaction Assay (e.g., GST Pull-down, FRET) Classification Agonist or Antagonist? Data_Analysis->Classification Agonist Confirmed Agonist Classification->Agonist Activates Transcription Antagonist Confirmed Antagonist Classification->Antagonist Inhibits Agonist Activity No_Activity No Activity Classification->No_Activity No Effect Antagonist->Coactivator_Assay Mechanism of Action

Experimental Workflow Diagram

Experimental Protocols

VDR Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled VDR ligand for binding to the receptor.

Materials:

  • Purified recombinant human VDR

  • Radioligand (e.g., [3H]-Calcitriol)

  • Test compound (e.g., this compound)

  • Unlabeled Calcitriol (for determining non-specific binding)

  • Assay Buffer (e.g., Tris-HCl buffer containing protease inhibitors and stabilizing agents)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compound and unlabeled Calcitriol in the assay buffer.

  • In a multi-well plate, combine the purified VDR, a fixed concentration of [3H]-Calcitriol, and varying concentrations of the test compound or unlabeled Calcitriol.

  • Include control wells for total binding (VDR + radioligand only) and non-specific binding (VDR + radioligand + a high concentration of unlabeled Calcitriol).

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[11][17]

VDR Reporter Gene Assay

This cell-based assay measures the ability of a compound to either activate (agonist) or inhibit the activation (antagonist) of VDR-mediated gene transcription.

Materials:

  • A suitable mammalian cell line with low endogenous VDR expression (e.g., HEK293T, COS-7).

  • Expression plasmid for human VDR.

  • Reporter plasmid containing a VDR-responsive promoter (e.g., containing VDREs) driving a reporter gene (e.g., luciferase).

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Test compound, a known VDR agonist (e.g., Calcitriol), and a known VDR antagonist (e.g., ZK159222).

  • Lysis buffer and luciferase assay substrate.

  • Luminometer.

Procedure:

  • Seed the cells in a multi-well plate and allow them to attach overnight.

  • Co-transfect the cells with the VDR expression plasmid and the reporter plasmid using a suitable transfection reagent.

  • After transfection, allow the cells to recover and express the plasmids.

  • For Agonist Testing: Treat the cells with varying concentrations of the test compound.

  • For Antagonist Testing: Treat the cells with a fixed, sub-maximal concentration of a known VDR agonist (e.g., Calcitriol) in the presence of varying concentrations of the test compound.

  • Include appropriate vehicle controls.

  • Incubate the cells for a sufficient period to allow for gene transcription and reporter protein expression.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control or total protein concentration. For agonist activity, plot the normalized luciferase activity against the log concentration of the test compound to determine the EC50. For antagonist activity, plot the percentage of inhibition of the agonist response against the log concentration of the test compound to determine the IC50.

GST Pull-Down Assay for VDR-Coactivator Interaction

This in vitro assay assesses the ability of a compound to modulate the interaction between VDR and a specific coactivator protein.

Materials:

  • GST-tagged VDR fusion protein.

  • In vitro translated and radiolabeled (e.g., with 35S-methionine) coactivator protein (e.g., SRC-1).

  • Glutathione-sepharose beads.

  • Binding buffer.

  • Wash buffer.

  • Elution buffer (e.g., containing reduced glutathione).

  • Test compound, agonist, and antagonist.

  • SDS-PAGE gels and autoradiography equipment.

Procedure:

  • Incubate the GST-VDR fusion protein with glutathione-sepharose beads to immobilize the receptor.

  • Wash the beads to remove unbound GST-VDR.

  • In separate tubes, pre-incubate the immobilized GST-VDR with the test compound, agonist, antagonist, or vehicle control.

  • Add the radiolabeled coactivator protein to each tube and incubate to allow for protein-protein interaction.

  • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using elution buffer.

  • Separate the eluted proteins by SDS-PAGE.

  • Visualize the radiolabeled coactivator by autoradiography.

  • Data Analysis: Compare the amount of coactivator pulled down in the presence of the test compound to the controls. An agonist will promote the interaction, while an antagonist will inhibit the agonist-induced interaction.

Conclusion

The available evidence strongly suggests that this compound, particularly its derivative TEI-9647, functions as a VDR antagonist in human cells . This is supported by its ability to inhibit Calcitriol-induced cellular differentiation and target gene expression.[3][16][18] Its mechanism of action involves the disruption of the VDR-coactivator interaction, a hallmark of VDR antagonism.[19] However, it is crucial to note the species-specific nature of its activity, as it has been shown to act as a weak agonist in rodent cells.[20]

For researchers in drug discovery, this compound and its analogs represent a promising scaffold for the development of novel VDR antagonists. The provided experimental protocols offer a robust framework for the validation and characterization of such compounds, enabling a deeper understanding of their therapeutic potential. The quantitative data presented in this guide serves as a valuable benchmark for comparing the potency and efficacy of new VDR modulators.

References

Safety Operating Guide

Navigating the Disposal of Calcitriol Lactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are fundamental to ensuring both laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of calcitriol (B1668218) lactone, a key metabolite of calcitriol, the active form of vitamin D3. Due to the limited specific disposal data for calcitriol lactone, the following procedures are based on best practices for hazardous pharmaceutical waste and information from the closely related compound, calcitriol.

Safety and Chemical Data Overview

While a specific Safety Data Sheet (SDS) for this compound may lack detailed disposal instructions, the SDS for calcitriol indicates that it is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. Therefore, it is crucial to handle this compound as a hazardous waste and prevent its release into the environment. All waste must be managed in accordance with local, state, and federal regulations.

IdentifierValueSource
Chemical Name This compoundN/A
CAS Number 81203-50-1
Primary Hazard Environmental - Discharge into the environment must be avoided.
Disposal Recommendation Collect and arrange disposal in suitable and closed containers. Adhere to appropriate laws and regulations.

Standard Laboratory Disposal Protocol for this compound

The following protocol outlines the standard operating procedure for the disposal of this compound in a laboratory setting. This procedure is designed to comply with general safety guidelines and environmental regulations for hazardous chemical waste.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling this compound for disposal, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Designate a specific, well-ventilated area within the laboratory for waste accumulation, away from general work areas.

2. Waste Segregation and Containment:

  • Collect all this compound waste, whether in solid form or in solution, in a dedicated, clearly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • The label on the waste container should clearly state "Hazardous Waste - this compound" and include any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by a qualified professional.

3. Disposal of Unused or Expired this compound:

  • For solid this compound, carefully transfer the material directly into the designated hazardous waste container. Avoid creating dust.

  • For solutions containing this compound, pour the liquid waste into the designated container, avoiding splashes.

4. Decontamination of Labware and Surfaces:

  • Thoroughly decontaminate any reusable labware, such as glassware or spatulas, that has come into contact with this compound.

  • Rinse the labware with a suitable solvent (e.g., ethanol (B145695) or acetone) that can dissolve the compound.

  • Collect the solvent rinsate as hazardous liquid waste in a separate, appropriately labeled container.

  • Clean any contaminated surfaces with an appropriate cleaning agent and collect the cleaning materials (e.g., absorbent pads, wipes) as solid hazardous waste.

5. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • The storage area should be away from sources of ignition and incompatible materials.

6. Professional Disposal:

  • Arrange for the collection of the this compound waste by a licensed and certified chemical waste disposal company.

  • Ensure all required documentation is completed accurately for the waste manifest. It is the responsibility of the waste generator to determine if the pharmaceutical waste is classified as hazardous.

Calcitriol_Lactone_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_decon Decontamination cluster_final Final Disposal start Start: Identify This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Solid or Liquid Waste? ppe->waste_type solid_waste Collect Solid Waste in Labeled Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect Liquid Waste in Labeled Hazardous Waste Container waste_type->liquid_waste Liquid decontaminate Decontaminate Labware and Surfaces solid_waste->decontaminate liquid_waste->decontaminate rinsate Collect Solvent Rinsate as Hazardous Waste decontaminate->rinsate store Store Sealed Container in Satellite Accumulation Area rinsate->store professional_disposal Arrange for Pickup by Licensed Waste Disposal Service store->professional_disposal end End: Proper Disposal professional_disposal->end

Caption: Workflow for the proper disposal of this compound waste.

Safeguarding Researchers: A Comprehensive Guide to Handling Calcitriol Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Calcitriol lactone. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.

Hazard Identification and Risk Assessment

This compound is a metabolite of Calcitriol, the active form of vitamin D3. While specific toxicity data for this compound is limited, it should be handled as a potent compound with significant health risks similar to Calcitriol.

GHS Hazard Classification (based on Calcitriol data):

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral1H300: Fatal if swallowed.
Acute Toxicity, Dermal1H310: Fatal in contact with skin.
Acute Toxicity, Inhalation1H330: Fatal if inhaled.
Reproductive Toxicity2H361: Suspected of damaging fertility or the unborn child.
Specific Target Organ Toxicity1H372: Causes damage to organs through prolonged or repeated exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications
Hands Double-gloving with chemical-resistant glovesInner glove: Nitrile, cuff tucked under lab coat sleeve. Outer glove: Nitrile or latex, with cuff extending over the lab coat sleeve. Change outer glove immediately upon contamination.
Body Disposable, solid-front, back-tying gownPolypropylene or other appropriate fluid-resistant material. Long sleeves with tight-fitting cuffs.
Eyes Safety gogglesIndirectly vented, chemical splash goggles.
Face Face shieldTo be worn in conjunction with safety goggles, especially when there is a risk of splashes or aerosol generation.
Respiratory N95 or higher-rated respiratorRequired for all procedures involving handling of the solid compound or when aerosol generation is possible.

Engineering Controls

All handling of this compound powder must be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[1]

Engineering_Controls_Workflow cluster_Preparation Preparation Area cluster_Handling Containment cluster_Post_Handling Post-Handling Don_PPE Don Appropriate PPE Fume_Hood Chemical Fume Hood / Ventilated Balance Enclosure Don_PPE->Fume_Hood Enter Weighing Weigh this compound Fume_Hood->Weighing Dissolving Dissolve in Solvent Weighing->Dissolving Decontamination Decontaminate Surfaces Dissolving->Decontamination Waste_Disposal Dispose of Waste Decontamination->Waste_Disposal Doff_PPE Doff PPE Waste_Disposal->Doff_PPE Spill_Response_Plan Alert Alert others in the area Evacuate Evacuate the immediate area Alert->Evacuate Secure Secure the area to prevent entry Evacuate->Secure PPE Don appropriate spill response PPE Secure->PPE Contain Contain the spill with absorbent material PPE->Contain Decontaminate Decontaminate the spill area Contain->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste Decontaminate->Dispose Report Report the spill to the Safety Officer Dispose->Report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.